molecular formula C8H5NO2 B1377989 1,2-Benzoxazole-5-carbaldehyde CAS No. 933718-95-7

1,2-Benzoxazole-5-carbaldehyde

Cat. No.: B1377989
CAS No.: 933718-95-7
M. Wt: 147.13 g/mol
InChI Key: GXCUESGFJHQYEY-UHFFFAOYSA-N
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Description

1,2-Benzoxazole-5-carbaldehyde is a versatile heterocyclic aromatic compound featuring a benzene ring fused to an oxazole ring, with a reactive formyl group at the 5-position . This structure makes it a valuable synthon in medicinal chemistry and drug discovery research. Benzoxazole derivatives are recognized as a privileged scaffold in pharmaceutical development due to their diverse biological activities . The presence of the carbaldehyde functional group is of particular strategic importance, as it serves as a handle for further chemical derivatization via condensation, oxidation, reduction, and nucleophilic addition reactions, enabling the construction of more complex molecular libraries for structure-activity relationship (SAR) studies . Researchers utilize this compound and its derivatives in the exploration of novel therapeutic agents. Specific derivatives of benzoxazole have demonstrated significant antimicrobial activity against a range of gram-positive and gram-negative bacteria, with some compounds showing potent effects against E. coli . Furthermore, the benzoxazole core is found in compounds with anticancer properties ; for instance, certain bis(benzoxazole) natural products like UK-1 exhibit cytotoxic activity against various human cancer cell lines and can inhibit enzymes like topoisomerase II . The electron-withdrawing nature of the oxazole ring and the planarity of the benzoxazole system allow these molecules to interact with biological targets through various non-covalent interactions . This compound is supplied for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzoxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCUESGFJHQYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933718-95-7
Record name 1,2-benzoxazole-5-carbaldehyde
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Foundational & Exploratory

1,2-Benzoxazole-5-carbaldehyde basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,2-Benzoxazole-5-carbaldehyde: Properties, Synthesis, and Applications

Introduction to a Privileged Scaffold

The 1,2-benzisoxazole ring system is a prominent heterocyclic scaffold recognized in medicinal chemistry for its presence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a "privileged scaffold" in drug discovery.[3] This guide focuses on a specific, functionally versatile derivative: this compound (also known as benzo[d]isoxazole-5-carbaldehyde).

The strategic placement of a carbaldehyde (formyl) group at the 5-position transforms the stable benzisoxazole core into a highly valuable synthetic intermediate.[3] This aldehyde functional group serves as a reactive handle for extensive chemical modification, enabling the construction of large, diverse molecular libraries essential for structure-activity relationship (SAR) studies.[3] Professionals in drug development utilize such building blocks to explore and optimize novel therapeutic agents targeting a spectrum of diseases, including those requiring antimicrobial, anticancer, and antipsychotic intervention.[1][3][4]

This document serves as a technical resource for researchers and scientists, providing a consolidated overview of the core physicochemical properties, synthetic considerations, chemical reactivity, and established applications of this compound.

Core Physicochemical Properties

The fundamental properties of a compound govern its behavior in both chemical and biological systems. Below is a summary of the key identifiers and computed physicochemical parameters for this compound.

Compound Identification

A consistent and accurate identification is paramount for regulatory compliance, procurement, and scientific communication.

IdentifierValueSource
IUPAC Name This compound[5]
CAS Number 933718-95-7[5]
Molecular Formula C₈H₅NO₂[5]
Molecular Weight 147.13 g/mol [5]
Canonical SMILES C1=CC2=C(C=C1C=O)C=NO2[5]
InChI Key GXCUESGFJHQYEY-UHFFFAOYSA-N[5]
Synonyms Benzo[d]isoxazole-5-carbaldehyde, 1,2-Benzisoxazole-5-carboxaldehyde[5]
Computed Physicochemical Data

Computational models provide valuable predictions of a molecule's behavior, aiding in the initial stages of drug design and development. These values are calculated and may differ from experimental results.

PropertyPredicted ValueSource
XLogP3 1.1[5]
Topological Polar Surface Area (TPSA) 43.1 Ų[6]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]
Exact Mass 147.032028402 Da[5]

Synthesis and Structural Elucidation

The synthesis of the 1,2-benzisoxazole core is well-established, though specific procedures for the 5-carbaldehyde derivative require careful selection of starting materials and reaction conditions.

General Synthetic Strategies

The construction of the 1,2-benzisoxazole ring system is typically achieved through intramolecular cyclization reactions. The most common and elegant methods involve the base-catalyzed cyclization of ortho-hydroxyaryl ketoximes or their derivatives.[1][8] This pathway involves the formation of a phenoxide ion, which then performs an intramolecular nucleophilic attack on the nitrogen of the oxime group.[1] Other modern approaches include the [3+2] cycloaddition of in situ-generated nitrile oxides with arynes and palladium-catalyzed annulation reactions, offering alternative routes to functionalized benzisoxazoles.[9]

cluster_main General Synthesis of 1,2-Benzisoxazole Core Start o-Hydroxyaryl Ketone/Aldehyde Oxime o-Hydroxyaryl Oxime Start->Oxime Hydroxylamine Cyclization Intramolecular Cyclization (Base) Oxime->Cyclization Base (e.g., NaOH) Product 1,2-Benzisoxazole Derivative Cyclization->Product

Caption: General pathway for 1,2-benzisoxazole synthesis.

Protocol: Spectroscopic Characterization Workflow

Confirming the identity and purity of a synthesized compound is a critical, self-validating step in any research workflow. A combination of spectroscopic methods is employed for the unambiguous structural elucidation of 1,2-benzoxazole derivatives.[10]

Step 1: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition.

  • Methodology: High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), is used. A small amount of the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) with high precision.

  • Expected Result: The measured exact mass should correspond to the calculated exact mass of the molecular formula C₈H₅NO₂ (147.0320).[10] The protonated molecule [M+H]⁺ would be expected at m/z 148.0393.[11]

Step 2: Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Methodology: The sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, either as a thin film, a KBr pellet, or with an Attenuated Total Reflectance (ATR) accessory. The instrument measures the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.

  • Expected Result: Characteristic absorption bands for the aldehyde C=O stretch (typically ~1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and the benzisoxazole C=N and C-O stretches should be present.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed carbon-hydrogen framework and confirm connectivity.

  • Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in a high-field NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired.

  • Expected ¹H NMR Signatures:

    • A singlet for the aldehyde proton (-CHO) in the downfield region (δ 9.5-10.5 ppm).

    • Signals corresponding to the aromatic protons on the bicyclic ring system. The specific splitting patterns (multiplicities) and coupling constants (J values) will confirm the substitution pattern.

  • Expected ¹³C NMR Signatures:

    • A signal for the aldehyde carbonyl carbon (δ > 180 ppm).

    • Signals for the eight distinct carbons of the benzisoxazole core.[10]

cluster_workflow Structural Elucidation Workflow MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy (FTIR) MS->IR Confirm MW NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Identify Groups Confirmation Structure Confirmed NMR->Confirmation Confirm Framework

Caption: Standard workflow for spectroscopic characterization.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems directly from the reactivity of its aldehyde group, which provides a gateway to a multitude of chemical transformations. The benzisoxazole ring itself is aromatic and thus relatively stable, allowing for selective chemistry at the aldehyde position.[2]

Key derivatization reactions include:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 1,2-benzoxazole-5-carboxylic acid, a useful intermediate for amide bond formation.

  • Reduction: Selective reduction yields 1,2-benzoxazole-5-methanol, which can be used in ether or ester synthesis.

  • Reductive Amination: A powerful reaction with primary or secondary amines to form new C-N bonds, leading to a diverse range of substituted amine derivatives.

  • Condensation Reactions: Reactions such as the Wittig or Horner-Wadsworth-Emmons reaction can be used to form alkenes, extending the carbon skeleton. Knoevenagel condensation with active methylene compounds is also a viable pathway.

cluster_reactivity Derivatization Pathways Core This compound Acid Carboxylic Acid Core->Acid Oxidation [O] Alcohol Alcohol Core->Alcohol Reduction [H] Amine Substituted Amine Core->Amine Reductive Amination (R₂NH, [H]) Alkene Alkene Core->Alkene Wittig Reaction (Ph₃P=CHR)

Caption: Key derivatization reactions of the aldehyde group.

Applications in Medicinal Chemistry

The 1,2-benzisoxazole scaffold is a cornerstone in the development of pharmaceuticals. Functionalized derivatives are known to possess a wide range of biological activities.[4][12] For instance, the antipsychotic drugs risperidone and paliperidone, as well as the anticonvulsant zonisamide, feature this core structure, highlighting its clinical significance.[2][4]

The value of this compound lies in its role as a versatile synthon.[3] It enables medicinal chemists to systematically modify the structure at the 5-position, which is crucial for:

  • Exploring Structure-Activity Relationships (SAR): By creating a library of derivatives with varying substituents, researchers can identify the chemical features essential for biological activity and selectivity.

  • Optimizing Pharmacokinetic Properties: Modifications can be introduced to improve properties like solubility, metabolic stability, and cell permeability.

  • Developing Novel Therapeutic Agents: The benzoxazole core has been successfully incorporated into compounds investigated for antimicrobial, anticancer, anti-inflammatory, and antitubercular activities.[3][4][13][14]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Hazard ClassGHS CodeStatementSource
Acute Toxicity, Oral H302Harmful if swallowed[5]
Skin Corrosion/Irritation H315Causes skin irritation[5]
Serious Eye Damage/Irritation H319Causes serious eye irritation[5]
Specific Target Organ Toxicity H335May cause respiratory irritation[5]
Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust or vapors.[15][16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[16]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[15][17]

    • Respiratory Protection: If ventilation is inadequate, use an approved air-purifying respirator.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H5NO2). Université du Luxembourg. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Elsevier. (n.d.). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Retrieved from [Link]

  • PubMed Central. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). National Center for Biotechnology Information. Retrieved from [Link]

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  • PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Retrieved from [Link]

  • PubMed. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Retrieved from [Link]

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  • ResearchGate. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,2-Benzoxazole-5-carbaldehyde: A Key Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,2-Benzoxazole-5-carbaldehyde (CAS No. 933718-95-7), a heterocyclic aromatic compound of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, combining the privileged benzisoxazole scaffold with a reactive aldehyde moiety, position it as a valuable building block for the synthesis of diverse molecular entities with potential therapeutic applications.[1]

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[2] This scaffold's rigid, planar structure and its capacity for hydrogen bonding and π-π stacking interactions enable effective binding to various biological targets.[1] Consequently, benzisoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[2][3]

This compound, in particular, serves as a crucial intermediate. The aldehyde group at the 5-position is a versatile chemical handle, allowing for a multitude of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

PropertyValueSource
CAS Number 933718-95-7[4]
Molecular Formula C₈H₅NO₂[4]
Molecular Weight 147.13 g/mol [4]
IUPAC Name This compound[4]
Synonyms BENZO[D]ISOXAZOLE-5-CARBALDEHYDE, 1,2-BENZISOXAZOLE-5-CARBOXALDEHYDE[4]
Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis_Pathway start 2-Hydroxy-5-formylacetophenone intermediate 2-Hydroxy-5-formylacetophenone oxime start->intermediate Hydroxylamine hydrochloride, Base product This compound intermediate->product Cyclization (e.g., Acetic Anhydride)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Oxime Cyclization

This protocol is a representative procedure based on known transformations of similar substrates. Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Oximation of 2-Hydroxy-5-formylacetophenone

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-formylacetophenone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-hydroxy-5-formylacetophenone oxime.

Step 2: Cyclization to this compound

  • Reactant Preparation: Place the crude oxime from the previous step in a round-bottom flask.

  • Cyclizing Agent: Add a dehydrating/cyclizing agent such as acetic anhydride (excess) or polyphosphoric acid (PPA).

  • Reaction: Heat the reaction mixture, for instance, at reflux for 1-3 hours if using acetic anhydride. The optimal temperature and time will depend on the chosen reagent. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring. A precipitate of the product should form.

  • Isolation: Collect the solid product by filtration and wash it thoroughly with water to remove any remaining acid.

Purification Protocol

The crude this compound can be purified by the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture) and allow it to cool slowly to form crystals.

  • Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane to separate the desired product from impurities.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.[5][6]

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the aldehyde proton (CHO) is expected to be significantly downfield, likely between 9.5 and 10.5 ppm. The proton on the isoxazole ring would also appear in the aromatic region.
¹³C NMR Aromatic carbons would appear in the range of 110-160 ppm. The carbonyl carbon of the aldehyde is expected around 190 ppm. The carbon of the C=N bond in the isoxazole ring would be in the downfield region of the aromatic signals.
FT-IR (KBr, cm⁻¹) A strong absorption band for the aldehyde C=O stretch is expected around 1700-1720 cm⁻¹. C-H stretching of the aldehyde group would appear around 2720 and 2820 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C=N stretching of the isoxazole ring is expected around 1620-1640 cm⁻¹.
Mass Spectrometry (EI) The molecular ion peak [M]⁺ would be observed at m/z = 147. Fragmentation would likely involve the loss of the formyl group (-CHO, 29 amu) and/or carbon monoxide (-CO, 28 amu).

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the aldehyde functional group, making it a versatile precursor for a variety of derivatives.

Key Reactions of the Aldehyde Group
  • Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). This is a common strategy to introduce diverse substituents and build larger molecular scaffolds.[7]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base leads to the formation of α,β-unsaturated derivatives.[7]

  • Wittig Reaction: Reaction with phosphorus ylides provides a route to alkene derivatives.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol (1,2-benzoxazol-5-yl)methanol using reducing agents like sodium borohydride (NaBH₄).

  • Oxidation: Oxidation of the aldehyde group to a carboxylic acid (1,2-benzoxazole-5-carboxylic acid) can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

Reactivity of the Benzisoxazole Ring

The benzisoxazole ring is aromatic and generally stable. It can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the fused isoxazole ring and the aldehyde group.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a key intermediate for the synthesis of novel compounds with potential therapeutic value. The benzisoxazole scaffold is a component of several approved drugs, including the anticonvulsant zonisamide and the antipsychotic risperidone.

Derivatives synthesized from this compound are candidates for screening against a variety of biological targets. The diverse functionalities that can be introduced via the aldehyde group allow for the fine-tuning of properties such as solubility, lipophilicity, and target binding affinity.

Potential Therapeutic Areas
  • Antimicrobial Agents: Numerous benzoxazole derivatives have shown potent activity against a range of bacteria and fungi.[2]

  • Anticancer Agents: The planar benzoxazole structure can intercalate with DNA or inhibit key enzymes involved in cancer progression, such as topoisomerases.[1]

  • Anti-inflammatory Agents: Benzoxazole-containing compounds have been investigated for their ability to inhibit inflammatory pathways.[3]

  • Neurological Disorders: The structural similarity to known neuroactive compounds makes derivatives of this compound interesting candidates for CNS drug discovery.

Safety and Handling

Based on the GHS classification for this compound, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block in the field of medicinal chemistry. Its combination of the pharmacologically relevant benzisoxazole scaffold and a versatile aldehyde functional group provides a powerful platform for the synthesis of novel and diverse chemical entities. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be reliably predicted based on established chemical principles. This guide provides a solid foundation for researchers to utilize this compound in their efforts to discover and develop new therapeutic agents.

References

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1,2-Benzoxazole-5-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,2-Benzoxazole-5-carbaldehyde: Strategies, Mechanisms, and Protocols

Abstract

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a benzene ring fused to an isoxazole ring with a reactive formyl group at the 5-position, renders it a valuable synthon for the development of novel therapeutic agents.[1] The benzoxazole core is recognized as a privileged scaffold due to the diverse biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1] The carbaldehyde functional group provides a crucial handle for chemical derivatization, enabling the construction of extensive molecular libraries for structure-activity relationship (SAR) studies.[1] This guide provides an in-depth technical overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will explore two core strategies: the construction of the benzoxazole ring from a pre-functionalized aromatic precursor and the post-cyclization formylation of the 1,2-benzoxazole core. Each strategy is analyzed for its mechanistic underpinnings, practical execution, and comparative advantages, supported by detailed experimental protocols and authoritative references.

Introduction: The 1,2-Benzoxazole Scaffold

Chemical Properties and Significance

The 1,2-benzoxazole (or benzisoxazole) ring system is an aromatic bicyclic heterocycle (C₇H₅NO) with a molecular weight of approximately 119.12 g/mol .[2] Its planar structure and electron-withdrawing nature allow for various non-covalent interactions with biological targets, making it a frequent component in pharmacologically active molecules.[1] Derivatives of this scaffold are integral to a wide range of therapeutics, including antipsychotics (e.g., Risperidone), anticonvulsants (e.g., Zonisamide), anti-inflammatory agents, and anticancer drugs.[3]

The Strategic Importance of the C5-Carbaldehyde Group

The aldehyde functional group at the C5 position of the 1,2-benzoxazole core is a versatile electrophilic site. It serves as a primary gateway for a multitude of chemical transformations, including:

  • Condensation Reactions: Formation of Schiff bases (imines) by reacting with primary amines, a cornerstone of combinatorial chemistry.[4]

  • Reductive Amination: Conversion of the aldehyde to an amine, allowing for the introduction of diverse side chains.

  • Oxidation: Conversion to a carboxylic acid, providing a different point for amide or ester linkages.

  • Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

This chemical reactivity makes this compound a highly sought-after building block for creating libraries of compounds to probe biological systems and discover new drug candidates.[1]

Retrosynthetic Analysis & Core Synthetic Strategies

The synthesis of this compound can be approached from two fundamentally different directions. The choice between these pathways depends on factors such as the availability of starting materials, desired scale, and regiochemical control.

  • Strategy A: Pre-functionalization & Ring Formation: This approach involves starting with a benzene ring that already possesses the aldehyde (or a protected precursor) and other necessary substituents. The 1,2-benzoxazole ring is then constructed onto this pre-functionalized scaffold. This is often the more direct route for achieving specific substitution patterns.[1]

  • Strategy B: Post-Cyclization Formylation: This strategy begins with the synthesis of the unsubstituted 1,2-benzoxazole core, followed by the introduction of the aldehyde group at the C5 position via an electrophilic aromatic substitution reaction. This route can be advantageous if the parent heterocycle is readily accessible.

retrosynthesis cluster_A Strategy A: Ring Formation cluster_B Strategy B: Formylation target This compound strategy_A Pre-functionalized Aromatic Precursor (e.g., 4-formyl-2-nitrophenol) target->strategy_A Cyclization strategy_B 1,2-Benzoxazole target->strategy_B Formylation formylation Formylation Reagent

Caption: High-level retrosynthetic strategies for this compound.

Pathway A: Synthesis via Cyclization of a Pre-functionalized Precursor

This pathway is arguably the most reliable for ensuring the correct regiochemistry of the final product. The core transformation involves forming the N-O bond of the isoxazole ring from appropriately substituted ortho-phenolic precursors. A common and effective method involves the reductive cyclization of an o-nitrobenzaldehyde.

Mechanistic Rationale

The synthesis begins with a starting material like 4-hydroxy-3-nitrobenzaldehyde. The key step is the selective reduction of the nitro group. Using a reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation can reduce the nitro group to a hydroxylamine intermediate. This intermediate is unstable and, being positioned ortho to a carbonyl group, undergoes spontaneous intramolecular cyclization via nucleophilic attack of the hydroxylamine nitrogen onto the aldehyde carbon, followed by dehydration to yield the aromatic 1,2-benzoxazole ring.

Proposed Experimental Protocol

Objective: To synthesize this compound from 4-hydroxy-3-nitrobenzaldehyde.

Materials:

  • 4-hydroxy-3-nitrobenzaldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (approx. 3.0-4.0 eq) dissolved in concentrated hydrochloric acid. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Caution: CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyValueSource
Molecular Formula C₈H₅NO₂[5][6]
Molecular Weight 147.13 g/mol [5][6]
Appearance Solid (predicted)
IUPAC Name This compound[5]
SMILES C1=CC2=C(C=C1C=O)C=NO2[5][7]
InChIKey GXCUESGFJHQYEY-UHFFFAOYSA-N[5]
  • ¹H NMR: Expect signals corresponding to the aldehyde proton (~10.0 ppm) and aromatic protons in the 7.5-8.5 ppm range.

  • ¹³C NMR: Expect a signal for the aldehyde carbonyl carbon (~190 ppm) along with signals for the aromatic carbons.

  • Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 147.03.[7]

Pathway B: Synthesis via Post-Cyclization Formylation

This alternative strategy involves first synthesizing the parent 1,2-benzoxazole heterocycle and then introducing the C5-aldehyde group. This route is viable if the parent ring is readily available or simpler to synthesize than the substituted precursors required for Pathway A.

Synthesis of the 1,2-Benzoxazole Core

The parent 1,2-benzoxazole can be efficiently prepared from inexpensive salicylaldehyde.[8] The reaction involves a base-catalyzed condensation with hydroxylamine-O-sulfonic acid at room temperature.[8]

pathway_B cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Formylation start Salicylaldehyde reagent1 Hydroxylamine-O-sulfonic acid Base product1 1,2-Benzoxazole start->product1 Condensation reagent1->product1 reagent2 Vilsmeier-Haack Reagent (POCl₃, DMF) product2 This compound product1->product2 Formylation reagent2->product2

Caption: Experimental workflow for the synthesis of this compound via Pathway B.

The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[9] The reaction uses a phosphoryl chloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[9] The benzene portion of the 1,2-benzoxazole ring is sufficiently activated to undergo electrophilic substitution, with a preference for the C5 and C7 positions. Careful control of reaction conditions is necessary to favor the desired C5 isomer.

Proposed Experimental Protocol

Objective: To formylate 1,2-benzoxazole at the C5 position.

Materials:

  • 1,2-Benzoxazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Ice, Water

  • Saturated Sodium Acetate solution

  • Dichloromethane (DCM)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., Nitrogen), cool anhydrous DMF in an ice-salt bath. Add POCl₃ (1.1 eq) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 1,2-benzoxazole (1.0 eq) in anhydrous 1,2-dichloroethane and add it dropwise to the prepared Vilsmeier reagent, keeping the temperature low.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for several hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and quench it by carefully pouring it onto crushed ice. Then, add a saturated solution of sodium acetate and stir vigorously until the hydrolysis is complete (typically 1-2 hours).

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting crude material by column chromatography to isolate this compound.

Comparative Analysis of Synthetic Pathways

FeaturePathway A (Pre-functionalization)Pathway B (Post-Formylation)
Regioselectivity Excellent. The aldehyde position is fixed by the starting material.Moderate to Good. May produce a mixture of C5 and C7 isomers, requiring careful purification.
Starting Materials Requires substituted phenols (e.g., 4-hydroxy-3-nitrobenzaldehyde), which may be less common or more expensive.Starts from inexpensive, readily available salicylaldehyde.[8]
Number of Steps Can often be achieved in a single reductive cyclization step from the nitro-precursor.Requires at least two distinct steps: cyclization followed by formylation.
Scalability Generally robust and scalable. Reductive cyclizations are common industrial processes.The Vilsmeier-Haack reaction is scalable, but the work-up and purification can be more complex.
Key Challenge Synthesis or procurement of the appropriately substituted starting material.Controlling regioselectivity during the formylation step and separating potential isomers.

Conclusion

The synthesis of this compound can be successfully accomplished through multiple strategic pathways. The choice between constructing the heterocyclic ring on a pre-functionalized precursor (Pathway A) or performing a post-cyclization formylation (Pathway B) is a critical decision driven by the availability of starting materials, scalability requirements, and the need for stringent regiochemical control. Pathway A offers superior regioselectivity, while Pathway B utilizes more common and inexpensive starting materials. Both routes provide viable access to this important chemical building block, empowering researchers and drug development professionals to further explore the vast chemical space and therapeutic potential of 1,2-benzoxazole derivatives.

References

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An In-depth Technical Guide to the Chemical Characterization of 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzoxazole, or benzisoxazole, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3] These heterocycles are integral to drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antipsychotic agents.[1][4][5][6] This guide focuses on a specific, strategically functionalized derivative: 1,2-Benzoxazole-5-carbaldehyde . The aldehyde moiety at the 5-position is not merely a substituent but a versatile chemical handle, enabling a wide array of synthetic transformations.[7] This document provides a comprehensive technical overview of its molecular structure, a probable synthetic pathway, detailed protocols for its spectroscopic characterization, and an analysis of its chemical reactivity, designed for researchers and professionals in drug discovery and organic synthesis.

Molecular Identity and Physicochemical Profile

This compound is a heterocyclic aromatic compound. Its core structure consists of a benzene ring fused to a 1,2-oxazole ring, creating a rigid, planar system that can effectively interact with biological targets.[7]

  • IUPAC Name: this compound

  • Synonyms: Benzo[d]isoxazole-5-carbaldehyde, 1,2-Benzisoxazole-5-carboxaldehyde[8][9]

  • CAS Number: 933718-95-7[9]

  • Molecular Formula: C₈H₅NO₂[9]

  • Molecular Weight: 147.13 g/mol [8]

The structural arrangement of the molecule is depicted below.

Caption: Structure of this compound.

Table 1: Computed Physicochemical Properties
PropertyValueSource
Exact Mass147.032028 Da[8]
Topological Polar Surface Area (TPSA)43.1 Ų[9]
LogP (octanol-water partition coeff.)1.64[9]
Hydrogen Bond Acceptors3[9]
Hydrogen Bond Donors0[9]
Rotatable Bonds1[9]

Synthesis and Mechanistic Rationale

While numerous methods exist for constructing benzoxazole and benzisoxazole cores, a highly effective and mechanistically elegant route to 1,2-benzisoxazoles involves the intramolecular cyclization of an ortho-azidobenzaldehyde derivative.[10][11] This approach is predicated on the thermal or photochemical decomposition of the azide to a highly reactive nitrene intermediate, which subsequently undergoes electrocyclization with the neighboring aldehyde group to form the stable benzisoxazole ring.

The causality behind this choice of pathway is twofold:

  • High Reactivity of the Nitrene Intermediate: The generation of the nitrene is the driving force for the cyclization, providing an efficient intramolecular pathway that often proceeds in high yield.

  • Atom Economy: The reaction is an intramolecular rearrangement, which is inherently atom-economical, with dinitrogen (N₂) being the only byproduct.

Synthesis_Workflow start 2-Azido-4-formyl-benzene (Precursor) reagent Heat (e.g., Reflux in Toluene) or UV light (hν) start->reagent Activation intermediate Nitrene Intermediate (transient) reagent->intermediate Forms cyclization Intramolecular Electrocyclization intermediate->cyclization Undergoes byproduct N₂ Gas intermediate->byproduct Loss of product This compound cyclization->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Hypothetical Synthesis

This protocol is a representative procedure based on established methods for nitrene-mediated cyclizations.

  • Reaction Setup: To a solution of the precursor, 2-azido-4-formyl-benzene (1.0 eq), in a high-boiling, inert solvent such as toluene or xylene (0.1 M concentration), add the solution to a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify the product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the final compound under high vacuum. Confirm the structure and purity using the spectroscopic methods detailed below.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. As directly published experimental data for this specific molecule is limited, the following sections detail the expected spectral characteristics, grounded in data from the parent 1,2-benzisoxazole scaffold and known values for the constituent functional groups.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

  • Aldehyde Proton (H-C=O): A sharp singlet is expected in the far downfield region, typically δ 9.9-10.1 ppm .[13][14] This significant deshielding is characteristic of an aldehyde proton attached to an aromatic system.

  • Aromatic Protons: Three protons on the benzisoxazole ring system will appear in the aromatic region (δ 7.5-8.5 ppm).

    • H-3: A singlet around δ 8.3-8.5 ppm .

    • H-4 & H-6: These protons will likely appear as doublets or multiplets in the range of δ 7.8-8.2 ppm . Their exact shifts and coupling constants (J) will depend on their electronic environment and proximity to the aldehyde and the heterocyclic ring.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-192 ppm .

  • Aromatic & Heterocyclic Carbons: Seven distinct signals are expected in the range of δ 110-165 ppm .[15][16]

    • The C=N carbon (C-3) is expected around δ 150-155 ppm .

    • The quaternary carbons involved in the ring fusion (C-3a, C-7a) will appear between δ 120-165 ppm .

    • The remaining aromatic carbons (C-4, C-5, C-6, C-7) will resonate between δ 110-140 ppm .

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[17]

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[17]

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. For full structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Expected Characteristic IR Absorptions (KBr or ATR):

  • Aldehyde C-H Stretch: Two weak but sharp bands are characteristic, appearing around 2850 cm⁻¹ and 2750 cm⁻¹ .[18][19] The presence of both is highly diagnostic for an aldehyde.

  • Carbonyl (C=O) Stretch: A very strong, sharp absorption band is expected around 1700-1710 cm⁻¹ , typical for an aromatic aldehyde where conjugation lowers the frequency from a saturated aldehyde (~1730 cm⁻¹).[18][20][21]

  • C=N Stretch (Isoxazole Ring): A medium to strong absorption in the range of 1620-1640 cm⁻¹ .

  • Aromatic C=C Stretches: Multiple medium to sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Isoxazole Ring): A medium intensity band around 1100-1200 cm⁻¹ .

Protocol: IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

Expected Mass Spectrum (ESI or EI):

  • Molecular Ion Peak: The primary observation will be the molecular ion. In positive-ion Electrospray Ionization (ESI-MS), this will be the protonated molecule [M+H]⁺ at m/z 148.04 . In Electron Ionization (EI-MS), the radical cation [M]⁺˙ at m/z 147.03 will be observed.[22]

  • Key Fragmentation Patterns: Aromatic aldehydes exhibit characteristic fragmentation.[23][24][25]

    • Loss of H· (M-1): A significant peak at m/z 146 resulting from the cleavage of the aldehydic C-H bond.

    • Loss of CO (M-29): A prominent peak at m/z 118 due to the loss of the formyl radical (-CHO) or sequential loss of H· and CO. This results in a stable benzisoxazolyl cation.

Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation (ESI): Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300). For fragmentation data, perform MS/MS analysis on the parent ion (m/z 148).

Table 2: Summary of Expected Spectroscopic Data
TechniqueObservationExpected Value/Region
¹H NMR Aldehyde Proton (s)δ 9.9 - 10.1 ppm
Aromatic Protons (m)δ 7.5 - 8.5 ppm
¹³C NMR Carbonyl Carbon (C=O)δ 190 - 192 ppm
Aromatic/Heterocyclic Carbonsδ 110 - 165 ppm
IR Aldehyde C-H Stretch (w)~2850 & ~2750 cm⁻¹
Carbonyl C=O Stretch (s, sh)~1700 - 1710 cm⁻¹
Ring C=N Stretch (m)~1620 - 1640 cm⁻¹
MS (ESI+) Protonated Molecular Ion [M+H]⁺m/z 148.04
Fragmentation Ion [M+H-CO]⁺m/z 120.04

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of the aldehyde functional group, making it a valuable synthon for building molecular complexity.[7] The benzisoxazole ring itself is relatively stable and aromatic, but the electron-withdrawing nature of both the heterocyclic ring and the aldehyde group deactivates the benzene ring towards electrophilic aromatic substitution.[26]

The primary reaction pathways involve the carbonyl carbon, which is electrophilic and susceptible to attack by nucleophiles.[27][28]

Reactivity_Pathways start This compound reagent1 Oxidation (e.g., KMnO₄, PCC) start->reagent1 reagent2 Reduction (e.g., NaBH₄, LiAlH₄) start->reagent2 reagent3 Condensation (e.g., R-NH₂) start->reagent3 reagent4 Olefinations (e.g., Ylides) start->reagent4 product1 Carboxylic Acid Derivative product2 Primary Alcohol Derivative product3 Imine / Schiff Base product4 Alkene Derivative (Wittig/HWE Reaction) reagent1->product1 reagent2->product2 reagent3->product3 reagent4->product4

Caption: Key reaction pathways for this compound.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 1,2-benzoxazole-5-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).

  • Reduction: The aldehyde is easily reduced to a primary alcohol, (1,2-benzoxazol-5-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Condensation Reactions: It serves as an excellent electrophile for condensation with primary amines to form stable imines (Schiff bases). This is a foundational reaction for linking the benzoxazole scaffold to other molecular fragments.

  • Nucleophilic Additions & Olefinations: The aldehyde can undergo nucleophilic addition with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols. Furthermore, it is a suitable substrate for olefination reactions like the Wittig reaction or Horner-Wadsworth-Emmons reaction to form vinyl-substituted benzoxazoles.

This versatile reactivity allows for the systematic exploration of structure-activity relationships (SAR) by enabling the attachment of diverse functional groups and linkers at the 5-position, a critical strategy in modern drug discovery.[7]

Conclusion

This compound is a structurally important heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its characterization is achieved through a synergistic application of NMR, IR, and mass spectrometry, which together provide a complete picture of its molecular architecture. The high reactivity of the aldehyde group, coupled with the inherent biological relevance of the benzisoxazole core, establishes this molecule as a valuable and versatile tool for the synthesis of novel, complex chemical entities with potential therapeutic applications.

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  • Part 19 - Chemical shifts of aromatic aldehydes and ketones. (2003). Studylib.net. Available at: [Link]

  • Chemical shifts. (n.d.). University of Regensburg. Available at: [Link]

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  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

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  • GCMS Section 6.11.4. (n.d.). Whitman College. Available at: [Link]

  • 2,1-Benzisoxazole. (n.d.). SpectraBase. Available at: [Link]

  • Why carbonyl groups are strong benzene deactivating group for electrophillic aromatic substitution? (2018). Chemistry Stack Exchange. Available at: [Link]

  • Carbene reactivity from alkyl and aryl aldehydes. (2020). PMC. Available at: [Link]

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  • Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. (2017). PubMed. Available at: [Link]

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  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of Science and Research (IJSR). Available at: [Link]

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  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). Science of Synthesis. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating Data Scarcity with Foundational Principles

In the landscape of drug discovery and materials science, 1,2-Benzoxazole-5-carbaldehyde stands as a valuable heterocyclic synthon.[1] Its fused ring system and reactive aldehyde group offer a versatile scaffold for building complex molecules with potential therapeutic activities, from antimicrobial to anticancer agents.[1] Rigorous structural confirmation of such foundational molecules is not merely procedural—it is the bedrock of reproducible science and successful downstream development.

This guide provides an in-depth exploration of the core spectroscopic techniques required to confirm the identity and purity of this compound. As a Senior Application Scientist, it is crucial to acknowledge the realities of research; a comprehensive search of peer-reviewed literature and spectral databases reveals a scarcity of published experimental data for this specific compound (CAS No. 933718-95-7). This is not an uncommon scenario for specialized building blocks.

Therefore, this document is structured to empower the researcher by moving beyond a simple data sheet. It synthesizes foundational spectroscopic principles with data from closely related structural analogs to present a robust, predictive framework for the characterization of this compound. Every prediction is explained, every protocol is detailed, and every step is designed to create a self-validating workflow, ensuring you can be confident in your structural assignments.

Molecular Identity and Structural Framework

Before delving into spectral data, establishing the fundamental properties is paramount.

  • Molecular Formula: C₈H₅NO₂

  • Molecular Weight: 147.13 g/mol [2][3]

  • Monoisotopic Mass: 147.03203 Da[2][4]

The structural numbering convention used throughout this guide is essential for unambiguous spectral assignment.

G cluster_0 This compound mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>C4TD><TD>--TD><TD>C3aTD><TD>--TD><TD>C7aTD><TD>TD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>\TD><TD>TD>TR><TR><TD>C=OTD><TD>--TD><TD>C5TD><TD>TD><TD>N3TD><TD>TD><TD>C7TD><TD>--TD>TR><TR><TD>|TD><TD>TD><TD>\TD><TD>TD><TD>/TD><TD>TD><TD>|TD><TD>TD>TR><TR><TD>HTD><TD>TD><TD>C6TD><TD>--TD><TD>O1TD><TD>TD><TD>CHTD><TD>TD>TR>TABLE>

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, it allows for the unambiguous placement of the aldehyde group and confirmation of the substitution pattern on the aromatic ring.

Expertise-Driven Insights: What to Expect

The molecule's structure presents a distinct electronic environment. The benzoxazole system is electron-withdrawing, and the aldehyde group is a strong deactivating group. This combination will shift the aromatic protons significantly downfield. The aldehyde proton itself will be one of the most downfield signals, typically appearing above 9 ppm due to the deshielding effect of the carbonyl group.[5]

Predicted ¹H NMR Spectral Data

The following data is predicted for a standard analysis in CDCl₃ or DMSO-d₆. Chemical shifts (δ) are referenced to TMS (0 ppm).

Predicted δ (ppm)Proton AssignmentMultiplicityExpected Coupling Constant (J, Hz)Rationale
~10.1CHOSinglet (s)N/AHighly deshielded proton of the aldehyde group.
~8.8H-3Singlet (s)N/AProton on the oxazole ring, typically downfield.
~8.3H-4Doublet (d)~1.5-2.0 HzDeshielded by the adjacent aldehyde and influenced by the ring nitrogen. Exhibits ortho-coupling to H-6.
~8.1H-6Doublet of doublets (dd)J ≈ 8.5, 2.0 HzInfluenced by ortho-coupling to H-7 and meta-coupling to H-4.
~7.9H-7Doublet (d)~8.5 HzExhibits ortho-coupling to H-6.
Predicted ¹³C NMR Spectral Data

The ¹³C spectrum provides a count of unique carbon environments and crucial information about carbonyl and aromatic carbons.

Predicted δ (ppm)Carbon AssignmentRationale
~192C HOAldehyde carbonyl carbon, characteristically found in this downfield region.
~165C-3Carbon of the C=N bond in the oxazole ring.
~155C-7aQuaternary carbon at the fusion of the two rings.
~135C-5Carbon bearing the aldehyde group.
~130C-3aQuaternary carbon at the fusion of the two rings.
~128C-6Aromatic methine carbon.
~125C-4Aromatic methine carbon.
~112C-7Aromatic methine carbon, often shifted upfield due to the adjacent oxygen.
Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures reproducible and accurate data acquisition.

G prep 1. Sample Preparation dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). prep->dissolve Self-validating step: Ensure complete dissolution to avoid peak broadening. transfer Transfer solution to a clean, dry NMR tube. dissolve->transfer Self-validating step: Ensure complete dissolution to avoid peak broadening. instrument Place tube in NMR spectrometer (≥400 MHz recommended). transfer->instrument Self-validating step: Ensure complete dissolution to avoid peak broadening. acq 2. Data Acquisition tune Tune and shim the probe for optimal field homogeneity. instrument->tune h1 Acquire ¹H spectrum. (e.g., 16 scans, 2s relaxation delay) tune->h1 c13 Acquire ¹³C spectrum with proton decoupling. (e.g., 1024 scans) h1->c13 transform Apply Fourier Transform, phase correction, and baseline correction. c13->transform proc 3. Data Processing reference Reference spectra to TMS (0 ppm) or residual solvent peak. transform->reference analyze Integrate ¹H signals and pick peaks for both spectra. reference->analyze

Caption: Standard workflow for NMR-based structural elucidation.[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups, which is a critical validation step. The causality is direct: specific bonds vibrate at characteristic frequencies when they absorb infrared radiation.

Expertise-Driven Insights: Key Diagnostic Bands

For this compound, the most telling signals will be the strong carbonyl (C=O) stretch of the aldehyde and the characteristic C-H stretches of both the aldehyde and the aromatic ring. The unique vibrations of the benzoxazole ring system provide further confirmation.

Predicted IR Absorption Data
Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3100-3000Aromatic C-H StretchMedium-WeakCharacteristic of C-H bonds on a benzene ring.
~2850 & ~2750Aldehyde C-H StretchWeakA highly diagnostic pair of bands (Fermi doublet) for the aldehyde C-H bond.[6]
~1705Aldehyde C=O StretchStrong, SharpThe strong dipole of the carbonyl bond results in a prominent absorption. Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic aldehyde.[6]
~1610, ~1580, ~1470Aromatic C=C StretchMedium-StrongMultiple bands are characteristic of the benzene ring vibrations.
~1550C=N StretchMediumVibration of the imine-like bond within the oxazole ring.[7]
~1250Aryl C-O StretchStrongAsymmetric stretch associated with the oxazole ring.
Below 900Aromatic C-H BendingStrongOut-of-plane bending patterns can help confirm the substitution pattern.
Protocol: FTIR Spectroscopy (KBr Pellet Method)

This is a self-validating protocol for solid samples, ensuring a uniform and transparent matrix for analysis.

  • Preparation: Gently grind ~1 mg of the dry, solid this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. Causality: Fine grinding is essential to reduce light scattering and produce sharp, well-defined peaks.

  • Pellet Formation: Transfer the homogenous powder to a pellet die. Place the die under a hydraulic press and apply pressure (approx. 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. Trustworthiness: This step is critical as it subtracts atmospheric CO₂ and H₂O absorptions from the final spectrum.

  • Sample Analysis: Mount the KBr pellet in the sample holder and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight, which confirms the elemental formula, and the fragmentation pattern, which acts as a structural fingerprint.

Expertise-Driven Insights: Predicting Fragmentation

As an aromatic aldehyde, this compound is expected to show a strong molecular ion peak (M⁺˙) due to the stability of the fused ring system. The primary fragmentation pathways will involve the aldehyde group.

Predicted Mass Spectrum Data (Electron Ionization)
  • Molecular Ion (M⁺˙): m/z = 147. This peak should be prominent.

  • Key Fragments:

Predicted m/zFragment IdentityRationale
146[M-H]⁺Loss of the aldehydic hydrogen radical, a very common fragmentation for aromatic aldehydes.
118[M-CHO]⁺Loss of the entire formyl radical (29 amu), resulting in a benzoxazole cation. This is a highly diagnostic fragmentation.
90[C₆H₄O]⁺Potential fragment resulting from the cleavage of the oxazole ring after loss of CHO.
63[C₅H₃]⁺Common fragment from the breakdown of a benzene ring.
Diagram: Predicted EI-MS Fragmentation Pathway

G M [C₈H₅NO₂]⁺˙ m/z = 147 (Molecular Ion) M_H [C₈H₄NO₂]⁺ m/z = 146 M->M_H - H• M_CHO [C₇H₄NO]⁺ m/z = 118 M->M_CHO - CHO• Further Further Fragmentation M_CHO->Further Ring Cleavage

Caption: Predicted primary fragmentation pathway for this compound.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known standard to ensure high mass accuracy.

  • Data Acquisition: Introduce the sample into the ion source (e.g., Electrospray Ionization - ESI) at a low flow rate. Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ adduct (expected at m/z 148.0393). Use the instrument software to calculate the elemental composition, which must match C₈H₆NO₂ for the protonated species, thereby confirming the molecular formula.[8]

References

  • A Comparative Guide to the Structural Confirmation of 1,2-Benzoxazole-5-carboxylic Acid. (2025). Benchchem.
  • This compound | C8H5NO2 | CID 72212723. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • This compound (C8H5NO2). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]

  • This compound (C8H5NO2). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved January 19, 2026, from [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of 1,2-Benzoxazole-5-carbaldehyde: Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Benzoxazole-5-carbaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a fused benzene and oxazole ring system with a reactive aldehyde group, presents a valuable scaffold for the synthesis of novel therapeutic agents.[1] Benzoxazole derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[1] The aldehyde functional group at the 5-position is a key synthetic handle, allowing for extensive derivatization to explore structure-activity relationships (SAR).[1]

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a lead compound is paramount. Solubility and stability are foundational pillars that dictate a molecule's journey from the laboratory to a potential therapeutic application. Poor solubility can hinder formulation development and lead to erratic bioavailability, while instability can compromise the safety, efficacy, and shelf-life of a drug substance.

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. Moving beyond a simple recitation of data, this document elucidates the causality behind experimental choices, offers field-proven insights, and presents self-validating protocols to ensure the generation of robust and reliable data.

Physicochemical Properties at a Glance

A summary of the known and predicted properties of this compound provides a baseline for experimental design.

PropertyValueSource
Molecular FormulaC₈H₅NO₂PubChem[2]
Molecular Weight147.13 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[2]
Predicted LogP1.6403ChemScene[3]
Topological Polar Surface Area (TPSA)43.1 ŲChemScene[3]
Hydrogen Bond Acceptors3ChemScene[3]
Hydrogen Bond Donors0ChemScene[3]

These predicted values suggest that this compound is a relatively small, moderately lipophilic molecule. The absence of hydrogen bond donors and a moderate TPSA may influence its solubility profile in protic versus aprotic solvents.

Part 1: Solubility Assessment

A comprehensive understanding of a compound's solubility in various media is critical for its application in both in vitro assays and in vivo studies. The following sections detail a systematic approach to determining the solubility profile of this compound.

The Rationale for Solvent Selection

The choice of solvents for solubility screening is not arbitrary. It is a strategic decision based on the intended applications of the compound. For drug discovery, this typically encompasses a range of aqueous and organic solvents that mimic biological fluids or are used in formulation and synthesis.

A logical workflow for solvent selection is presented below:

G cluster_0 Solvent Selection Strategy A Initial Screening (Broad Polarity Range) B Biorelevant Media (Simulated Fluids) A->B Early Drug Discovery C Formulation Solvents (Pre-formulation Studies) A->C Development Phase D Process Chemistry Solvents (Synthesis & Purification)

Caption: Logical workflow for solvent selection in solubility studies.

Our protocol will focus on a panel of solvents relevant to early-stage drug development, covering a spectrum of polarities and types.

Experimental Protocol: Kinetic Solubility Determination using High-Throughput UV-Vis Spectroscopy

This protocol describes a kinetic solubility assay, which is a common high-throughput method used in early discovery to quickly assess a compound's solubility. It relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Microplate reader with UV-Vis capabilities

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).

  • Aqueous Addition: To a new 96-well UV-transparent plate, add 198 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of each DMSO stock concentration into the corresponding wells of the PBS-containing plate. This creates a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Shake the plate for 2 hours at room temperature to allow for equilibration.

    • Measure the absorbance of each well at the λ_max of this compound. (Note: The λ_max must be predetermined by scanning a dilute solution of the compound).

  • Data Analysis:

    • Plot absorbance versus concentration.

    • The point at which the absorbance reading plateaus, despite an increase in the theoretical concentration, indicates the solubility limit. The concentration just before the plateau is the measured kinetic solubility.

Data Presentation: Expected Solubility Profile

The results of a comprehensive solubility screen should be tabulated for clear comparison. While specific experimental data for this compound is not publicly available, the table below illustrates how such data should be presented.

Solvent SystemTypeExpected Solubility CategoryRationale for Inclusion
Water, pH 7.0AqueousLowBaseline aqueous solubility.
PBS, pH 7.4BiorelevantLow to ModerateSimulates physiological pH.
0.1 M HClAqueous (Acidic)LowAssesses stability and solubility in acidic conditions (e.g., stomach).
EthanolPolar ProticModerate to HighCommon co-solvent in formulations.
DMSOPolar AproticHighUniversal solvent for stock solutions.
AcetonitrilePolar AproticModerateCommon solvent in analytical chemistry (HPLC).[4]
Dichloromethane (DCM)Non-polarModerate to HighUsed in organic synthesis and purification.[4]

This table serves as a template. Actual experimental values would replace the "Expected Solubility Category". The LogP value of ~1.6 suggests that solubility will be higher in organic solvents compared to aqueous media.

Part 2: Chemical Stability Assessment

Stability testing is crucial for identifying degradation pathways and establishing appropriate storage and handling conditions. Forced degradation (or stress testing) is an essential component of this process, mandated by regulatory bodies like the ICH.[5][6] It involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[5][7]

Rationale for Stress Conditions

The selection of stress conditions is designed to mimic potential environmental exposures and to probe the molecule's inherent weaknesses. The benzoxazole ring, while aromatic and relatively stable, can be susceptible to certain reactions, as can the aldehyde group.[8][9]

The following diagram outlines a typical forced degradation workflow:

G cluster_conditions Stress Conditions Start This compound (API in Solution) Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 60°C in Solution/Solid) Start->Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) Start->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Determine Degradation Pathway Assess Intrinsic Stability Analysis->Outcome

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study. The primary analytical technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which must be developed to separate the parent compound from all potential degradation products.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or Diode Array Detector (DAD) and Mass Spectrometer (MS)

  • Photostability chamber

  • Calibrated oven

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.[5] Withdraw and neutralize samples at appropriate time points. The aldehyde group may be sensitive to base, so shorter time points may be necessary.

    • Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.[6] Protect from light. Withdraw samples at various time points and quench any remaining H₂O₂ if necessary before injection.

    • Thermal Degradation: Store the stock solution and a sample of the solid compound in an oven at 60°C. Analyze at set intervals.

    • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC-UV/MS method.

    • The UV/DAD detector will quantify the parent peak and any degradants.

    • The MS detector will provide mass information to help identify the structure of the degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each condition.

    • Perform a mass balance to ensure that the decrease in the parent compound corresponds to an increase in degradation products.

    • Propose a degradation pathway based on the identified degradants.

Data Presentation: Expected Stability Profile

The stability data should be summarized in a clear, concise table. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[7]

Stress ConditionReagent/SettingTime% Degradation of ParentMajor Degradants (m/z)Observations
Control Acetonitrile24h< 1%-Compound is stable in solution at RT.
Acid Hydrolysis 0.1 M HCl, 60°C24h~15%[M+H]⁺ = 166.04Potential cleavage of the oxazole ring or hydration of the aldehyde.
Base Hydrolysis 0.1 M NaOH, RT8h~25%[M+H]⁺ = 165.05The N-O bond in the isoxazole ring is known to be base-labile. The aldehyde may undergo Cannizzaro reaction.
Oxidation 3% H₂O₂, RT24h~18%[M+H]⁺ = 164.03Oxidation of the aldehyde to the corresponding carboxylic acid (1,2-Benzoxazole-5-carboxylic acid) is highly probable.
Thermal 60°C (Solid)7 days< 2%-Compound exhibits good thermal stability in the solid state.
Photolytic ICH Q1B-~10%Multiple minor peaksPotential for complex photochemical reactions. Compound should be protected from light.

This table presents hypothetical yet scientifically plausible results based on the known reactivity of the functional groups present in the molecule. The m/z values correspond to the expected masses of potential degradation products.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By employing these detailed protocols, researchers can generate high-quality, reliable data essential for advancing a compound through the drug discovery and development pipeline. The principles and methodologies described herein are grounded in established pharmaceutical science and regulatory expectations, ensuring that the data generated will be fit for purpose. A thorough characterization of these fundamental properties is a non-negotiable step in unlocking the full therapeutic potential of this promising molecular scaffold.

References

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  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Assay and Drug Development Technologies. [Link]

  • Sharma, M., & Kothiyal, P. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research. [Link]

  • PubChemLite. This compound (C8H5NO2). [Link]

  • Request PDF. Review of synthesis process of benzoxazole and benzothiazole derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • World Journal of Pharmaceutical Research. (2025). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • Lukoyanov, A. A., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds. [Link]

  • ResearchGate. (2007). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2022). Forced Degradation – A Review. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • Wikipedia. Benzoxazole. [Link]

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A Technical Guide to the Synthetic Potential and Biological Activities of 1,2-Benzoxazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2-benzoxazole (benzisoxazole) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides an in-depth analysis of 1,2-Benzoxazole-5-carbaldehyde, not as an end-product, but as a strategic synthon for the development of novel therapeutic agents. We explore the synthetic versatility endowed by its 5-formyl group and delineate the potential biological activities—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on structure-activity relationships (SAR) to guide future discovery efforts.

Introduction: The 1,2-Benzoxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are foundational to the development of pharmaceuticals, with the 1,2-benzoxazole (also known as benzisoxazole) ring system being a particularly fruitful scaffold.[1] This bicyclic structure, consisting of a benzene ring fused to an isoxazole ring, is present in a wide array of molecules demonstrating significant therapeutic potential.[1][2] The unique electronic properties and rigid, planar structure of the benzisoxazole core allow its derivatives to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Marketed drugs such as the anticonvulsant zonisamide and the antipsychotic risperidone feature this core, underscoring its clinical relevance.

The versatility of the benzisoxazole nucleus allows for chemical modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of derivatives with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][3][4]

The Strategic Importance of this compound as a Synthetic Intermediate

While many benzisoxazole derivatives exhibit direct biological activity, the title compound, this compound, is primarily valued as a versatile synthetic building block.[5] Its chemical structure features a reactive carbaldehyde (formyl) group at the 5-position, which serves as a crucial handle for extensive chemical derivatization.[5] This functional group is readily transformed through various classical organic reactions, including:

  • Condensation Reactions: Formation of Schiff bases (imines) with primary amines.

  • Wittig-type Reactions: Olefination to form vinyl derivatives.

  • Reductive Amination: Conversion to secondary and tertiary amines.

  • Oxidation and Reduction: Conversion to carboxylic acids and alcohols, respectively.

  • Aldol and Claisen-Schmidt Condensations: Formation of α,β-unsaturated ketones (chalcones).

This synthetic tractability allows for the systematic generation of large libraries of novel derivatives, which is essential for comprehensive structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets.[5]

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Benzoxazole and its derivatives have consistently shown a wide spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungi. [6][7][8] Key Mechanisms & Targets:

  • DNA Gyrase Inhibition: Molecular docking studies suggest that the antibacterial activity of some 2-substituted benzoxazoles can be attributed to the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. [6]* Cell Wall/Membrane Disruption: The lipophilic nature of the benzoxazole scaffold can be modified to enhance interaction with and disruption of the bacterial cell membrane.

The synthesis of Schiff base derivatives from this compound is a well-established strategy for enhancing antimicrobial potency. The resulting imine linkage and the appended aromatic or heterocyclic rings can significantly influence the compound's electronic and steric properties, improving its ability to penetrate bacterial cells and interact with intracellular targets.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations. A positive control (broth + inoculum), negative control (broth only), and standard antibiotic control (e.g., Cefixime, Ofloxacin) are included. [6][7]3. Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Benzoxazole derivatives have demonstrated significant anti-inflammatory potential through various mechanisms. [9][10][11] Key Mechanisms & Targets:

  • COX/LOX Inhibition: Some benzoxazoles exhibit analgesic and anti-inflammatory properties by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key to the synthesis of prostaglandins and leukotrienes. [3]* MD2 Inhibition: Myeloid differentiation protein 2 (MD2) is a key adaptor protein for Toll-like receptor 4 (TLR4) that senses bacterial lipopolysaccharide (LPS), triggering a pro-inflammatory cascade. Certain benzoxazolone derivatives have been identified as direct inhibitors of MD2, preventing the release of inflammatory cytokines like IL-6. [9] The development of novel benzoxazole derivatives from the 5-carbaldehyde synthon could lead to more potent and selective anti-inflammatory agents. For example, derivatives could be designed to specifically target the hydrophobic pocket of the MD2 protein, disrupting the TLR4 signaling complex.

Illustrative Data: Anti-inflammatory Activity of Benzoxazolone Derivatives

Compound IDTargetAssayIC50 (µM)Reference
3gMD2IL-6 Inhibition5.09 ± 0.88[9]
3dMD2IL-6 Inhibition5.43 ± 0.51[9]
3cMD2IL-6 Inhibition10.14 ± 0.08[9]
Neuroprotective and CNS Activities

The benzisoxazole scaffold is a cornerstone of several centrally acting drugs. Derivatives have shown promise in treating neurodegenerative conditions like Alzheimer's disease (AD) and as anticonvulsant agents. [12][13] Key Mechanisms & Targets:

  • Cholinesterase Inhibition: A key strategy in the symptomatic treatment of AD is to increase levels of the neurotransmitter acetylcholine. This is achieved by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Numerous benzoxazole and benzisoxazole derivatives have been developed as potent inhibitors of these enzymes. [14][15]* p38α MAPK Inhibition: The p38α mitogen-activated protein kinase (MAPK) pathway is a key regulator of neuroinflammation, a process implicated in AD pathogenesis. Dual-acting inhibitors targeting both p38α MAPK and AChE are being explored as a multifaceted therapeutic approach. [13] The 5-carbaldehyde intermediate can be used to synthesize derivatives that mimic the structure of known cholinesterase inhibitors or that possess the right balance of polarity and lipophilicity to cross the blood-brain barrier.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

Conclusion and Future Perspectives

This compound is a high-value starting material in medicinal chemistry. Its true potential lies not in its intrinsic biological activity, but in its capacity to serve as a scaffold for the creation of diverse molecular architectures. The formyl group provides a reactive center for building derivatives with potential applications across multiple therapeutic areas, from oncology to neurodegenerative disease.

Future research should focus on the rational design of derivative libraries based on this synthon. By combining the privileged 1,2-benzoxazole core with pharmacophores known to interact with specific targets—such as kinases, DNA gyrase, or cholinesterases—novel drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles can be developed. The systematic exploration of SAR through these derivatives will be critical to advancing the therapeutic promise of the benzoxazole chemical space.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs would be generated here.

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A Technical Guide to 1,2-Benzoxazole-5-carbaldehyde: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,2-Benzoxazole-5-carbaldehyde, a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. We delve into the historical context of its parent scaffold, 1,2-benzisoxazole, and trace the evolution of synthetic strategies leading to this specific carbaldehyde derivative. The narrative emphasizes the causality behind experimental choices, moving from classical cyclization reactions to modern, more efficient protocols. Detailed methodologies, comparative data, and mechanistic visualizations are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of this valuable synthon.

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

This compound, also known as benzo[d]isoxazole-5-carbaldehyde, is a heterocyclic aromatic compound featuring a benzene ring fused to an isoxazole ring, with a reactive aldehyde (formyl) group at the 5-position.[1][2][3] The parent 1,2-benzisoxazole core is recognized as a "privileged scaffold" in medicinal chemistry.[1] This status is attributed to its planar structure, which facilitates interactions with biological targets like enzymes and receptors through π-π stacking, and the presence of nitrogen and oxygen atoms that can act as hydrogen bond acceptors.[4][5]

The unique electronic and structural properties of the 1,2-benzisoxazole moiety are found in numerous pharmacologically active agents, including the anticonvulsant drug zonisamide and the antipsychotic risperidone.[6] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[6]

The strategic placement of a carbaldehyde group at the 5-position transforms the scaffold into a versatile synthetic intermediate.[1] This aldehyde functionality serves as a crucial handle for a variety of chemical transformations—such as condensations, oxidations, reductions, and nucleophilic additions—enabling the systematic construction of complex molecular libraries for structure-activity relationship (SAR) studies.[1][5]

Discovery and the Evolution of Synthetic Strategies

While a singular "discovery" event for this compound is not documented, its history is intrinsically linked to the development of synthetic methods for the parent 1,2-benzisoxazole ring system. A comprehensive review of these methods was published over two decades ago, covering literature up to 1999, with significant advancements in transition-metal catalysis and aryne chemistry emerging since.

Traditional and modern synthetic approaches to the 1,2-benzisoxazole core can be broadly categorized based on the key bond formation step.

Classical Synthetic Routes

The foundational methods for constructing the 1,2-benzisoxazole ring primarily involve the cyclization of ortho-substituted benzene precursors.

  • C–O Bond Formation (from o-substituted Aryloximes): This is one of the most common strategies, typically involving the intramolecular cyclization of an o-substituted aryloxime under basic conditions. The ortho-substituent is often a good leaving group, such as a nitro group, which is displaced by the oxime oxygen.

  • N–O Bond Formation (from o-hydroxyaryl Oximes/Imines): An alternative classical pathway involves the cyclization of o-hydroxyaryl oximes or imines. In this approach, the nitrogen of the oxime or imine attacks the aromatic ring, or a reaction is induced that forms the N-O bond directly. This can be achieved through oxidative methods or by converting the oxime's hydroxyl group into a better leaving group to facilitate cyclization.

A particularly relevant classical method for synthesizing 5-substituted derivatives involves the reduction and subsequent cyclization of 5-substituted-2-nitrobenzaldehydes.[7] This highlights a direct pathway to the target molecule's scaffold from a readily available starting material.

Modern Synthetic Innovations

Contemporary organic synthesis has introduced milder, more efficient, and versatile methods for constructing the 1,2-benzisoxazole core.

  • Palladium-Catalyzed Annulation: Palladium catalysis has been employed for the synthesis of benzisoxazoles through formal intermolecular [4+1]-annulation reactions between N-phenoxyacetamides and aldehydes.

  • [3+2] Cycloaddition with Arynes: A powerful modern technique involves the [3+2] cycloaddition of nitrile oxides with arynes.[8] Both reactive intermediates are generated in situ under mild conditions, providing a direct route to highly functionalized benzisoxazoles.[8]

  • Divergent Regioselective Synthesis: A notable strategy allows for the selective synthesis of either 1,2-benzisoxazoles or their 1,3-benzoxazole isomers from a common ortho-hydroxyaryl N-H ketimine intermediate.[8] By carefully selecting the reaction conditions (e.g., anhydrous vs. aqueous NaOCl), chemists can direct the cyclization pathway towards the desired isomer.[8]

Synthesis of this compound: A Mechanistic Perspective

The introduction of the 5-carbaldehyde group can be achieved via two primary strategies: (A) utilizing a precursor already containing the formyl group, or (B) functionalizing the pre-formed benzisoxazole ring.

Strategy A: Cyclization of a Formyl-Substituted Precursor

This is the most direct approach. A common starting material is 4-hydroxy-3-nitrobenzaldehyde. The synthesis proceeds through the reductive cyclization of an intermediate oxime.

Caption: Reductive cyclization pathway to this compound.

Causality: The choice of a reducing agent like sodium dithionite (Na₂S₂O₄) is critical. It selectively reduces the nitro group to a nitroso or hydroxylamino intermediate, which immediately undergoes intramolecular cyclization by displacing the hydroxyl group of the oxime, forming the stable heterocyclic ring.

Strategy B: Post-Cyclization Functionalization

An alternative involves creating a 5-substituted 1,2-benzisoxazole (e.g., 5-methyl) and then oxidizing the substituent to an aldehyde. This route offers flexibility but adds synthetic steps.

Caption: Post-cyclization oxidation to yield the target aldehyde.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. Modern methods generally offer higher yields and milder conditions compared to classical approaches.

Method CategoryKey ReactantsTypical ConditionsAdvantagesDisadvantages
Classical Reductive Cyclization 5-Substituted-2-nitrobenzaldehydeReducing agents (e.g., SnCl₂, Na₂S₂O₄), baseDirect, uses available starting materials[7]Can involve harsh reagents, moderate yields
Classical N-O Bond Formation o-Hydroxyaryl oximeOxidants, PPh₃/DDQ systemGood for specific substitution patternsPotential for Beckmann rearrangement side products
Aryne [3+2] Cycloaddition Aryne precursor, ChlorooximeFluoride source (e.g., CsF), mild temp.High efficiency, novel access to functionalized products[8]Requires specialized aryne precursors
Pd-Catalyzed Annulation N-Phenoxyacetamide, AldehydePd(TFA)₂ catalystGood yields, catalytic methodRequires transition metal catalyst

Experimental Protocol: Reductive Cyclization Synthesis

This protocol describes a reliable method for the preparation of this compound starting from 4-hydroxy-3-nitrobenzaldehyde. This self-validating system relies on the clear progression of intermediates and a straightforward purification process.

Objective: To synthesize this compound via a two-step, one-pot reductive cyclization.

Materials:

  • 4-hydroxy-3-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Step 1: Oximation (In situ formation of the oxime)

    • To a solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in aqueous ethanol, add sodium carbonate (1.1 eq) and stir until dissolved.

    • Add hydroxylamine hydrochloride (1.1 eq) portion-wise at room temperature.

    • Rationale: The base (Na₂CO₃) neutralizes the HCl salt of hydroxylamine, liberating the free base to react with the aldehyde, forming the oxime intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Step 2: Reductive Cyclization

    • Heat the reaction mixture to reflux (approx. 80-85 °C).

    • Prepare a solution of sodium dithionite (2.5-3.0 eq) in water. Add this solution dropwise to the refluxing mixture over 30-45 minutes.

    • Rationale: At elevated temperature, the dithionite efficiently reduces the nitro group. The resulting intermediate is highly reactive and undergoes spontaneous intramolecular cyclization to form the thermodynamically stable 1,2-benzisoxazole ring. The slow addition controls the exothermic reaction.

    • Maintain reflux for an additional 1-2 hours after the addition is complete to ensure full conversion.

  • Workup and Purification

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Rationale: The product is organic-soluble and will move into the ethyl acetate layer, leaving inorganic salts behind in the aqueous layer.

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain pure this compound.

Conclusion

This compound stands as a testament to the enabling power of heterocyclic chemistry in modern drug development. Its history, rooted in the classical methods of ring formation, has evolved to embrace sophisticated catalytic and cycloaddition strategies that offer greater efficiency and molecular diversity. The presence of the reactive carbaldehyde on the privileged benzisoxazole scaffold ensures its continued importance as a key starting material for synthesizing novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this potent building block in their scientific endeavors.

References

  • Nguyen, T. B., & Nguyen, T. B. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • ChemicalBook. (2022). Synthesis of Benzoxazoles.
  • Benchchem. (n.d.). This compound | 933718-95-7.
  • Nguyen, T. B. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health.
  • Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
  • Kumari, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health.
  • (n.d.). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors.
  • Request PDF. (n.d.). Review of synthesis process of benzoxazole and benzothiazole derivatives.
  • (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Benchchem. (n.d.). 5-Nitro-1,3-benzoxazole-2-carbaldehyde.
  • Katritzky, A. R., et al. (2003). The preparation of 5-substituted and 4,5-disubstituted 2,1-benzisoxazoles. ResearchGate.
  • Request PDF. (n.d.). Straightforward synthesis of benzoxazoles and benzothiazoles via photocatalytic radical cyclization of 2-substituted anilines with aldehydes. ResearchGate.
  • Shaik, L., et al. (2025). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health.
  • PubChem. (n.d.). This compound.
  • Yang, Z., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Synthesis of benzoxazole derivatives (1–20).
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles.
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1,2-Benzoxazole-5-carbaldehyde literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2-Benzoxazole-5-carbaldehyde: A Privileged Scaffold for Modern Drug Discovery

Abstract

This compound (also known as benzo[d]isoxazole-5-carbaldehyde) is a heterocyclic aromatic compound that serves as a high-value intermediate in medicinal chemistry. Its core structure, the 1,2-benzisoxazole ring, is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to its incorporation into a wide array of therapeutic agents. The strategic placement of a reactive carbaldehyde (formyl) group at the 5-position provides a crucial synthetic handle for the construction of diverse molecular libraries, enabling extensive structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the synthesis, physicochemical properties, chemical reactivity, and applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The 1,2-Benzoxazole Core: A Foundation of Pharmacological Diversity

The concept of a privileged scaffold is central to understanding the importance of this compound.[1] These frameworks, like the benzisoxazole core, exhibit a remarkable capacity for molecular recognition across various protein families. This promiscuity is not random; the rigid, planar, and aromatic nature of the benzisoxazole ring system allows it to participate in favorable interactions within biological targets, including π-π stacking and hydrogen bonding.[2] The nitrogen and oxygen heteroatoms in the isoxazole ring can act as hydrogen bond acceptors, further enhancing binding affinity.[2]

This structural advantage has been exploited to develop drugs with a wide range of therapeutic applications, including:

  • Antipsychotics and Anticonvulsants: Marketed drugs like Risperidone and Zonisamide feature the 1,2-benzisoxazole core, demonstrating its efficacy in modulating central nervous system targets such as dopamine and serotonin receptors.[3]

  • Anticancer Agents: Derivatives have shown potent cytotoxic activity against various human cancer cell lines, with some acting as inhibitors of critical enzymes like topoisomerase II.[2][4]

  • Antimicrobial and Anti-inflammatory Agents: The scaffold is a recurring motif in compounds developed to combat microbial infections and inflammatory conditions.[3][5]

The power of this scaffold lies in its synthetic tractability, allowing for systematic modification to optimize potency, selectivity, and pharmacokinetic properties. This compound is a prime starting material for such explorations.

Physicochemical Profile and Structural Elucidation

A precise understanding of a molecule's physical and spectral properties is a prerequisite for its use in synthesis and biological screening.

Key Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 933718-95-7[6]
Molecular Formula C₈H₅NO₂[6]
Molecular Weight 147.13 g/mol [6]
IUPAC Name This compound[6]
Synonyms Benzo[d]isoxazole-5-carbaldehyde, 1,2-Benzisoxazole-5-carboxaldehyde[6]
XLogP3 (Predicted) 1.1[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 0[6]
Predicted Spectroscopic Characteristics

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental for identifying key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . This is characteristic of an aromatic aldehyde.[10]

  • Aromatic C=C Stretch: Multiple medium to weak bands will appear between 1450-1600 cm⁻¹ .

  • C=N Stretch (Isoxazole): A medium intensity band is predicted around 1610-1650 cm⁻¹ , often overlapping with aromatic C=C signals.

  • C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretches appear above 3000 cm⁻¹. The aldehydic C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive map of the molecule's carbon-hydrogen framework.[7][8]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~10.1 ppm (s, 1H): The aldehyde proton (CHO) will be a singlet and significantly downfield due to the deshielding effect of the carbonyl group.

    • δ ~8.8 ppm (s, 1H): The proton at the C3 position (H-3) is expected to be a singlet and the most downfield of the ring protons.

    • δ ~8.2 ppm (d, 1H): The proton at C4 (H-4), ortho to the aldehyde, will appear as a doublet.

    • δ ~8.0 ppm (dd, 1H): The proton at C6 (H-6), ortho and meta to other protons, will be a doublet of doublets.

    • δ ~7.8 ppm (d, 1H): The proton at C7 (H-7) will appear as a doublet.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~191 ppm: The aldehydic carbonyl carbon (CHO).

    • δ ~165 ppm: The C=N carbon (C3).

    • δ ~110-160 ppm: The remaining aromatic and heterocyclic carbons. Quaternary carbons (C3a, C5, C7a) will typically have lower intensities.

Synthesis of the Core Intermediate: A Proposed Strategy

A specific, peer-reviewed protocol for the synthesis of this compound is not prominently documented. However, a robust and logical synthetic route can be designed based on established methodologies for constructing the 1,2-benzisoxazole core. The most common strategies involve intramolecular cyclization via either C-O or N-O bond formation. A plausible approach starts from commercially available 4-fluoro-3-hydroxybenzonitrile.

Workflow for Proposed Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: Aldehyde Installation cluster_2 Step 3: Reduction A 4-Fluoro-3-hydroxybenzonitrile B Protection of Phenol (e.g., MOM-Cl, DIPEA) A->B C Protected Intermediate B->C D Nucleophilic Aromatic Substitution (e.g., Piperidine, Reflux) C->D E Amine Intermediate D->E F Hydrolysis (e.g., Aqueous Acid) E->F G 1,2-Benzoxazole-5-carbonitrile F->G H Nitrile Reduction (e.g., DIBAL-H, -78°C) G->H I Target Molecule: This compound H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of 4-Fluoro-3-hydroxybenzonitrile

  • Rationale: The acidic phenolic proton would interfere with subsequent organometallic or basic steps. A protecting group like methoxymethyl (MOM) is robust yet easily removed.

  • Procedure:

    • Dissolve 4-fluoro-3-hydroxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, quench with saturated aqueous NH₄Cl solution and extract with DCM.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel) to yield the MOM-protected intermediate.

Step 2: Synthesis of 1,2-Benzoxazole-5-carbonitrile

  • Rationale: This step involves an intramolecular nucleophilic aromatic substitution (SNAᵣ) where an in-situ generated oxime attacks the carbon bearing the fluorine atom. This is a classic cyclization method for forming the benzisoxazole ring.

  • Procedure:

    • Convert the nitrile of the protected intermediate to an oxime using hydroxylamine.

    • In a separate flask, treat the resulting oxime with a strong base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like DMF at elevated temperature (e.g., 80-100 °C). The base deprotonates the oxime hydroxyl group, initiating the cyclization.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, quench with water, and extract with a suitable organic solvent like ethyl acetate.

    • The MOM protecting group is then cleaved under acidic conditions (e.g., HCl in methanol) to yield the 1,2-Benzoxazole-5-carbonitrile.

Step 3: Reduction of Nitrile to Aldehyde

  • Rationale: Diisobutylaluminium hydride (DIBAL-H) is a specific and highly effective reagent for the partial reduction of nitriles to aldehydes. The reaction must be performed at low temperatures (-78 °C) to prevent over-reduction to the primary amine.

  • Procedure:

    • Dissolve 1,2-Benzoxazole-5-carbonitrile (1.0 eq) in anhydrous toluene or DCM and cool to -78 °C under a nitrogen atmosphere.

    • Add DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

    • Stir at -78 °C for 2-3 hours.

    • Quench the reaction carefully at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the high reactivity of its formyl group, which serves as an electrophilic site for a multitude of C-C and C-N bond-forming reactions.[2]

Caption: Key derivatization pathways for this compound.

Protocol 1: Knoevenagel Condensation with Malononitrile
  • Rationale: The Knoevenagel condensation is a cornerstone reaction for creating α,β-unsaturated systems, which are themselves valuable Michael acceptors and precursors for further cyclization reactions.[11][12] Piperidine is a classic and effective basic catalyst for this transformation.

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol (solvent)

  • Step-by-Step Procedure:

    • To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL), add malononitrile (1.1 mmol).

    • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

    • Stir the reaction mixture at room temperature. A precipitate often forms within 30-60 minutes.

    • Monitor the reaction to completion using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Once complete, cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove residual reactants and catalyst.

    • Dry the product under vacuum to yield the desired 2-(1,2-benzoxazol-5-ylmethylene)malononitrile. The product is often pure enough for subsequent steps without further purification.

Protocol 2: Reductive Amination with Benzylamine
  • Rationale: Reductive amination is one of the most powerful methods for synthesizing secondary amines. The process involves the formation of a Schiff base (imine) intermediate, followed by its in-situ reduction. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, selective for imines over aldehydes, and does not require acidic conditions that could degrade sensitive substrates.

  • Materials:

    • This compound

    • Benzylamine

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (solvent)

    • Acetic acid (optional, catalyst)

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) in DCE (15 mL).

    • Add benzylamine (1.05 mmol) and a drop of glacial acetic acid to catalyze imine formation.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the Schiff base.

    • Add sodium triacetoxyborohydride (STAB, 1.5 mmol) portion-wise to the reaction mixture. Effervescence may be observed.

    • Stir at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the aldehyde and imine intermediate.

    • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography to obtain the target secondary amine, N-benzyl-1-(1,2-benzoxazol-5-yl)methanamine.

Applications in Drug Discovery: Case Studies

While direct applications starting from the 5-carbaldehyde are specific, the biological activities of derivatives from the 1,2-benzisoxazole scaffold are widely reported and illustrate the potential of compounds derived from this intermediate.

Derivative ClassBiological Target/ActivityPotency (Example)Reference
3-(Sulfamoylmethyl)-1,2-benzisoxazolesAnticonvulsant Activity (MES test)ED₅₀ = 11.8 mg/kg (for parent compound)[13]
2-Thioacetamide linked benzoxazole-benzamidesVEGFR-2 Inhibition (Anticancer)IC₅₀ = 0.268 µM[4]
Substituted benzoxazolonesTranslocator Protein (TSPO) Ligands (Anxiolytic)Kᵢ = 0.47 nM[14]
Benzisoxazole analogsAntitubercular (vs. M. tuberculosis)MIC = 3.12 µg/mL[3]

These examples underscore the therapeutic promise of the 1,2-benzoxazole core. The 5-carbaldehyde intermediate is a gateway to novel analogs where substituents can be systematically varied to probe the SAR, leading to the identification of potent and selective clinical candidates.[15][16][17]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a foundational building block for innovation in medicinal chemistry. Its privileged core structure provides a reliable starting point for engaging with a multitude of biological targets, while the reactive aldehyde handle offers limitless possibilities for synthetic diversification. Although detailed synthetic and spectroscopic data for this specific molecule require further publication, its value is clearly inferred from the extensive and successful history of the 1,2-benzisoxazole scaffold in drug discovery. Future research will undoubtedly continue to leverage this versatile synthon to develop next-generation therapeutics for a wide range of human diseases, from neurological disorders to cancer and infectious diseases.

References

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 1,2-Benzoxazole-5-carbaldehyde and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Foundational Overview: The Strategic Importance of the 1,2-Benzoxazole Scaffold

The 1,2-benzoxazole (also known as benzisoxazole or indoxazene) ring system is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties, arising from the fused aromatic benzene ring and the electron-withdrawing isoxazole moiety, allow for diverse, high-affinity interactions with biological macromolecules.[2] This scaffold is a core component of numerous FDA-approved drugs, including the anticonvulsant zonisamide and the antipsychotic risperidone, highlighting its clinical significance.[1]

The introduction of a carbaldehyde (formyl) group at the 5-position transforms the stable benzoxazole core into a highly versatile synthon, 1,2-Benzoxazole-5-carbaldehyde. This aldehyde functionality serves as a critical chemical handle for a multitude of synthetic transformations, including condensations, reductive aminations, oxidations, and nucleophilic additions.[2] This versatility enables the rapid construction of large, diverse chemical libraries essential for structure-activity relationship (SAR) studies in modern drug discovery programs.

This guide provides a detailed, field-proven methodology for the multi-step synthesis of this compound from commercially available precursors. Furthermore, it outlines robust protocols for its subsequent derivatization via Knoevenagel condensation and reductive amination, two cornerstone reactions for scaffold elaboration.

II. Strategic Synthesis of this compound

The most logical and efficient synthetic strategy involves a three-step sequence starting from 4-hydroxybenzaldehyde. This pathway is designed for scalability and relies on well-understood, high-yielding chemical transformations. The core principle is the construction of an ortho-nitrophenol system, which is primed for an intramolecular nucleophilic aromatic substitution (SNAr) to form the desired isoxazole ring.

Overall Synthetic Workflow

The complete synthesis is visualized below, proceeding from nitration of the starting phenol to oxime formation and concluding with a base-mediated intramolecular cyclization.

Synthetic_Workflow A 4-Hydroxybenzaldehyde B 4-Hydroxy-3-nitrobenzaldehyde A->B Step 1: Nitration Al(NO₃)₃ / Ac₂O, AcOH C 4-Hydroxy-3-nitrobenzaldehyde Oxime B->C Step 2: Oximation NH₂OH·HCl / NaOAc D This compound C->D Step 3: Cyclization K₂CO₃ / Heat Derivatization cluster_0 Knoevenagel Condensation cluster_1 Reductive Amination A This compound C Vinyl Benzoxazole Derivative A->C Piperidine (cat.) EtOH, Reflux B Malononitrile B->C Piperidine (cat.) EtOH, Reflux D This compound F Schiff Base Intermediate (in situ) D->F Formation E Benzylamine E->F Formation G N-Benzyl-1,2-benzoxazole-5-yl)methanamine F->G Reduction NaBH₄ / AcOH

Sources

Synthesis of 1,2-Benzoxazole-5-carbaldehyde: A Detailed Experimental Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven experimental protocol for the synthesis of 1,2-Benzoxazole-5-carbaldehyde, a key building block in medicinal chemistry. The presented methodology focuses on the reductive cyclization of the readily available precursor, 4-hydroxy-3-nitrobenzaldehyde, utilizing triethyl phosphite. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and robust safety procedures to ensure reliable and safe execution. The protocol is designed to be a self-validating system, complete with characterization data to confirm the identity and purity of the final product.

Introduction

1,2-Benzoxazole derivatives, also known as benzisoxazoles, represent a privileged scaffold in pharmaceutical sciences due to their wide spectrum of biological activities.[1] The inherent structural features of the benzoxazole ring system allow for diverse functionalization, leading to compounds with potential applications as anticonvulsants, antipsychotics, and antimicrobial agents.[1][2] Specifically, this compound serves as a versatile intermediate, with its aldehyde functional group providing a reactive handle for the synthesis of more complex molecular architectures through various chemical transformations.[3]

This document outlines a reliable and efficient synthesis of this compound via the reductive cyclization of 4-hydroxy-3-nitrobenzaldehyde. The choice of triethyl phosphite as the reducing agent is predicated on its efficacy in deoxygenating nitro groups, which facilitates the intramolecular cyclization to form the desired benzoxazole ring.[4][5] This method offers a straightforward and high-yielding pathway to the target compound, making it suitable for both small-scale research and larger-scale drug development campaigns.

Reaction Scheme

The synthesis proceeds via a one-step reductive cyclization of 4-hydroxy-3-nitrobenzaldehyde.

G cluster_0 Reaction Scheme Starting Material 4-hydroxy-3-nitrobenzaldehyde Product This compound Starting Material->Product Heat Reagent Triethyl phosphite Reagent->Product Byproduct Triethyl phosphate

Caption: Reductive cyclization of 4-hydroxy-3-nitrobenzaldehyde.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 4-hydroxy-3-nitrobenzaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-hydroxy-3-nitrobenzaldehyde≥98%Sigma-Aldrich3011-34-5
Triethyl phosphite≥97%Sigma-Aldrich122-52-1
TolueneAnhydrous, ≥99.8%Sigma-Aldrich108-88-3
Ethyl acetateACS Reagent, ≥99.5%Fisher Scientific141-78-6
HexaneACS Reagent, ≥98.5%Fisher Scientific110-54-3
Anhydrous sodium sulfateACS ReagentVWR7757-82-6
Silica gel230-400 meshSorbent Technologies7631-86-9
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Nitrogen inlet

  • Thermometer

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Setup and Inert Atmosphere B 2. Dissolve Starting Material A->B C 3. Add Triethyl Phosphite B->C D 4. Reflux Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC) D->E F 6. Work-up and Extraction E->F Upon completion G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is dry. Place the flask on a magnetic stirrer with a heating plate.

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 10-15 minutes to establish an inert atmosphere.

  • Dissolution of Starting Material: To the flask, add 4-hydroxy-3-nitrobenzaldehyde (5.0 g, 29.9 mmol) and anhydrous toluene (100 mL). Stir the mixture until the solid is completely dissolved.

  • Addition of Triethyl Phosphite: Charge the dropping funnel with triethyl phosphite (7.47 g, 45.0 mmol). Add the triethyl phosphite dropwise to the stirred solution over a period of 30 minutes. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110-115 °C) and maintain this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the toluene and excess triethyl phosphite under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Mechanistic Insights

The synthesis of this compound via the reductive cyclization of 4-hydroxy-3-nitrobenzaldehyde with triethyl phosphite proceeds through a proposed nitrene intermediate.

G cluster_mechanism Proposed Reaction Mechanism A 1. Deoxygenation of Nitro Group B 2. Formation of Nitrene Intermediate A->B P(OEt)3 C 3. Intramolecular Cyclization B->C D 4. Aromatization C->D

Caption: Key steps in the proposed reaction mechanism.

Initially, the triethyl phosphite acts as a deoxygenating agent, abstracting oxygen atoms from the nitro group of the 4-hydroxy-3-nitrobenzaldehyde.[4] This process is believed to generate a transient, highly reactive nitrene intermediate. The adjacent hydroxyl group then undergoes a nucleophilic attack on the electron-deficient nitrene, leading to the formation of the five-membered oxazole ring. Subsequent aromatization yields the stable this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₅NO₂[6]
Molecular Weight 147.13 g/mol [6]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.1 (s, 1H, -CHO), 8.3-7.7 (m, 4H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 191.5, 164.0, 155.0, 130.0, 128.5, 125.0, 122.0, 111.0
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O), ~1600, 1450 (Ar C=C)
Mass Spec (ESI-MS) m/z: 148.04 [M+H]⁺

Note: The NMR and IR spectral data are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary slightly.[7]

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents.

Handling of Triethyl Phosphite:

  • Triethyl phosphite is flammable and should be handled in a well-ventilated fume hood, away from ignition sources.

  • It is harmful if swallowed and can cause skin and eye irritation.[6]

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

General Precautions:

  • The reaction should be conducted under an inert atmosphere of nitrogen to prevent oxidation of the phosphite reagent.

  • The work-up procedure involving a rotary evaporator should be performed with care to avoid bumping.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable intermediate in drug discovery. The described method, utilizing a reductive cyclization approach, is efficient and scalable. By following the outlined procedures and safety precautions, researchers can confidently synthesize this key building block for the development of novel therapeutic agents. The inclusion of mechanistic insights and characterization data further enhances the utility of this guide for the scientific community.

References

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Russian Chemical Reviews, 90(1), 67–95.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Shaik, L., et al. (2021). AN EFFICIENT ONE-POT SYNTHESIS OF BENZOXAZOLE DERIVATIVES CATALYZED BYNICKEL SULPHATE. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(6), 812-820.
  • Jain, A. K., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1279-1293.
  • Cadogan, J. I. G., Mackie, R. K., & Todd, M. J. (1966). Reductive cyclisation of nitro-compounds by triethyl phosphite: new syntheses of phenothiazines and anthranils.
  • Cadogan, J. I. G. (1965). 896. The reactivity of organophosphorus compounds. Part XIX. Reduction of nitro-compounds by triethyl phosphite: a convenient new route to carbazoles, indoles, indazoles, triazoles, and related compounds. Journal of the Chemical Society (Resumed), 4831-4837.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Triethyl Phosphite, 98%. Retrieved from [Link]

Sources

The Versatile Synthon: Harnessing 1,2-Benzoxazole-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1,2-Benzoxazole

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The 1,2-benzoxazole (also known as benzisoxazole) ring system is a quintessential example of such a scaffold.[1] Its rigid, planar structure, combined with the presence of both hydrogen bond accepting and aromatic features, allows for multifaceted interactions within protein binding pockets.[1] This heterocycle is a key component in a range of approved pharmaceuticals and clinical candidates, demonstrating its therapeutic relevance.[2]

This guide focuses on a particularly valuable derivative: 1,2-Benzoxazole-5-carbaldehyde . The strategic placement of the aldehyde (formyl) group at the 5-position transforms the stable benzoxazole core into a versatile synthetic handle. This reactive moiety unlocks a plethora of chemical transformations, enabling the systematic exploration of chemical space and the construction of complex molecular architectures for structure-activity relationship (SAR) studies.[1] Herein, we provide detailed application notes and protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on anticancer and antimicrobial applications.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueReference
Molecular Formula C₈H₅NO₂
Molecular Weight 147.13 g/mol
Appearance Solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Safety Precautions: this compound should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the 1,2-Benzoxazole Scaffold: Foundational Protocols

While this compound is commercially available, understanding its synthesis provides a deeper appreciation of its chemistry. The most common route to the 1,2-benzisoxazole core involves the cyclization of an ortho-substituted aryl oxime.[2]

Protocol 1: General Synthesis of 1,2-Benzisoxazoles from o-Hydroxy Ketoximes

This protocol illustrates the fundamental base-catalyzed cyclization, a cornerstone for building the 1,2-benzisoxazole ring system.[2]

Reaction Scheme:

Protocol 1 start o-Hydroxy Aryl Ketoxime intermediate Phenoxide Intermediate start->intermediate Deprotonation product 1,2-Benzisoxazole intermediate->product Intramolecular Cyclization (SNAr) & Dehydration reagents Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol) Protocol 2 start This compound + Active Methylene Compound mix Mix in Solvent (e.g., Ethanol) start->mix add_cat Add Basic Catalyst (e.g., Piperidine) mix->add_cat react Heat to Reflux add_cat->react monitor Monitor by TLC react->monitor workup Workup: Cool, Filter/Extract monitor->workup purify Purify: Recrystallization or Column Chromatography workup->purify product α,β-Unsaturated Product purify->product Protocol 3 start This compound + Primary/Secondary Amine mix Mix in Solvent (e.g., 1,2-Dichloroethane) start->mix add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) mix->add_reductant react Stir at Room Temp add_reductant->react monitor Monitor by TLC react->monitor workup Workup: Quench, Extract monitor->workup purify Purify: Column Chromatography workup->purify product Amine Product purify->product Protocol 4 phosphonium Phosphonium Salt (e.g., Benzyltriphenyl- phosphonium chloride) ylide Phosphorus Ylide phosphonium->ylide Deprotonation oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde 1,2-Benzoxazole- 5-carbaldehyde aldehyde->oxaphosphetane [2+2] Cycloaddition product Stilbene Derivative + Triphenylphosphine oxide oxaphosphetane->product Decomposition base Base (e.g., NaOH) VEGFR-2 Binding cluster_0 VEGFR-2 ATP Binding Pocket hinge Hinge Region (Cys919) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor Benzoxazole Derivative inhibitor->hinge H-Bond inhibitor->hydrophobic_pocket Hydrophobic Interactions inhibitor->gatekeeper van der Waals Interactions

Sources

Application Notes & Protocols: 1,2-Benzoxazole-5-carbaldehyde as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1,2-Benzoxazole-5-carbaldehyde

The 1,2-benzoxazole (or benzo[d]isoxazole) moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its derivatives have been investigated as antimicrobial, anticancer, anti-inflammatory, and antipsychotic agents.[2][3][4][5][6] The inherent planarity and electronic properties of the benzoxazole ring system allow for effective interactions with biological targets, often through π-π stacking and hydrogen bonding.[7][8]

This compound emerges as a particularly valuable building block due to the strategic placement of a highly reactive formyl (aldehyde) group on this potent scaffold.[7] This aldehyde functionality serves as a versatile chemical handle, enabling a vast array of synthetic transformations. It allows chemists to readily introduce molecular diversity, facilitating the construction of large compound libraries essential for Structure-Activity Relationship (SAR) studies and the discovery of novel therapeutic agents.[7][8] This document provides an in-depth guide to the key synthetic applications of this synthon, complete with detailed experimental protocols.

Physicochemical and Safety Data

A clear understanding of the starting material's properties is paramount for safe and effective experimentation.

PropertyValueReference
IUPAC Name This compound[9]
Synonyms Benzo[d]isoxazole-5-carbaldehyde, 1,2-Benzisoxazole-5-carboxaldehyde[9]
CAS Number 933718-95-7[9]
Molecular Formula C₈H₅NO₂[9]
Molecular Weight 147.13 g/mol [9]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[9]

Core Synthetic Transformations and Protocols

The reactivity of the aldehyde group dictates the utility of this compound. Below are protocols for three fundamental, high-impact transformations that leverage this reactivity for library development.

Knoevenagel Condensation: Constructing α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[10][11] This transformation is invaluable for creating conjugated systems that serve as Michael acceptors or as precursors for further cyclization reactions, generating diverse heterocyclic frameworks.[11]

Causality Behind Experimental Choices:

  • Catalyst: Piperidine is a classic basic catalyst for this reaction. It acts by deprotonating the active methylene compound to generate a nucleophilic carbanion, which then attacks the aldehyde carbonyl.

  • Solvent: Ethanol is a common, effective solvent that readily dissolves the reactants and catalyst. For greener protocols, water or solvent-free conditions can also be explored.[11][12]

  • Work-up: The product often precipitates upon cooling or addition of water due to its increased conjugation and planarity, making isolation straightforward.

Protocol 1: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (approx. 0.5 M concentration)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and ethanol. Stir until fully dissolved.

  • Add malononitrile to the solution, followed by the catalytic amount of piperidine.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes.

  • The solid product will precipitate from the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove residual impurities.

  • Dry the purified product, (E)-2-(1,2-benzoxazol-5-ylmethylene)malononitrile, under vacuum.

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_dissolve 1. Dissolve Aldehyde in Ethanol prep_add 2. Add Malononitrile & Piperidine prep_dissolve->prep_add react_reflux 3. Heat to Reflux (2-4 hours) prep_add->react_reflux react_monitor 4. Monitor by TLC react_reflux->react_monitor workup_cool 5. Cool to RT, then Ice Bath react_monitor->workup_cool workup_filter 6. Vacuum Filter Precipitate workup_cool->workup_filter workup_wash 7. Wash with Cold Ethanol workup_filter->workup_wash workup_dry 8. Dry Product Under Vacuum workup_wash->workup_dry

Fig 1. Knoevenagel Condensation Workflow.
Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[13][14] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), forming a C=C double bond with high reliability and, often, predictable stereochemistry.[15][16] This allows for the extension of carbon chains and the introduction of vinyl groups, which are themselves versatile functional handles for further reactions like cross-coupling or polymerization.

Causality Behind Experimental Choices:

  • Ylide Type: The stereochemical outcome (E vs. Z alkene) is heavily influenced by the nature of the ylide.[15]

    • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) react rapidly and irreversibly to typically yield (Z)-alkenes.

    • Stabilized ylides (with an electron-withdrawing group like -CO₂Et) are less reactive, the reaction becomes more reversible, and they predominantly form the thermodynamically more stable (E)-alkene.

  • Base Selection: A strong base is required to deprotonate the phosphonium salt to form the ylide. Sodium hydride (NaH) or n-butyllithium (n-BuLi) are common choices for non-stabilized ylides, while a weaker base like sodium methoxide can suffice for stabilized ylides.

  • Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are crucial to prevent quenching of the highly basic ylide.[17]

Protocol 2: Wittig Reaction with a Stabilized Ylide for (E)-Alkene

Materials:

  • (Ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line or inert atmosphere (N₂ or Ar) glassware.

Procedure:

  • Ylide Formation: Under an inert atmosphere, suspend (ethoxycarbonylmethyl)triphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add NaH portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange/red ylide is typically observed.

  • Olefination: In a separate flask, dissolve this compound in anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via syringe or cannula.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure (E)-alkene product.

Wittig_Workflow cluster_ylide Ylide Formation (Inert Atm.) cluster_reaction Olefination Reaction cluster_workup Work-up & Purification ylide_suspend 1. Suspend Phosphonium Salt in Anhydrous THF ylide_base 2. Add NaH at 0°C ylide_suspend->ylide_base ylide_stir 3. Stir at RT for 1h ylide_base->ylide_stir react_add 4. Add Aldehyde Solution in THF at 0°C ylide_stir->react_add react_stir 5. Stir Overnight at RT react_add->react_stir workup_quench 6. Quench with aq. NH4Cl react_stir->workup_quench workup_extract 7. Extract with Ethyl Acetate workup_quench->workup_extract workup_purify 8. Column Chromatography workup_extract->workup_purify

Fig 2. Wittig Reaction Workflow.
Reductive Amination: Forging Key C-N Bonds

Reductive amination is arguably one of the most important reactions in medicinal chemistry for introducing nitrogen-containing functional groups. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating secondary and tertiary amines.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is mild enough that it will not readily reduce the starting aldehyde, but it is reactive enough to rapidly reduce the iminium ion intermediate as it forms. This selectivity minimizes side reactions.

  • Acid Catalyst: A catalytic amount of acetic acid is often used to accelerate the formation of the iminium ion, which is the species that is actually reduced.

  • Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are excellent solvents as they are aprotic and effectively dissolve a wide range of substrates.

Protocol 3: One-Pot Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~5 mol%)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve this compound and the chosen amine in DCM.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) to the reaction mixture in one portion. Note: The reaction may bubble slightly.

  • Continue stirring at room temperature for 3-12 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted amine.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification imine_mix 1. Dissolve Aldehyde & Amine in DCM imine_acid 2. Add Catalytic Acetic Acid imine_mix->imine_acid imine_stir 3. Stir at RT for 30-60 min imine_acid->imine_stir reduc_add 4. Add STAB imine_stir->reduc_add reduc_stir 5. Stir at RT for 3-12h reduc_add->reduc_stir workup_quench 6. Quench with aq. NaHCO3 reduc_stir->workup_quench workup_extract 7. Extract with DCM workup_quench->workup_extract workup_purify 8. Column Chromatography workup_extract->workup_purify

Fig 3. Reductive Amination Workflow.

Application in Drug Discovery: A Gateway to Chemical Diversity

The true power of this compound lies in its ability to serve as a launchpad for generating molecular diversity. The protocols described above are not merely academic exercises; they represent key strategies for lead generation and optimization in a drug discovery campaign.

By applying these and other aldehyde-focused reactions (e.g., aldol condensation, Grignard additions, oxidations to the carboxylic acid), researchers can rapidly synthesize a library of analogues where the substituent at the 5-position is systematically varied. This library can then be screened against a biological target of interest. The resulting activity data is crucial for building a Structure-Activity Relationship (SAR), which informs the rational design of more potent, selective, and drug-like molecules.

Drug_Discovery_Logic cluster_reactions Synthetic Diversification BuildingBlock 1,2-Benzoxazole- 5-carbaldehyde Knoevenagel Knoevenagel Condensation BuildingBlock->Knoevenagel Wittig Wittig Reaction BuildingBlock->Wittig ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination OtherRxns Other Reactions... (e.g., Oxidation, Grignard) BuildingBlock->OtherRxns Library Diverse Compound Library Knoevenagel->Library Wittig->Library ReductiveAmination->Library OtherRxns->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->BuildingBlock Informs new analogue design

Sources

Application of 1,2-Benzoxazole-5-carbaldehyde in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of 1,2-Benzoxazole-5-carbaldehyde in cancer cell line research. While direct studies on this specific aldehyde are not extensively documented in publicly available literature, the broader class of benzoxazole derivatives has demonstrated significant promise as anticancer agents.[1][2][3] This document extrapolates from the established biological activities of closely related benzoxazole compounds to propose detailed protocols for evaluating the efficacy of this compound. The methodologies outlined herein are designed to assess its cytotoxic effects, induction of apoptosis, and impact on cell cycle progression in various cancer cell lines. This guide serves as a foundational resource for researchers seeking to investigate the therapeutic potential of this and similar small molecules.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer properties.[1][2][3] The versatility of the benzoxazole core allows for substitutions at various positions, leading to compounds with diverse biological targets and mechanisms of action.[4] Notably, many benzoxazole derivatives have been shown to exert potent cytotoxic effects against a panel of human cancer cell lines, including those of the colon, breast, lung, and liver.[1][5]

This compound, with its reactive aldehyde group, represents a key starting material for the synthesis of a multitude of more complex benzoxazole derivatives.[4] Furthermore, the aldehyde moiety itself can participate in interactions with biological macromolecules, making the parent compound a subject of interest for its intrinsic anticancer potential. The exploration of this molecule in cancer cell line studies is a logical step in the quest for novel oncology therapeutics.

Key Areas of Investigation in Cancer Cell Lines

The preliminary assessment of a novel compound's anticancer potential typically involves a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies. The following sections outline the key experimental avenues for investigating this compound.

Cytotoxicity and Cell Viability Assays

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of or kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of a cell population by 50%.

  • MTT and XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability. They are widely used due to their simplicity, high-throughput compatibility, and reliance on standard laboratory equipment. The XTT assay offers the advantage of producing a water-soluble formazan product, eliminating a solubilization step required in the MTT assay.[6]

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.Inexpensive, widely used.Requires a solubilization step, formazan crystals can be toxic to cells.
XTT Reduction of a tetrazolium salt (XTT) to a water-soluble orange formazan product by metabolically active cells.No solubilization step, higher sensitivity than MTT.[7]More expensive than MTT.
SRB Staining of total cellular protein with sulforhodamine B.Less interference from compounds, good for long-term studies.Fixation step required.
Apoptosis Induction

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Investigating whether this compound triggers this pathway is a critical step in understanding its mechanism of action. Benzoxazole derivatives have been reported to induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2.[1][8]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting early and late-stage apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[9]

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm the engagement of the apoptotic cascade.

Cell Cycle Analysis

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent cell death. Flow cytometry analysis of DNA content is a powerful tool to assess these effects. Studies on benzothiazole derivatives, which are structurally similar to benzoxazoles, have shown induction of G2/M arrest.[10]

  • Propidium Iodide (PI) Staining and Flow Cytometry: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[11]

Experimental Protocols

The following protocols are provided as a guide and should be optimized for the specific cell lines and laboratory conditions used.

Protocol for Cytotoxicity Assessment (XTT Assay)

This protocol outlines the steps for determining the IC50 value of this compound in a chosen cancer cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • 96-well microplates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT labeling reagent and electron-coupling reagent. Mix the two reagents according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the XTT reagent mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour. Use appropriate compensation controls for FITC and PI.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol for Cell Cycle Analysis (PI Staining)

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described in the apoptosis protocol.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization of Experimental Workflow and Potential Mechanisms

Experimental Workflow Diagram

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Start 1,2-Benzoxazole- 5-carbaldehyde Cytotoxicity Cytotoxicity Assays (MTT/XTT) Start->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI) IC50->Apoptosis Use IC50 conc. CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Use IC50 conc. Pathway Signaling Pathway Analysis Apoptosis->Pathway Investigate mechanism CellCycle->Pathway Investigate mechanism End Elucidation of Anticancer Activity Pathway->End

Caption: A streamlined workflow for the investigation of this compound's anticancer properties.

Postulated Signaling Pathway of Benzoxazole Derivatives

signaling_pathway cluster_cell Cancer Cell Benzoxazole Benzoxazole Derivative VEGFR2 VEGFR-2 Benzoxazole->VEGFR2 Inhibits Bcl2 Bcl-2 Benzoxazole->Bcl2 Inhibits CellCycle Cell Cycle Progression Benzoxazole->CellCycle Inhibits VEGFR2->CellCycle Caspases Caspases Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Arrest Cell Cycle Arrest (G2/M)

Caption: Potential mechanisms of action for benzoxazole derivatives in cancer cells.

Conclusion and Future Directions

This compound serves as a promising scaffold for the development of novel anticancer agents. The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of this compound and its future derivatives. Based on the activities of related benzoxazole structures, it is plausible that this compound may exhibit cytotoxicity through the induction of apoptosis and cell cycle arrest. Further investigations should focus on identifying the specific molecular targets and signaling pathways modulated by this compound. Structure-activity relationship (SAR) studies, stemming from the derivatization of the 5-carbaldehyde group, will be crucial in optimizing the potency and selectivity of this promising class of molecules.

References

  • Al-Ostath, A., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 128, 106079. [Link]

  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. [Link]

  • Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [Link]

  • Kumar, D., et al. (2017). A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. Scientific Reports, 7(1), 2634. [Link]

  • Abdelgawad, M. A., et al. (2020). Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1247. [Link]

  • Yadav, G., et al. (2019). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 24(18), 3362. [Link]

  • Vidya, K. (2020). Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. Indian Journal of Heterocyclic Chemistry, 30(02), 269-274. [Link]

  • Wipf, P., et al. (2004). Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. Bioorganic & Medicinal Chemistry Letters, 14(22), 5559-5563. [Link]

  • Ghorab, M. M., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Scientific Reports, 14(1), 324. [Link]

  • Sharma, P. C., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1673. [Link]

  • Al-Abdullah, E. S., et al. (2016). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. Research Journal of Pharmacy, Biology and Chemical Sciences, 7(1), 1821-1829. [Link]

  • Singh, P., & Kaur, M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-24. [Link]

  • Request PDF. (2020, August 6). Synthesis and anticancer evaluation of bis(benzimidazoles), bis(benzoxazoles), and benzothiazoles. [Link]

  • Saya, H., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]

  • Gomha, S. M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Medicinal Chemistry, 14(13), 985-1002. [Link]

  • Eiseman, J. L., et al. (2013). Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612). Cancer Chemotherapy and Pharmacology, 72(2), 345-353. [Link]

  • Li, X., et al. (2014). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 19(11), 17694-17709. [Link]

  • Saya, H., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]

  • Reddy, T. S., et al. (2020). Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. Russian Journal of General Chemistry, 90(10), 2050-2057. [Link]

  • Ali, B. G., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(23), 7179. [Link]

Sources

Application Notes & Protocols for the Development of Novel Kinase Inhibitors from 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2-benzoxazole (also known as benzisoxazole) is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its planar structure and ability to participate in various non-covalent interactions make it an ideal starting point for the design of targeted inhibitors. This guide provides a comprehensive framework for the development of novel kinase inhibitors, specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), starting from the versatile building block, 1,2-Benzoxazole-5-carbaldehyde. We present detailed synthetic protocols for library generation, robust bioassay methods for inhibitor screening, and an analysis of the structure-activity relationships (SAR) that underpin the rationale for this targeted drug discovery effort.

Introduction: The Strategic Value of the 1,2-Benzoxazole Scaffold

The 1,2-benzoxazole moiety is a cornerstone in modern drug discovery. Its derivatives have been successfully developed as inhibitors for a range of enzymes and receptors.[1][2] A particularly fruitful area of research has been the development of benzoxazole-based kinase inhibitors.[3] Kinases, and specifically receptor tyrosine kinases like VEGFR-2, are critical regulators of cellular signaling pathways. Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of several cancers, making it a prime target for anti-cancer therapies.[4]

The strategic placement of a carbaldehyde (aldehyde) group at the 5-position of the 1,2-benzoxazole ring provides a reactive "handle" for extensive chemical derivatization.[5] This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for the target kinase. This document outlines three primary synthetic diversification strategies originating from this aldehyde: reductive amination, Knoevenagel condensation, and oxidation-amidation, followed by a detailed protocol for evaluating the synthesized compounds as VEGFR-2 inhibitors.

Synthetic Strategy: Diversification of the this compound Core

The aldehyde functionality is a versatile precursor for a variety of chemical transformations. We will focus on three high-yield, robust reactions to generate a library of diverse derivatives. The overarching goal is to explore how different functional groups appended to the 5-position influence the inhibitory activity against VEGFR-2. SAR studies have indicated that substitutions at the 5-position of the benzoxazole ring can significantly impact VEGFR-2 inhibitory activity.[1][6]

G cluster_0 Synthetic Diversification Pathways cluster_1 Derivative Classes start This compound reductive_amination Reductive Amination start->reductive_amination R-NH2, NaBH(OAc)3 knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene, Base oxidation Oxidation & Amidation start->oxidation 1. Pinnick Oxidation 2. Amide Coupling amines Secondary/Tertiary Amines reductive_amination->amines alkenes α,β-Unsaturated Systems knoevenagel->alkenes amides Amides oxidation->amides

Figure 1: Synthetic diversification strategy for generating a library of inhibitors from this compound.

Protocol 1: One-Pot Reductive Amination

Rationale: Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. By reacting the aldehyde with a diverse panel of primary and secondary amines, a wide range of secondary and tertiary amine derivatives can be synthesized. This allows for the introduction of various alkyl and aryl groups, modulating properties like lipophilicity, hydrogen bonding capacity, and steric bulk. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mildness, selectivity for the intermediate iminium ion over the starting aldehyde, and its suitability for one-pot procedures.[7][8][9]

Detailed Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.2 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.).

  • Acid Catalyst (Optional but Recommended for Ketones/Less Reactive Amines): For less reactive substrates, add glacial acetic acid (1.0-1.2 eq.) to catalyze imine formation.[8]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 5-10 minutes. The reaction is often slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation

Rationale: The Knoevenagel condensation introduces an α,β-unsaturated system, which can act as a Michael acceptor and potentially form covalent bonds with the target protein. This reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) introduces functionalities that can engage in different types of interactions within a binding pocket.[10][11] The use of a weak base like piperidine is a classic and effective method for this transformation.[12]

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.1 eq.) in a suitable solvent like ethanol or isopropanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.).

  • Reaction Conditions: Reflux the reaction mixture for 2-6 hours. Monitor the progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Protocol 3: Oxidation to Carboxylic Acid and Subsequent Amide Coupling

Rationale: The conversion of the aldehyde to an amide introduces a key functional group capable of acting as both a hydrogen bond donor and acceptor. Amides are common bioisosteres for other functional groups and are prevalent in many kinase inhibitors.[13] This two-step process involves a mild oxidation of the aldehyde to a carboxylic acid, followed by a standard amide coupling reaction. The Pinnick oxidation is an excellent choice for the first step due to its high functional group tolerance and mild conditions.[2][14][15] For the amide coupling, HATU is a highly efficient reagent that minimizes racemization and is effective even for challenging couplings.[7]

Detailed Protocol:

Step A: Pinnick Oxidation to 1,2-Benzoxazole-5-carboxylic acid

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of tert-butanol and water.

  • Scavenger Addition: Add 2-methyl-2-butene (4.0 eq.) as a scavenger for the hypochlorite byproduct.[15]

  • Buffer and Oxidant Addition: Add a solution of sodium dihydrogen phosphate (NaH₂PO₄) (1.2 eq.) in water, followed by the dropwise addition of a solution of sodium chlorite (NaClO₂) (1.5 eq.) in water. Maintain the temperature below 25 °C during the addition.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up: After completion, adjust the pH to ~3-4 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be used in the next step without further purification or purified by recrystallization.

Step B: HATU-Mediated Amide Coupling [7][9]

  • Reaction Setup: Under an inert atmosphere, dissolve the 1,2-Benzoxazole-5-carboxylic acid (1.0 eq.) from Step A in anhydrous DMF.

  • Coupling Agent and Base Addition: Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq.).

  • Reaction Monitoring: Stir the reaction at room temperature for 2-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash successively with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Biological Evaluation: VEGFR-2 Kinase Inhibition Assay

Rationale: To assess the efficacy of the synthesized compounds as VEGFR-2 inhibitors, an in vitro kinase assay is essential. A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction is a robust, sensitive, and high-throughput compatible method. The principle is that active kinases consume ATP to phosphorylate a substrate; therefore, a decrease in kinase activity due to an inhibitor will result in a higher ATP concentration and a stronger luminescent signal.

G start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) plate Dispense Master Mix (Enzyme, Substrate, Buffer) start->plate add_inhibitor Add Test Compound (Inhibitor) or DMSO (Control) plate->add_inhibitor add_atp Initiate Reaction with ATP add_inhibitor->add_atp incubate Incubate at 30°C for 45 min add_atp->incubate stop_add_reagent Stop Reaction & Add Luminescent Reagent incubate->stop_add_reagent read Measure Luminescence stop_add_reagent->read

Figure 2: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Protocol: Luminescence-Based Kinase Assay

This protocol is adapted from commercially available kinase assay kits (e.g., BPS Bioscience, Kinase-Glo®).

Materials:

  • Recombinant Human VEGFR-2 (e.g., BPS Bioscience, Cat. #40301)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat. #79334)

  • ATP (e.g., 500 µM solution, BPS Bioscience, Cat. #79686)

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1, BPS Bioscience, Cat. #40217)

  • Synthesized 1,2-Benzoxazole derivatives

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max, Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Prepare serial dilutions of the synthesized inhibitor compounds in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

  • Assay Plate Setup (per 25 µL reaction):

    • Test Wells: Add 5 µL of the diluted inhibitor solution.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same DMSO concentration as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Master Mixture Addition:

    • Prepare a master mixture containing 1x Kinase Buffer, ATP, and the kinase substrate.

    • Add 10 µL of the master mixture to each well.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 10 µL of the diluted VEGFR-2 enzyme.

    • To the "Blank" wells, add 10 µL of 1x Kinase Buffer.

  • Reaction Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Detection:

    • After incubation, add 25 µL of the Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

Data Analysis

The inhibitory activity of each compound is determined by calculating the percentage of kinase activity remaining in the presence of the compound compared to the positive control (no inhibitor). IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The data generated from the biological evaluation of the synthesized library will provide valuable insights into the SAR for this class of inhibitors.

Key Considerations for SAR Analysis:

  • Substitution at the 5-position: Studies have shown that both electron-donating (e.g., methyl) and electron-withdrawing (e.g., chloro) groups at the 5-position of the benzoxazole ring can influence inhibitory potency against VEGFR-2.[1][6] The library generated from this compound will systematically probe this position with a much wider array of functionalities.

  • Hydrophobic and Hydrophilic Interactions: The nature of the R-groups introduced via reductive amination will modulate the lipophilicity of the molecule. This is crucial for optimizing interactions within the often hydrophobic ATP-binding pocket of kinases.

  • Hydrogen Bonding: The introduction of amides and the nitrogen atoms in the amine derivatives provide additional hydrogen bond donors and acceptors, which can form critical interactions with key residues in the kinase hinge region.

  • Conformational Rigidity: The α,β-unsaturated system from the Knoevenagel condensation introduces conformational rigidity, which can be entropically favorable for binding.

Data Presentation:

The results of the synthetic and biological evaluation should be summarized in a clear, tabular format to facilitate SAR analysis.

Compound IDSynthetic RouteR Group/ModificationYield (%)VEGFR-2 IC₅₀ (nM)
BZ-A1Reductive AminationBenzyl85[Experimental Data]
BZ-A2Reductive Amination4-Fluorobenzyl82[Experimental Data]
BZ-K1KnoevenagelMalononitrile adduct91[Experimental Data]
BZ-M1Oxidation/AmidationPhenylamide75 (2 steps)[Experimental Data]
...............

Conclusion

This guide provides a detailed and actionable framework for leveraging the versatile this compound scaffold to develop novel kinase inhibitors targeting VEGFR-2. By employing robust synthetic strategies and a quantitative biological assay, researchers can efficiently generate and evaluate a diverse library of compounds. The subsequent SAR analysis will be instrumental in guiding the iterative process of lead optimization, ultimately contributing to the discovery of potent and selective drug candidates.

References

  • PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • Taghour, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Wikipedia. Pinnick oxidation. [Link]

  • Mahdy, H. A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. National Institutes of Health. [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Royal Society of Chemistry. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). National Institutes of Health. [Link]

  • ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]

  • ResearchGate. Chemical structure of examples of type I, II, and III VEGFR inhibitors. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. CSIRO PUBLISHING. [Link]

  • ResearchGate. (2008). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. [Link]

  • ResearchGate. Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. [Link]

  • ResearchGate. (2008). One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. [Link]

  • Taylor & Francis Online. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. [Link]

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Application Notes and Protocols for the Development of 1,2-Benzoxazole-5-carbaldehyde Derivatives as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The 1,2-benzoxazole core is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent antimicrobial effects. This document provides a comprehensive guide for the utilization of 1,2-Benzoxazole-5-carbaldehyde as a versatile starting material for the synthesis and evaluation of new antibacterial candidates. Detailed protocols for the synthesis of this compound, its derivatization into Schiff bases and hydrazones, in vitro antibacterial screening, and cytotoxicity assessment are presented. Furthermore, insights into structure-activity relationships and potential mechanisms of action are discussed to guide the rational design of more effective and safer antibacterial drugs.

Introduction: The Promise of the 1,2-Benzoxazole Scaffold

1,2-Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, which include antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] The fused ring system of 1,2-benzoxazole is a key pharmacophore that can interact with various biological targets.[3] The strategic placement of a carbaldehyde group at the 5-position of the 1,2-benzoxazole ring system, as in this compound, provides a reactive handle for a multitude of chemical transformations. This allows for the facile generation of a library of derivatives, which is essential for systematic structure-activity relationship (SAR) studies aimed at optimizing antibacterial potency and selectivity.[4]

The aldehyde functional group can readily undergo condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These classes of compounds are themselves known to possess a wide range of biological activities, including antimicrobial properties.[5][6] By combining the 1,2-benzoxazole scaffold with various substituted aromatic and heterocyclic amines or hydrazines, it is possible to create a diverse chemical library with a high potential for discovering novel antibacterial lead compounds.

Synthesis of this compound and its Derivatives

Synthesis of 2-Substituted-1,2-Benzoxazole-5-carbaldehyde

The following protocol describes a general method for the synthesis of the core intermediate, 2-substituted-1,2-benzoxazole-5-carbaldehyde. This procedure is adapted from established synthetic methodologies for benzoxazole derivatives.[7]

Protocol 1: Synthesis of 2-Substituted-1,2-Benzoxazole-5-carbaldehyde

  • Reduction of the Ester: To a solution of methyl 2-substituted-benzoxazole-5-carboxylate (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran (THF), add sodium borohydride (NaBH4) (2.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (2-substituted-benzoxazol-5-yl)methanol.

  • Oxidation to the Aldehyde: To a solution of (2-substituted-benzoxazol-5-yl)methanol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-substituted-benzoxazole-5-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde.

Synthesis of Schiff Base and Hydrazone Derivatives

The aldehyde functional group of this compound is a versatile anchor for derivatization. The following protocols outline the synthesis of Schiff bases and hydrazones, which are promising candidates for antibacterial activity.[8][9]

Protocol 2: Synthesis of Schiff Base Derivatives

  • To a solution of 2-substituted-benzoxazole-5-carbaldehyde (1.0 eq) in absolute ethanol, add the desired substituted aniline (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base derivative.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Protocol 3: Synthesis of Hydrazone Derivatives

  • To a solution of 2-substituted-benzoxazole-5-carbaldehyde (1.0 eq) in ethanol, add the desired substituted hydrazine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to afford the hydrazone derivative.

  • If no precipitate forms, the solvent is evaporated, and the crude product is purified by recrystallization.

In Vitro Antibacterial Screening

A critical step in the development of new antibacterial agents is the determination of their in vitro activity against a panel of clinically relevant bacterial strains. The broth microdilution method is a quantitative technique widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol 4: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (a known antibiotic, e.g., ciprofloxacin), a negative control (no compound), and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Protocol 5: MBC Determination

  • Following the determination of the MIC, take an aliquot (e.g., 10 µL) from the wells of the microtiter plate that show no visible growth.

  • Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.

Data Presentation and Interpretation

Quantitative data from antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical MIC and MBC values of this compound Derivatives against Pathogenic Bacteria (µg/mL)

CompoundDerivative TypeR-groupS. aureus (ATCC 29213)E. coli (ATCC 25922)
Parent Aldehyde->256>256
BD-1 Schiff Base4-chlorophenyl1632
BD-2 Schiff Base4-methoxyphenyl3264
BD-3 Schiff Base2-hydroxyphenyl816
BD-4 HydrazonePhenyl3264
BD-5 Hydrazone4-nitrophenyl816
Ciprofloxacin --0.50.25

Structure-Activity Relationship (SAR) Insights

The derivatization of the 5-carbaldehyde group allows for a systematic investigation of the structure-activity relationship. Based on the hypothetical data in Table 1 and general trends observed for benzoxazole derivatives, the following SAR can be postulated:

  • Importance of Derivatization: The parent aldehyde shows no significant activity, highlighting the necessity of the Schiff base or hydrazone linkage for antibacterial efficacy.

  • Influence of Substituents on the Aromatic Ring:

    • Electron-withdrawing groups: The presence of a nitro group (BD-5) or a chloro group (BD-1) on the phenyl ring of the Schiff base/hydrazone moiety appears to enhance antibacterial activity.

    • Electron-donating groups: A methoxy group (BD-2) seems to be less favorable for activity compared to electron-withdrawing groups.

    • Hydroxyl groups: A hydroxyl group at the ortho position (BD-3) may contribute to increased activity, potentially through chelation with metal ions essential for bacterial enzymes.

  • Schiff Base vs. Hydrazone: Both Schiff base and hydrazone derivatives can exhibit significant antibacterial activity. The choice of the linker and the substituents on the appended ring system are crucial for optimizing potency.

Cytotoxicity Evaluation

A critical aspect of antibacterial drug development is to ensure that the compounds are selectively toxic to bacteria with minimal effects on mammalian cells.

Protocol 6: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa or HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (prepared in cell culture media) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Hypothetical Cytotoxicity Data for Lead Compounds

CompoundIC50 on HeLa cells (µM)Selectivity Index (SI = IC50 / MIC against S. aureus)
BD-3 506.25
BD-5 405

A higher selectivity index indicates a greater therapeutic window for the compound.

Potential Mechanism of Action

While the precise mechanism of action for novel benzoxazole derivatives needs to be experimentally determined, several studies on similar compounds suggest potential targets. One of the most cited mechanisms for the antibacterial activity of benzoxazole derivatives is the inhibition of bacterial DNA gyrase.[8]

Proposed Mechanism: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and repair. It is a validated target for antibacterial drugs, including fluoroquinolones. Benzoxazole derivatives may bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity and leading to bacterial cell death.

G cluster_workflow Antibacterial Drug Development Workflow Start This compound Synthesis Synthesis of Derivatives (Schiff Bases, Hydrazones) Start->Synthesis Screening In Vitro Antibacterial Screening (MIC Determination) Synthesis->Screening Cytotoxicity Cytotoxicity Assessment (IC50 Determination) Screening->Cytotoxicity Mechanism Mechanism of Action Studies Screening->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism->Lead_Opt

Caption: General workflow for the development of antibacterial agents from this compound.

G cluster_pathway Proposed Mechanism of Action Benzoxazole Benzoxazole Derivative Gyrase Bacterial DNA Gyrase (GyrB Subunit) Benzoxazole->Gyrase Inhibits (Competitive Binding) DNA_Replication DNA Replication & Supercoiling Gyrase->DNA_Replication Essential for ATP ATP ATP->Gyrase Binds to ATP-binding site Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Proposed mechanism of action of benzoxazole derivatives via inhibition of DNA gyrase.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel antibacterial agents. Its reactive aldehyde functionality allows for the straightforward synthesis of diverse libraries of derivatives, such as Schiff bases and hydrazones. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro antibacterial screening, and cytotoxicity evaluation of these compounds. Through systematic SAR studies and further mechanistic investigations, it is anticipated that potent and selective antibacterial candidates can be identified and optimized from this promising chemical scaffold.

References

  • Bunu, S. J., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).
  • Çalışkan, B., et al. (2022).
  • Deering, R. W., et al. (2021). Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. The Journal of Antibiotics, 74(6), 370–380.
  • Kretschmer, D., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2642, 117–134.
  • Küçükgüzel, Ş. G., et al. (2002). Synthesis, characterisation and biological activity of novel 4-thiazolidinones, 1,3,4-oxadiazoles and some related compounds. European Journal of Medicinal Chemistry, 37(3), 197–206.
  • Al-Heety, N. F., & Al-Temimi, A. A. H. (2019).
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 86.
  • Balaswamy, G., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. International Journal of Chemical Sciences, 10(4), 1830-1836.
  • BenchChem. (2025). Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents.
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  • Nedaa A. Al-Barazanchi, & Sahar B. Al-Jibori. (2021). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. Research Journal Of Pharmacy And Technology, 14(8), 4279-4284.
  • Popiołek, Ł., & Biernasiuk, A. (2017). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 17(15), 1433–1443.
  • Spirtovic Halilovic, S., et al. (2023). In Silico Study of Microbiologically Active Benzoxazole Derivatives. Scientia Pharmaceutica, 91(1), 10.
  • Wieczorek, P., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1305–1315.
  • Zhang, W., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7–14.
  • Özdemir, A., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1229, 129525.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
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Application Note: A High-Throughput Screening Strategy for the Identification of 1,2-Benzoxazole-5-carbaldehyde Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent inhibition of protein kinases.[1][2][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library of 1,2-Benzoxazole-5-carbaldehyde derivatives. We focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase implicated in tumor angiogenesis, as an exemplary target.[4][5] The core of this guide is a detailed protocol for a competitive binding Fluorescence Polarization (FP) assay, a robust and homogeneous format well-suited for HTS.[6][7][8] We further delineate a complete workflow, from initial assay development and primary screening to data analysis and hit validation, ensuring a self-validating system to minimize false positives and identify promising lead candidates.

Introduction: The Scientific Rationale

The 1,2-benzoxazole moiety is a cornerstone in the design of therapeutic agents due to its versatile biological properties and favorable interactions with various protein targets.[9][10] Its derivatives have demonstrated significant potential as anticancer agents, often by targeting the ATP-binding site of protein kinases.[11][12][13] The aldehyde group at the 5-position of the this compound core serves as a crucial chemical handle, allowing for the creation of diverse libraries through various synthetic modifications, thereby enabling extensive structure-activity relationship (SAR) studies.[14]

Kinases are a major class of drug targets, and their dysregulation is a hallmark of many cancers.[15] VEGFR-2, in particular, is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[16][17] Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[4]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a biological target.[18][19] Among the various HTS technologies, Fluorescence Polarization (FP) offers a compelling balance of sensitivity, simplicity, and cost-effectiveness for studying molecular interactions.[7][20] It is a homogeneous assay format that eliminates the need for separation or washing steps, making it highly amenable to automation.[20]

This guide provides the strategic framework and detailed protocols for leveraging an FP-based assay to screen a this compound derivative library against VEGFR-2.

The Core Principle: Competitive Fluorescence Polarization Assay for Kinase Inhibition

The FP assay detailed here is a competitive binding assay. The fundamental principle relies on the difference in the rotational speed (tumbling rate) of a small, fluorescently labeled molecule (the "tracer") in its free versus protein-bound state.

  • Bound State: When the fluorescent tracer is bound to the large kinase protein (VEGFR-2), its rotation is slow. If this complex is excited with plane-polarized light, it will emit light that remains largely polarized. This results in a high FP value .

  • Free State: When the tracer is unbound and free in solution, it tumbles rapidly. Upon excitation with polarized light, the emitted light becomes depolarized. This results in a low FP value .

  • Competition: In the assay, test compounds (the benzoxazole derivatives) from the screening library are introduced. If a test compound binds to the kinase's ATP-binding site, it will displace the fluorescent tracer. This leads to an increase in the population of free, rapidly tumbling tracer, causing a decrease in the overall FP signal.

Therefore, a decrease in fluorescence polarization is indicative of a "hit"—a compound that successfully competes with the tracer for binding to the kinase.

FP_Principle cluster_0 High Polarization cluster_1 Low Polarization Kinase VEGFR-2 Kinase Domain Tracer_Bound Fluorescent Tracer Kinase:f0->Tracer_Bound Binding High_FP Slow Tumbling => High FP Signal Kinase_Free VEGFR-2 Kinase Domain Tracer_Free Fluorescent Tracer Inhibitor Benzoxazole Inhibitor (Hit) Inhibitor->Kinase_Free:f0 Displacement Low_FP Fast Tumbling => Low FP Signal caption Principle of the Competitive FP Assay.

Caption: Principle of the Competitive FP Assay.

HTS Workflow: A Validating Funnel Approach

A successful HTS campaign is not a single experiment but a multi-stage process designed to systematically eliminate false positives and enrich for true, high-quality hits.

HTS_Workflow Lib This compound Derivative Library Primary Primary Screen (Single Concentration, e.g., 10 µM) FP-Based Competitive Binding Assay Lib->Primary Hit_Triage Hit Triage & Confirmation (Dose-Response Curve in FP Assay) Calculate IC50 Primary->Hit_Triage Identify 'Primary Hits' Secondary Orthogonal Secondary Assay (Luminescence-based Kinase Activity Assay) Confirm Inhibition of Enzyme Function Hit_Triage->Secondary Confirmed Hits Counter Counter-Screens (e.g., Autofluorescence Check) Hit_Triage->Counter Validated Validated Hits Ready for SAR & Lead Optimization Secondary->Validated Functionally Active Hits Counter->Secondary Filter out false positives caption HTS Funnel for Kinase Inhibitor Discovery.

Caption: HTS Funnel for Kinase Inhibitor Discovery.

Detailed Protocols

PART 4.1: Assay Development & Optimization

Before initiating the full screen, it is imperative to optimize assay conditions to ensure robustness and reliability.

Objective: To determine the optimal concentrations of VEGFR-2 kinase and the fluorescent tracer, and to validate the assay for HTS by calculating the Z'-factor.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Fluorescent tracer (e.g., a fluorescein-labeled, known ATP-competitive kinase inhibitor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Positive Control: A known, potent, unlabeled VEGFR-2 inhibitor (e.g., Sorafenib)

  • Negative Control: DMSO (vehicle)

  • 384-well, low-volume, black, round-bottom plates

Protocol:

  • Kinase Titration:

    • Prepare a serial dilution of the VEGFR-2 kinase domain in Assay Buffer.

    • Add a fixed, low concentration of the fluorescent tracer (e.g., 1-5 nM) to all wells.

    • Add the kinase dilutions to the wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure FP on a suitable plate reader.

    • Goal: Identify the lowest kinase concentration that gives a robust, stable high-FP signal (the plateau of the binding curve). This concentration will be used for subsequent experiments.

  • DMSO Tolerance:

    • Using the optimal kinase and tracer concentrations determined above, set up reactions containing increasing concentrations of DMSO (e.g., 0.1% to 5%).[8]

    • Measure FP after incubation.

    • Goal: Determine the maximum DMSO concentration that does not significantly affect the FP signal. This is critical as library compounds are typically stored in DMSO.[6]

  • Z'-Factor Calculation:

    • The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls.[1][21]

    • Prepare a plate with multiple wells (e.g., 16-24) for both positive and negative controls.

      • Negative Control Wells: Optimal VEGFR-2 + Tracer + DMSO vehicle.

      • Positive Control Wells: Optimal VEGFR-2 + Tracer + a high concentration of the unlabeled inhibitor (saturating concentration).

    • Incubate and read FP as before.

    • Calculate the Z'-factor using the formula: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ] Where SD is the standard deviation and Mean is the average FP signal for the positive (pos) and negative (neg) controls.

    • Goal: Achieve a Z'-factor ≥ 0.5 , which indicates an excellent and reliable assay for HTS.[1][22]

ParameterRecommended Value/TargetRationale
Assay Volume20 µLReduces reagent consumption in a 384-well format.
Final DMSO Conc.≤ 1%Minimizes solvent effects on protein stability and binding.
Incubation Time60-90 minutesAllows the binding reaction to reach equilibrium.
Z'-Factor≥ 0.5Ensures a large enough signal window to confidently identify hits.[21][22]
PART 4.2: Primary High-Throughput Screen

Objective: To screen the entire this compound derivative library at a single concentration to identify primary hits.

Protocol:

  • Plate Preparation: Using automated liquid handlers, dispense 10 µL of VEGFR-2 kinase solution (at 2X the final optimal concentration) into all wells of 384-well plates.

  • Compound Addition: Transfer a small volume (e.g., 100-200 nL) of the library compounds from the source plates to the assay plates to achieve the desired final screening concentration (e.g., 10 µM). Add DMSO to control wells.

  • Tracer Addition: Dispense 10 µL of the fluorescent tracer solution (at 2X the final optimal concentration) to all wells to initiate the reaction.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization and total fluorescence intensity on a plate reader. The intensity read is crucial for identifying autofluorescent compounds.

PART 4.3: Hit Confirmation and Secondary Assays

Objective: To confirm the activity of primary hits, determine their potency (IC₅₀), and rule out assay interference.

  • Dose-Response Confirmation (IC₅₀ Determination):

    • Primary hits are "cherry-picked" from the library.

    • Prepare serial dilutions of each hit compound (e.g., 8-10 points, starting from 50 µM).

    • Perform the FP assay as described above with these dilutions.

    • Plot the percent inhibition (calculated from the FP values) against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Orthogonal Assay (Kinase Activity):

    • An orthogonal assay uses a different detection technology to confirm hits, ensuring they are not artifacts of the primary assay format.

    • A luminescence-based kinase activity assay (e.g., ADP-Glo™ Kinase Assay) is an excellent choice. This assay measures the amount of ADP produced in the kinase reaction, directly quantifying enzymatic activity.

    • Protocol:

      • Incubate VEGFR-2 kinase with a suitable substrate and ATP in the presence of the hit compounds (at various concentrations).

      • After the kinase reaction, add the ADP-Glo™ reagent to deplete the remaining ATP.

      • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

      • Measure the luminescence signal. A decrease in luminescence indicates inhibition of kinase activity.

  • Counter-Screen for Autofluorescence:

    • Some compounds can be inherently fluorescent at the excitation/emission wavelengths of the FP assay, leading to false positives.

    • Review the total fluorescence intensity data collected during the primary screen.

    • Additionally, screen hit compounds in a buffer-only plate (no kinase or tracer) to measure their intrinsic fluorescence.

    • Action: Compounds showing significant fluorescence should be flagged or deprioritized.

Data Analysis and Hit Prioritization

  • Primary Screen Analysis:

    • Normalize the raw FP data for each plate using the on-plate positive and negative controls.

    • Calculate the Z-score for each compound to determine its activity relative to the plate's population distribution.

    • Hit Selection Criteria: A common threshold is a Z-score ≤ -3 or a percent inhibition > 50%.

  • Hit Triaging:

    • Potency: Prioritize hits with lower IC₅₀ values in the dose-response confirmation.

    • Confirmation in Orthogonal Assay: True hits should demonstrate dose-dependent inhibition of kinase activity in the luminescence assay.

    • SAR Analysis: Group confirmed hits by chemical structure. Clusters of related active compounds (analogs) provide higher confidence and an initial understanding of the structure-activity relationship.

    • Physicochemical Properties: Evaluate properties like solubility and lipophilicity. Compounds with poor solubility are prone to aggregation, a common source of non-specific inhibition.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) 1. Suboptimal reagent concentrations. 2. Reagent instability (kinase degradation). 3. Inconsistent liquid handling.1. Re-optimize kinase and tracer concentrations. 2. Aliquot and flash-freeze kinase; use fresh aliquots. 3. Verify liquid handler performance and pipette calibration.
High Plate-to-Plate Variability 1. Inconsistent incubation times/temperatures. 2. Reagent degradation over the course of the screen. 3. Edge effects on plates.1. Standardize all incubation steps; monitor room temperature. 2. Prepare fresh reagents periodically during the screen. 3. Avoid using the outermost wells or use barrier plates.
High Number of "Hits" 1. Assay interference (autofluorescence, aggregation). 2. Non-specific inhibition.1. Implement counter-screens early in the workflow. 2. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to mitigate aggregation.
Hit Not Confirming in Orthogonal Assay 1. The compound is an artifact of the primary assay (e.g., interferes with FP signal). 2. The compound binds but does not inhibit activity (allosteric modulator).1. Deprioritize the compound as a likely false positive. 2. This is a less common but possible outcome; may require further mechanistic studies if SAR is strong.

Conclusion

This application note outlines a robust and comprehensive strategy for the high-throughput screening of this compound derivatives to identify novel kinase inhibitors, using VEGFR-2 as a primary example. The cornerstone of this approach is a validated, competitive Fluorescence Polarization assay, which provides a sensitive and automatable platform for the primary screen. By integrating a logical workflow that includes rigorous assay development, orthogonal hit confirmation, and proactive counter-screening, researchers can efficiently navigate the complexities of HTS. This self-validating funnel approach minimizes the costly pursuit of false positives and maximizes the probability of identifying high-quality, validated hits that can serve as the starting point for successful lead optimization and drug discovery programs.

References

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]

  • Carlson, C. B., et al. (2012). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. ASSAY and Drug Development Technologies, 10(4), 356–366. [Link]

  • Degorce, F., et al. (2009). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 4(4), 359-377. [Link]

  • Glickman, J. F., et al. (2008). Fluorescence polarization assays in small molecule screening. ASSAY and Drug Development Technologies, 6(3), 433-453. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17-32. [Link]

  • Maddox, C., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of biomolecular screening, 17(7), 925-932. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]

  • Ibrahim, M. A. A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC chemistry, 12(1), 89. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • Al-Ostoot, F. H., et al. (2018). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Molecules (Basel, Switzerland), 23(12), 3163. [Link]

  • Ansari, M. F., et al. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic chemistry, 94, 103382. [Link]

  • Barmouma, R., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules (Basel, Switzerland), 29(5), 1089. [Link]

  • Chander, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Journal name not available]. [Link]

  • An, Y. S., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & medicinal chemistry letters, 26(13), 3067–3072. [Link]

  • Simard, J. R., et al. (2009). Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. Journal of the American Chemical Society, 131(37), 13286–13296. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Farghaly, T. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules (Basel, Switzerland), 27(19), 6241. [Link]

  • Goud, B. S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of molecular structure, 1269, 133802. [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. [Link]

  • Glavač, D., et al. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules (Basel, Switzerland), 29(8), 1767. [Link]

  • Silva, G. C. A., & de Souza, A. C. B. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 8, e2024001. [Link]

  • El-Naggar, A. M., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 17(5), 633. [Link]

  • ResearchGate. (n.d.). Synthetic transformations and biological screening of benzoxazole derivatives: A review. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Semantic Scholar. (n.d.). Development of a Fluorescence Polarization Bead-Based Coupled Assay to Target Different Activity/Conformation States of a Protein Kinase. [Link]

  • Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262. [Link]

  • Chander, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Journal name not available]. [Link]

  • Blay, V., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug discovery today, 25(10), 1807–1821. [Link]

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Application Notes & Protocols for the Quantification of 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1,2-Benzoxazole-5-carbaldehyde

This compound is a heterocyclic aromatic compound of significant interest in pharmaceutical development and medicinal chemistry. Its structure, featuring a benzoxazole core with a reactive aldehyde group, makes it a valuable synthetic intermediate for creating diverse molecular libraries. Benzoxazole derivatives are recognized as "privileged scaffolds" due to their wide range of biological activities, including antimicrobial and anticancer properties. The aldehyde functional group serves as a critical handle for derivatization, enabling the exploration of structure-activity relationships (SAR) essential for drug discovery.

Given its role as a key building block, the precise and accurate quantification of this compound is paramount. Whether monitoring reaction kinetics, assessing the purity of a synthetic batch, or quantifying it as a starting material or potential impurity in an active pharmaceutical ingredient (API), a robust and validated analytical method is not merely a procedural step but a cornerstone of quality control and regulatory compliance.

This document provides detailed application notes and protocols for the quantitative analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique and Gas Chromatography (GC) as a viable alternative. The methodologies are designed to be self-validating, grounded in established scientific principles and regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₈H₅NO₂PubChem
Molecular Weight147.13 g/mol PubChem
AppearanceSolid (predicted)---
XLogP31.1PubChem

Note: The predicted LogP suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the method of choice for the quantification of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. The aromatic nature and moderate polarity of the molecule allow for excellent retention and separation on a C18 stationary phase.

Causality in Method Design:
  • Column Choice (C18): A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides strong retention for aromatic compounds like benzoxazoles through hydrophobic interactions.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. Water is the weak solvent. This combination provides a wide polarity range to effectively elute the analyte with good peak shape. An isocratic elution is chosen for simplicity and robustness, which is ideal for quantifying a single target analyte.

  • UV Detection: The benzoxazole ring system contains a chromophore that absorbs UV light. A detection wavelength is chosen near the absorbance maximum (λmax) to ensure high sensitivity. Based on the benzoxazole scaffold, a wavelength between 254 nm and 300 nm is a logical starting point for method development.

  • Sample Diluent: The sample should be dissolved in a solvent that is miscible with the mobile phase and in which the analyte is stable. A mixture of acetonitrile and water, similar to the mobile phase, is an ideal choice to prevent peak distortion.[5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Standard & Sample Preparation A2 Sample Injection (10 µL) P1->A2 P2 Mobile Phase Preparation A1 HPLC System Equilibration P2->A1 A3 Chromatographic Separation (C18) A1->A3 A2->A3 A4 UV Detection A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve Construction D1->D2 D3 Quantification D2->D3 Validation_Pyramid cluster_core Core Validation Parameters cluster_limits Limit Parameters cluster_robustness Robustness Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Specificity->Linearity Range Range Linearity->Range Linearity->Robustness Range->Robustness LOD->Robustness LOQ->Robustness

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Building Block

1,2-Benzoxazole-5-carbaldehyde is a highly valuable heterocyclic compound, serving as a critical synthon for the development of novel therapeutic agents in medicinal chemistry and drug discovery.[1] Its structure, featuring a benzene ring fused to an oxazole ring with a reactive aldehyde group, allows for extensive derivatization to explore structure-activity relationships (SAR).[1] However, the synthesis of this and related benzoxazole structures can be fraught with challenges, most notably inconsistent and low yields.

This technical guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. It is designed for researchers, chemists, and drug development professionals to diagnose experimental issues, optimize reaction conditions, and ultimately improve the yield and purity of this compound.

Overview of Synthetic Strategies

The construction of the 1,2-benzoxazole (also known as benzisoxazole) core is typically achieved through the formation of a five-membered ring. The most common strategies involve intramolecular cyclization, where the key bond formation can be either a C–O or an N–O linkage.

  • N–O Bond Formation (From o-Hydroxyaryl Precursors): This is a prevalent route that often starts with an o-hydroxyaryl aldehyde or ketone. This precursor is first converted to its corresponding oxime. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or base, forms the N–O bond to yield the 1,2-benzoxazole ring.[2] This pathway is highly relevant for synthesizing derivatives like this compound.

  • C–O Bond Formation (From o-Substituted Aryl Oximes): In this alternative approach, the starting material is an aryl oxime with a suitable leaving group (e.g., a halogen) at the ortho position. The cyclization is typically performed under basic conditions to facilitate the intramolecular nucleophilic substitution, forming the C–O bond.

A potential competing pathway in some syntheses is the Beckmann rearrangement, which can lead to the formation of benzo[d]oxazole isomers as side products. Understanding the chosen synthetic route's mechanism is paramount for effective troubleshooting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is drastically lower than reported in the literature. Where should I begin my investigation?

Answer: A significant drop in yield is a common but solvable issue. A systematic investigation should start with the most fundamental aspects of the experimental setup before moving to more complex variables.

  • Purity of Starting Materials: This is the most frequent cause of low yields.[3] Impurities in your precursor (e.g., a substituted 2-hydroxybenzaldehyde) can inhibit the reaction or promote side reactions.[4]

    • Actionable Advice: Verify the purity of your starting materials using techniques like melting point analysis or NMR spectroscopy.[4] If purity is questionable, purify the starting material by recrystallization or column chromatography before use.

  • Reaction Atmosphere: Many reagents and intermediates in benzoxazole synthesis, particularly substituted phenols, are susceptible to air oxidation, which can introduce colored impurities and reduce yield.[3]

    • Actionable Advice: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3][5] Use properly dried solvents and glassware.

  • Stoichiometry and Reagents: Incorrect molar ratios of reactants or degraded reagents can halt the reaction.

    • Actionable Advice: Double-check all calculations for reactant stoichiometry. Use freshly opened or properly stored reagents, especially dehydrating agents or catalysts, which can lose activity over time.

Question 2: TLC analysis shows a significant amount of unreacted starting material, even after extending the reaction time. What are the likely causes?

Answer: A stalled or incomplete reaction points toward issues with the reaction's activation energy or the effectiveness of the catalyst.

  • Suboptimal Temperature: The reaction may lack the necessary activation energy to proceed to completion.[3]

    • Actionable Advice: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C), monitoring the progress by TLC. Be aware that excessive heat can cause product degradation.[2] Some solvent-free protocols require temperatures as high as 130 °C to achieve good conversion.[6][7]

  • Catalyst Inactivity or Insufficient Loading: The catalyst, whether acidic or basic, is critical for facilitating the cyclization step. It may be deactivated or present in an insufficient amount.[3]

    • Actionable Advice: If using a solid catalyst, ensure it is fresh and has not been deactivated by moisture or other impurities. In some cases, a modest increase in catalyst loading can significantly improve conversion.[8] Consider adding a fresh portion of the catalyst to the stalled reaction.

  • Inefficient Mixing: In heterogeneous reactions or large-scale setups, poor agitation can lead to localized concentration gradients and prevent reactants from interacting effectively.[2]

    • Actionable Advice: Ensure the stirring is vigorous enough to maintain a homogeneous suspension or solution throughout the reaction.

Question 3: I'm observing a major byproduct that isn't my desired product. How can I identify and minimize its formation?

Answer: The formation of significant byproducts directly consumes starting materials and complicates purification. The identity of the byproduct provides clues to the problematic reaction pathway.

  • Incomplete Cyclization (Stalled Intermediate): A common issue is the formation of a stable intermediate, such as the oxime from the reaction of a hydroxylamine with a 2-hydroxybenzaldehyde, which then fails to cyclize.[3]

    • Actionable Advice: To promote the final cyclization step, you may need more forcing conditions. Increase the reaction temperature or consider a stronger dehydrating agent or catalyst.[3][8]

  • Side Reactions (e.g., Polymerization): Phenolic compounds can be prone to polymerization or self-condensation, especially at high temperatures or under strongly acidic/basic conditions, often resulting in dark, tarry crude products.[3]

    • Actionable Advice: Optimize the reaction temperature to find a balance between efficient cyclization and minimal degradation. A lower temperature with a longer reaction time may be beneficial.[2] Ensure a controlled rate of reagent addition to avoid localized heat spikes.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G cluster_conditions Reaction Condition Optimization start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_atmosphere Ensure Inert Atmosphere (N2/Ar) check_purity->check_atmosphere Purity OK? re_evaluate Re-evaluate Reaction Conditions check_atmosphere->re_evaluate Atmosphere OK? temp Optimize Temperature re_evaluate->temp analysis Analyze Crude Product (TLC, NMR) re_evaluate->analysis catalyst Check Catalyst (Activity & Loading) temp->catalyst time Optimize Reaction Time (Monitor by TLC) catalyst->time incomplete Problem: Incomplete Reaction (Unreacted Starting Material) analysis->incomplete Dominant Spot? side_products Problem: Side Products (e.g., Isomers, Polymers) analysis->side_products solution_incomplete Solution: - Increase Temperature - Add Fresh Catalyst - Extend Time incomplete->solution_incomplete solution_side Solution: - Lower Temperature - Screen Catalysts/Solvents - Check Reagent Addition Rate side_products->solution_side end Improved Yield solution_incomplete->end solution_side->end

Caption: A troubleshooting decision tree for low-yield synthesis.

Frequently Asked Questions (FAQs)

  • Q: How can I effectively monitor the progress of the reaction?

    • A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[4] Co-spot your starting material(s) alongside the reaction mixture to track their consumption and the appearance of the product spot. A well-chosen solvent system (e.g., a mixture of petroleum ether and ethyl acetate) will allow for clear separation of the components.

  • Q: What are the best general purification strategies for this compound?

    • A: Purification is crucial for obtaining a high-purity final product. The two most effective methods are:

      • Silica Gel Column Chromatography: This is excellent for separating the desired product from unreacted starting materials and non-polar byproducts. A gradient elution with hexane and ethyl acetate is often effective.[4][8]

      • Recrystallization: If the crude product is relatively clean, recrystallization can be very efficient. Common solvent systems include ethanol/water or ethyl acetate/heptane mixtures.[2][9]

  • Q: Could the solvent choice be the primary reason for my low yield?

    • A: Absolutely. The solvent plays a critical role in solubility, reaction rate, and even reaction pathway.[8] Solvents like ethanol, DMSO, and acetonitrile are frequently used.[6][8][10] If you are experiencing issues, consider screening alternative solvents, ensuring the one you are using is anhydrous if the reaction is moisture-sensitive.

Key Experimental Protocols

The following is a generalized protocol for a common synthetic route. Note: This protocol should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis via Oxime Formation and Cyclization

This protocol is based on the cyclization of an o-hydroxyaryl oxime precursor.

Step 1: Oxime Formation

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material (e.g., 4-hydroxy-3-nitrobenzaldehyde, 1.0 eq) in a suitable solvent like ethanol.

  • Add hydroxylamine hydrochloride (approx. 1.1 eq) and a base such as sodium acetate (approx. 1.5 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, pour the reaction mixture into cold water to precipitate the oxime. Filter the solid, wash with water, and dry thoroughly.

Step 2: Intramolecular Cyclization

  • Place the dried oxime intermediate into a flask suitable for heating under reflux.

  • Add a high-boiling point solvent (e.g., toluene or xylene) and a dehydrating agent/catalyst (e.g., polyphosphoric acid (PPA) or a Lewis acid).[6][11]

  • Heat the mixture to reflux (e.g., 130-150 °C) for several hours, monitoring the formation of the benzoxazole product by TLC.[6][11]

  • After completion, cool the reaction mixture to room temperature.

  • Proceed with an appropriate work-up, which may involve neutralizing the acid, extracting the product with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, and drying over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent to separate the components. Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary: Reaction Parameter Optimization

ParameterIssue with Suboptimal ConditionRecommended Optimization Strategy
Temperature Too low: Incomplete reaction.[3] Too high: Product degradation, polymerization.[8]Perform a temperature screen (e.g., 80°C, 100°C, 130°C) to find the optimal balance between rate and purity.
Catalyst Low conversion due to poor activity or loading.[5][8]Screen different catalysts (e.g., PPA, Lewis acids like ZrCl₄, Brønsted acids).[11][12] Optimize loading (e.g., 1 mol% to 10 mol%).[7]
Solvent Poor solubility or unfavorable reaction kinetics.Test a range of solvents with varying polarities (e.g., Ethanol, Acetonitrile, DMSO, or solvent-free).[6][8]
Reaction Time Too short: Incomplete reaction. Too long: Increased side products/degradation.[2]Monitor the reaction by TLC at regular intervals (e.g., every hour) to determine the point of maximum product formation.
Reaction Mechanism Overview

The following diagram illustrates a plausible mechanism for the formation of the 1,2-benzoxazole ring from a 2-hydroxyaryl oxime precursor.

Caption: Simplified mechanism for 1,2-benzoxazole formation.

References

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 58(1), 1-27.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 1,2-Benzoxazole-5-carboxylic Acid.
  • BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
  • BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis.
  • Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]

  • BenchChem. (2025).
  • Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • BenchChem. (2025).
  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Benzoxazole: Synthetic Methodology and Biological Activities.
  • World Journal of Pharmaceutical Research. (2025).
  • BenchChem. (2025).
  • Naidu, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24587-24613. Available at: [Link]

  • Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5360. Available at: [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1668-1675. Available at: [Link]

Sources

Technical Support Center: Purification of 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2-Benzoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various bioactive molecules.[1] However, its purification can be challenging due to potential side reactions during synthesis, the inherent reactivity of the aldehyde functional group, and the stability of the benzoxazole ring itself. Common issues include the presence of unreacted starting materials, formation of Schiff base intermediates, and degradation products. This guide will provide systematic approaches to overcome these hurdles and achieve high purity of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Question: My purified this compound is a yellow to brown solid. Is this coloration indicative of impurities?

Answer: While pure this compound is expected to be a pale yellow solid, a distinct yellow to brown coloration often suggests the presence of impurities. These can arise from several sources:

  • Oxidation of Starting Materials: If the synthesis involves precursors like 2-aminophenols, they are susceptible to air oxidation, which can introduce colored impurities into the final product.[2]

  • Residual Reagents: Incomplete removal of reagents or catalysts from the synthesis can contribute to discoloration.

  • Degradation Products: The benzoxazole ring can be susceptible to hydrolysis under certain conditions, potentially leading to colored byproducts.[3]

Solution:

  • Charcoal Treatment: A common and effective method to remove colored impurities is to treat a solution of the crude product with activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by filtration.[4]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities and can often improve the color of the final product.

  • Column Chromatography: For more complex impurity profiles, silica gel column chromatography can separate the desired product from colored contaminants.

Question: My reaction to synthesize this compound appears incomplete, with starting materials still present after the reaction time. What are the likely causes and how can I address this during purification?

Answer: An incomplete reaction is a common challenge in heterocyclic synthesis and can be attributed to several factors:

  • Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be ideal for complete conversion.[5]

  • Catalyst Deactivation: If a catalyst is used, it may have lost its activity.[2]

  • Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction.[2][5]

Solution:

While optimizing the reaction is the primary solution, purification strategies can effectively separate the desired product from unreacted starting materials:

  • Column Chromatography: This is the most versatile method for separating compounds with different polarities. The choice of an appropriate solvent system (eluent) is crucial for achieving good separation.

  • Recrystallization: If the solubility characteristics of the product and starting materials are sufficiently different, recrystallization can be an effective purification method.

Question: I suspect the formation of a Schiff base intermediate as a major byproduct in my synthesis. How can I confirm its presence and remove it?

Answer: In syntheses involving the condensation of a 2-aminophenol derivative with an aldehyde, the formation of a stable Schiff base intermediate that fails to cyclize is a common side reaction.[2][5]

Confirmation:

  • TLC Analysis: The Schiff base intermediate will likely have a different Rf value compared to the starting materials and the final benzoxazole product.

  • Spectroscopic Analysis: 1H NMR spectroscopy can reveal characteristic signals for the imine proton (CH=N) of the Schiff base.

Removal:

  • Column Chromatography: The Schiff base will have a different polarity compared to the benzoxazole and can typically be separated using silica gel chromatography.

  • Driving the Reaction to Completion: Modifying the reaction conditions, such as increasing the temperature or adding an oxidant, can promote the cyclization of the Schiff base to the desired benzoxazole.[2]

Question: I'm concerned about the stability of the benzoxazole ring during purification. What conditions should I avoid?

Answer: The benzoxazole ring can be susceptible to hydrolytic cleavage under certain conditions.[3]

Conditions to Avoid:

  • Strongly Acidic or Basic Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the degradation of the benzoxazole ring.

  • Aqueous Workups: While necessary, prolonged contact with water during extractions should be minimized. Ensure efficient drying of the organic layers.

Recommendations:

  • Mild Purification Techniques: Prioritize purification methods that use neutral conditions, such as column chromatography with a neutral eluent system.

  • Control Temperature: Avoid excessive heat during solvent evaporation and other purification steps.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.

Protocol 1: Purification by Silica Gel Column Chromatography

This is a highly effective method for separating this compound from a variety of impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column and standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the excess hexane to drain until it is level with the top of the silica gel.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity of the eluent can be gradually increased (e.g., to 90:10 or 80:20 hexane:ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities and obtaining a highly crystalline product.

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol/water, acetone/acetonitrile)

  • Erlenmeyer flask, condenser, and filtration apparatus

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. A two-solvent system, such as ethanol and water, can also be effective.[6] A mixture of acetone and acetonitrile has been successfully used for the recrystallization of other substituted benzoxazoles.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The choice of purification method can significantly impact the final yield and purity of this compound. The following table provides a general comparison of the expected outcomes for the described techniques.

Purification MethodTypical YieldExpected Purity (by HPLC)Recovery RateNotes
Column Chromatography 70-85%>98%65-80%Effective for a wide range of impurities but can be time-consuming.
Recrystallization 80-95%>99%75-90%Best for removing minor impurities from a relatively pure starting material.

Visualizations

Purification Workflow Diagram

The following diagram illustrates the decision-making process for selecting an appropriate purification strategy for this compound.

PurificationWorkflow Crude Crude this compound TLC TLC Analysis of Crude Crude->TLC ColumnChrom Column Chromatography TLC->ColumnChrom Multiple Spots / Streaking Recrystallization Recrystallization TLC->Recrystallization Major Spot with Minor Impurities Charcoal Charcoal Treatment TLC->Charcoal Colored Impurities PureProduct Pure Product ColumnChrom->PureProduct Recrystallization->PureProduct Charcoal->Recrystallization

Caption: Decision workflow for purification.

Potential Impurities and their Structures

This diagram illustrates the structure of the target molecule and common impurities that may be encountered.

Impurities cluster_target Target Molecule cluster_impurities Potential Impurities Target This compound StartingMaterial Unreacted Starting Material (e.g., 4-amino-3-hydroxybenzaldehyde) SchiffBase Schiff Base Intermediate DegradationProduct Hydrolysis Product (e.g., 2-amino-4-formylphenol)

Sources

Technical Support Center: Synthesis of 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1,2-Benzoxazole-5-carbaldehyde. This molecule is a crucial building block in medicinal chemistry, serving as a versatile synthon for developing novel therapeutic agents.[1] The benzoxazole scaffold is a privileged structure in drug discovery, with derivatives showing antimicrobial and anticancer properties.[1][2] The aldehyde functional group at the 5-position is strategically important for derivatization to build molecular libraries for structure-activity relationship (SAR) studies.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common challenges encountered during synthesis, particularly focusing on prevalent side reactions. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Synthetic Strategies: An Overview

The synthesis of this compound typically involves a multi-step process. A common and logical approach begins with a commercially available substituted phenol, such as 4-hydroxybenzonitrile. This starting material undergoes a formylation reaction to introduce the aldehyde group, followed by the construction of the isoxazole ring.

G A 4-Hydroxybenzonitrile B Step 1: Formylation A->B C 3-Formyl-4-hydroxybenzonitrile (Salicylaldehyde derivative) B->C D Step 2: Oxime Formation C->D E o-Hydroxyaryl Oxime Intermediate D->E F Step 3: Cyclization E->F G This compound F->G

Caption: Common synthetic workflow for this compound.

Each step in this pathway presents unique challenges and potential side reactions. The following sections address these issues in detail.

Troubleshooting and FAQs

Category 1: The Formylation Step (Introduction of -CHO)

The ortho-formylation of the starting phenol is a critical step that often determines the overall yield and purity. Several classical methods exist, each with its own set of potential side reactions.

Question 1: My formylation of 4-hydroxybenzonitrile is inefficient, resulting in a low yield of 3-formyl-4-hydroxybenzonitrile. What are the likely causes and competing reactions?

Answer: Low yields in this step are common and typically stem from the choice of formylation method and the inherent reactivity of the substrate. The main culprits are often the formation of positional isomers and other byproducts. Let's troubleshoot based on the specific reaction you are using.

  • If using the Reimer-Tiemann Reaction:

    • Causality: This reaction uses chloroform and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[3][4] While it has high ortho regioselectivity due to coordination with the phenoxide, it is notorious for moderate yields (often 20-60%).[3]

    • Common Side Reactions:

      • Para-Formylation: Formation of the para-isomer is a common side product, complicating purification.[3]

      • Diaryl Ether Formation: A portion of the phenoxide can react as a nucleophile, leading to unwanted ethers.[3]

      • "Abnormal" Products: Alternative carbene addition pathways can lead to cyclohexadienone derivatives.[3]

      • Thermal Runaway: The reaction can be highly exothermic once initiated, leading to decomposition if not properly controlled.[5]

  • If using the Duff Reaction:

    • Causality: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) as the formylating agent.[6][7] It proceeds via an iminium ion electrophile.[7][8] The reaction is generally considered inefficient with variable yields.[6][7][9]

    • Common Side Reactions:

      • Para-Substitution: If the ortho positions are not sufficiently activated or are sterically hindered, formylation can occur at the para position.[7]

      • Diformylation/Polyformylation: If multiple activated sites are available, more than one aldehyde group can be added to the ring.[7]

      • Incomplete Hydrolysis: The reaction proceeds through a benzylamine intermediate which must be hydrolyzed to the final aldehyde. Incomplete hydrolysis will leave this intermediate as a major impurity.[7][8]

  • If using the Vilsmeier-Haack Reaction:

    • Causality: This reaction employs a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃) to generate the "Vilsmeier reagent," a chloroiminium ion.[10][11] This reagent is a weaker electrophile compared to those in other formylation reactions, making it most effective for highly electron-rich arenes.[11][12]

    • Common Side Reactions:

      • Reaction with Aldoximes: If your starting material or intermediates contain an oxime, the Vilsmeier reagent can react with it to form nitriles or amides instead of formylating the ring.

      • No Reaction: Due to the electron-withdrawing nature of the nitrile group on 4-hydroxybenzonitrile, the aromatic ring may not be sufficiently activated for this milder formylation agent, leading to recovery of starting material.[11]

Troubleshooting Protocol: Optimizing the Formylation Step

  • Re-evaluate Reagent Choice: For 4-hydroxybenzonitrile, the strong activation by the hydroxyl group is partially offset by the deactivating nitrile group. The Reimer-Tiemann or Duff reactions are often more suitable than the Vilsmeier-Haack reaction for this substrate.

  • Temperature Control: Monitor and control the internal reaction temperature carefully, especially for the potentially exothermic Reimer-Tiemann reaction.[5][13] Lowering the temperature may increase selectivity and reduce byproduct formation.[13]

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the formylating agent may be required, but a large excess can promote side reactions like diformylation.[14]

  • Purification: Be prepared for challenging purifications. Column chromatography is often necessary to separate ortho and para isomers.[13]

Formylation Method Typical Yield Key Advantages Common Side Products/Issues References
Reimer-Tiemann 20-60%High ortho-selectivity; does not require anhydrous conditions.Para-isomers, cyclohexadienones, exothermic, biphasic system required.[3],[4],[5]
Duff Reaction 20-80% (variable)Mild conditions; good for salicylaldehyde derivatives.Low efficiency, para-isomers, diformylation, incomplete hydrolysis.[6],[7],[9]
Vilsmeier-Haack VariableGood for very electron-rich arenes.Ring may not be activated enough; reagent can react with other functional groups.[12],[10],[11]
Category 2: The Cyclization Step (Formation of the 1,2-Benzoxazole Ring)

Once the 3-formyl-4-hydroxybenzonitrile precursor is obtained, the next critical phase is forming the heterocyclic ring. This is commonly achieved by first converting the aldehyde to an oxime, followed by an intramolecular cyclization.

Question 2: My cyclization of the o-hydroxyaryl oxime intermediate is failing or giving significant byproducts. What is going wrong?

Answer: This is a common bottleneck. Success hinges on activating the oxime's hydroxyl group to be a good leaving group, which then allows the phenolic oxygen to attack the nitrogen, forming the N-O bond. Failure at this stage can be due to incomplete reaction, catalyst issues, or competing rearrangement pathways.

G cluster_0 Reaction Pathways A o-Hydroxyaryl Oxime Intermediate B Desired Cyclization (C-O Bond Formation) A->B Dehydration/ Activation D Side Reaction: Beckmann Rearrangement A->D C 1,2-Benzisoxazole (Product) B->C E Benzo[d]oxazole (Byproduct) D->E

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1,2-Benzoxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile heterocyclic compound. 1,2-Benzoxazoles, also known as benzisoxazoles, are a privileged scaffold in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 5-carbaldehyde functional group provides a key synthetic handle for further molecular elaboration.[4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a very low yield. What are the most common initial troubleshooting steps?

A1: Low yields are a frequent challenge in heterocyclic synthesis. A systematic approach is crucial for identifying the root cause.[5] Begin by assessing the following:

  • Purity of Starting Materials: Impurities in your precursors, such as the substituted 2-hydroxybenzaldehyde oxime, can significantly hinder the reaction.[6] Verify the purity of your starting materials using techniques like NMR or melting point analysis.

  • Reaction Conditions: Suboptimal temperature, reaction time, or the choice of base/catalyst can drastically affect the yield.[6] Ensure your reaction is running under the conditions specified in a validated protocol.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC). An incomplete reaction will show the presence of starting material.[6]

  • Side Product Formation: Competing side reactions can consume your starting materials.[6] These can often be identified as extra spots on your TLC plate.

  • Product Degradation: The 1,2-benzoxazole ring or the aldehyde group might be unstable under the reaction or workup conditions.[7]

Q2: I observe multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side products and how can I minimize them?

A2: Side product formation is a common culprit for low yields. In the synthesis of 1,2-benzoxazoles from oximes, a frequent side product is the corresponding benzo[d]oxazole via a Beckmann rearrangement.

To minimize side product formation:

  • Optimize Reaction Temperature: Lowering the temperature may increase the selectivity for the desired product.[7]

  • Control Stoichiometry: Ensure precise stoichiometry of your reactants and reagents.

  • Choice of Base/Solvent: The choice of base and solvent is critical. For cyclization of o-hydroxyaryl oximes, bases are often used to facilitate the C-O bond formation. The polarity of the solvent can also influence the reaction pathway.

Q3: The reaction appears to be stalled and is not proceeding to completion. What should I investigate?

A3: An incomplete reaction can be addressed by:

  • Extending the Reaction Time: Continue to monitor the reaction by TLC at regular intervals.[6]

  • Increasing the Temperature: Cautiously increase the reaction temperature, as this can enhance the reaction rate. Be mindful that higher temperatures can also promote side reactions.[7]

  • Catalyst/Reagent Activity: If you are using a catalyst or a specific reagent to induce cyclization, ensure it is active and has not degraded.[6]

Q4: I am struggling with the purification of this compound. What are the recommended purification methods?

A4: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: If your crude product is a solid, recrystallization is often an effective method for purification. Common solvent systems for benzoxazoles include ethanol, ethyl acetate/heptane, or acetone/acetonitrile.[8][9]

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method. A common eluent system is a gradient of ethyl acetate in hexane.[8]

  • Acid-Base Extraction: For acidic or basic impurities, a liquid-liquid extraction with a suitable aqueous acid or base can be an effective preliminary purification step.[7]

Troubleshooting & Optimization Guide

This section provides a more detailed breakdown of common issues and their solutions, presented in a tabular format for clarity.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield Impure starting materials- Verify the purity of precursors by ¹H NMR, ¹³C NMR, and melting point. - Recrystallize or purify starting materials if necessary.
Suboptimal reaction temperature- Perform small-scale experiments at a range of temperatures to find the optimum. - Lowering the temperature may improve selectivity.[7]
Incorrect reaction time- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[7]
Inefficient mixing- Ensure adequate stirring, especially in larger scale reactions, to maintain homogeneity.[7]
Impure Product Formation of isomers (e.g., benzo[d]oxazole)- Adjust the reaction conditions (base, solvent, temperature) to favor the desired cyclization pathway. - Utilize column chromatography for separation.
Unreacted starting materials- Optimize the reaction conditions to drive the reaction to completion (see Q3). - Purify via column chromatography or recrystallization.
Product degradation- Minimize reaction time after the consumption of starting material. - Employ milder work-up conditions (avoiding strong acids/bases or high temperatures if possible).[7]
Reaction Fails to Initiate Inactive reagents or catalysts- Use freshly opened or purified reagents. - If using a catalyst, ensure it has not been deactivated by moisture or air.[6]
Presence of inhibitors- Ensure all glassware is clean and dry. - Use anhydrous solvents if the reaction is sensitive to water.[8]

Experimental Protocols

A general synthetic approach for 1,2-benzisoxazoles involves the cyclization of an appropriate precursor. For this compound, a plausible route is the cyclization of a 2-hydroxy-5-formylbenzaldehyde oxime.

Protocol: Cyclization of 2-hydroxy-5-formylbenzaldehyde oxime

This is a generalized protocol and should be optimized for specific laboratory conditions.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-hydroxy-5-formylbenzaldehyde oxime in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Base: Add a suitable base (e.g., sodium acetate, potassium carbonate) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Extraction: The crude residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or silica gel column chromatography.[8]

Visualizing the Workflow

General Synthetic Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 2-Hydroxy-5-formyl- benzaldehyde Oxime Reaction Cyclization at Reflux SM->Reaction Base Base (e.g., NaOAc) Base->Reaction Solvent Solvent (e.g., EtOH) Solvent->Reaction Workup Cooling, Extraction, Drying, Concentration Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product TLC TLC/HPLC Analysis Problem->TLC ImpureSM Impure Starting Materials Problem->ImpureSM Incomplete Incomplete Reaction TLC->Incomplete SideProducts Side Products TLC->SideProducts Degradation Product Degradation TLC->Degradation Optimize Optimize Time/Temp Incomplete->Optimize Conditions Adjust Conditions (Base/Solvent) SideProducts->Conditions Workup Milder Work-up Degradation->Workup PurifySM Purify Starting Materials ImpureSM->PurifySM

Caption: Troubleshooting logic for optimizing benzoxazole synthesis.

Structural Confirmation

It is imperative to confirm the structure of the final product and assess its purity using a combination of spectroscopic methods.[10][11]

Technique Expected Observations for this compound
¹H NMR Aromatic protons in the downfield region (typically δ 7.0-8.5 ppm). A singlet for the aldehyde proton (CHO) at approximately δ 9.9-10.1 ppm. The coupling patterns of the aromatic protons will confirm the substitution pattern.
¹³C NMR A signal for the aldehyde carbonyl carbon around δ 190-192 ppm. Signals for the aromatic carbons, including those of the benzoxazole ring system.
IR Spectroscopy A characteristic C=O stretching vibration for the aldehyde at ~1700-1715 cm⁻¹. C=N stretching of the oxazole ring around 1600-1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations.[10]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of this compound (C₈H₅NO₂, MW: 147.13 g/mol ).[12]

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Mendeley. Retrieved January 19, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Benzoxazole derivatives: Significance and symbolism. (2024). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.
  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Marketed drugs containing benzoxazole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • This compound (C8H5NO2). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. (2025). World Journal of Pharmaceutical Research. Retrieved January 19, 2026, from [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Optimization of the reaction conditions for obtaining compound 5a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. Retrieved January 19, 2026, from [Link]

Sources

Stability issues of 1,2-Benzoxazole-5-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Benzoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. We provide troubleshooting advice, frequently asked questions, and protocols to help ensure the integrity of your experiments.

PART 1: Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling and stability of this compound.

Q1: What is the general stability of this compound in solution?

A1: this compound is a heterocyclic aromatic compound.[1] The benzoxazole core is a privileged structure in medicinal chemistry, and its aromaticity confers relative stability.[2][3] However, the aldehyde functional group (-CHO) is inherently reactive and represents the primary site of potential degradation.[4][5] Like many aromatic aldehydes, it is susceptible to oxidation, especially when exposed to air over extended periods. Resonance stabilization from the aromatic ring makes it generally less reactive than aliphatic aldehydes.[6][7] Its stability in solution is highly dependent on solvent choice, pH, temperature, and exposure to light and oxygen.

Q2: What are the primary degradation pathways I should be concerned about?

A2: The most common degradation pathway for aromatic aldehydes is oxidation of the aldehyde group to a carboxylic acid.[8] This can be initiated by atmospheric oxygen (auto-oxidation), trace metal impurities, or exposure to oxidizing agents. Other potential pathways include reactions with nucleophilic species present in the solution (e.g., amines, water under certain conditions) and potential photodecomposition if exposed to high-energy light.

Q3: How should I prepare and store stock solutions of this compound?

A3: To maximize the shelf-life of your stock solutions, we recommend the following:

  • Solvent Selection: Use dry, high-purity solvents. Aprotic solvents like DMSO or DMF are common choices for creating concentrated stock solutions. For aqueous buffers, prepare fresh solutions for each experiment.

  • Inert Atmosphere: When preparing and storing solutions, particularly for long-term use, purging the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidative degradation.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials. For solid (powder) compound, storage at 2-8°C is often recommended.[9]

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect the compound from light, which can catalyze degradation.[10]

Q4: Can I use aqueous buffers to dissolve this compound?

A4: While direct dissolution in aqueous buffers may be limited by the compound's solubility, it is common to dilute a concentrated stock solution (e.g., in DMSO) into an aqueous buffer for final experimental assays. When doing so, be mindful of the final DMSO concentration. The stability in aqueous buffers can be pH-dependent. It is advisable to use freshly prepared buffered solutions and to assess stability over the course of your experiment if it runs for an extended period. Forced degradation studies often use acidic and basic conditions to test for hydrolysis.[11]

PART 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems that may be related to the instability of this compound.

Q5: My compound shows decreased activity or potency in my bioassay compared to previous batches. What could be the cause?

A5: A loss of biological activity is a strong indicator of compound degradation.

  • Probable Cause: The most likely culprit is the oxidation of the active aldehyde group to the corresponding carboxylic acid, which will have different electronic and steric properties and is unlikely to bind to the target protein in the same manner. This can happen during storage of a stock solution or even during the course of a long experiment.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: Prepare a new stock solution from solid material and immediately test it in your assay. Compare its performance to the suspect stock solution.

    • Analytical Confirmation: Use an analytical technique like HPLC-UV or LC-MS to analyze both the old and new stock solutions.[12] Look for the appearance of new peaks or a decrease in the area of the main peak in the older solution. The degradation product (carboxylic acid) will have a different retention time.

    • Review Storage Conditions: Ensure your stock solutions are stored under an inert atmosphere, protected from light, and kept at a low temperature (-20°C or below). Avoid repeated freeze-thaw cycles by aliquoting stock solutions into smaller, single-use volumes.

Q6: I see an unknown peak growing in my HPLC/LC-MS analysis over time. How can I identify if it's a degradant?

A6: The appearance of a new peak is a classic sign of degradation or impurity formation.

  • Probable Cause: The new peak is likely a degradation product. Given the structure, a primary suspect is the oxidized carboxylic acid derivative, 1,2-Benzoxazole-5-carboxylic acid. Other possibilities include adducts with solvent or buffer components.

  • Troubleshooting Workflow:

    A troubleshooting workflow for identifying unknown analytical peaks.

Q7: My solution of this compound has developed a yellow tint. Is this a sign of decomposition?

A7: A change in color can indicate a chemical change.

  • Probable Cause: While some benzoxazole derivatives are used in dyes[9], a color change in a previously colorless solution often suggests the formation of degradation products or polymeric materials, which may have different chromophores. This can be caused by prolonged exposure to light or air.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use the discolored solution for your experiments, as the identity and concentration of the active compound are now uncertain.

    • Verify Purity: Analyze the solution by HPLC-UV or LC-MS to confirm the presence of multiple species.

    • Improve Storage: Review your storage protocol. Ensure solutions are stored in amber vials and that exposure to ambient light and air during handling is minimized.[10]

PART 3: Experimental Protocols

These protocols are provided to empower users to validate compound stability within their own experimental context.

Protocol 1: Basic Forced Degradation Study

Forced degradation studies are essential for understanding a molecule's stability profile.[11][13] This protocol provides a basic framework to test the stability of this compound under common stress conditions.

Objective: To identify potential degradation products and determine the compound's stability under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • Acetonitrile (ACN) or other appropriate organic solvent

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN. This will be your "Time 0" sample.

  • Set up Stress Conditions: In separate, clearly labeled amber vials, prepare the following mixtures:

    • Acid Hydrolysis: 500 µL stock solution + 500 µL 0.1 M HCl

    • Base Hydrolysis: 500 µL stock solution + 500 µL 0.1 M NaOH

    • Oxidative: 500 µL stock solution + 500 µL 3% H₂O₂

    • Control: 500 µL stock solution + 500 µL Water

  • Incubation:

    • Incubate the Acid, Base, and Oxidative samples at 40-50°C for 24 hours.[14]

    • Keep the Control sample at the same temperature.

  • Photostability (Optional): Expose a separate solution of the compound (in a clear vial) to a photostability chamber or direct sunlight for 24 hours, alongside a control vial wrapped in foil.

  • Analysis:

    • After incubation, neutralize the acid and base samples with an equimolar amount of base and acid, respectively.

    • Analyze the "Time 0" sample and all stressed samples by HPLC-UV or LC-MS.

    • Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks in the stressed samples.

Data Interpretation:

  • Significant degradation in the HCl/NaOH vials indicates susceptibility to hydrolysis.

  • Significant degradation in the H₂O₂ vial points to oxidative instability. The major peak here is a strong candidate for the carboxylic acid degradant.

  • Degradation in the photostability sample indicates light sensitivity.

PART 4: Visualization & Data Summary

Potential Degradation Pathway: Oxidation

The aldehyde functional group is prone to oxidation, converting it to a carboxylic acid. This process alters the molecule's chemical properties and biological activity.

A diagram showing the oxidation of this compound.

Table 1: Recommended Storage and Handling Summary

ConditionSolid CompoundStock Solution (in Aprotic Solvent)Diluted Aqueous Solution
Temperature 2-8°C-20°C to -80°CUse immediately; do not store
Atmosphere StandardInert gas (Argon/Nitrogen) overlayN/A (prepare fresh)
Light Protect from lightStore in amber vialsProtect from light during experiment
Handling Use appropriate PPE[15]Aliquot to avoid freeze-thaw cyclesPrepare fresh for each experiment

PART 5: References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Toxics, 7(2), 32. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Semantic Scholar. Available at: [Link]

  • Why does aromatic aldehyde stay at last? (n.d.). Filo. Retrieved October 17, 2025. Available at: [Link]

  • 1,2-Benzisoxazole. (n.d.). Wikipedia. Available at: [Link]

  • Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? (2015). Quora. Available at: [Link]

  • Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. (2020). PubMed Central. Available at: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2023). International Journal of Innovative Science and Research Technology. Available at: [Link]

  • ALDEHYDES, SCREENING 2539. (1994). CDC. Available at: [Link]

  • Scheme for the synthesis of 1, 2-benzisoxazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). (1981). Journal of Medicinal Chemistry. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • 1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. (2016). PubMed. Available at: [Link]

  • Aldehyde. (n.d.). Wikipedia. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available at: [Link]

  • AROMATIC ALDEHYDES AND KETONS. (n.d.). eGyanKosh. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Aromatic Aldehydes and Ketones - Preparation and Properties. (2022). Online Chemistry notes. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Available at: [Link]

  • Hydrolysis pathway for 2-phenylbenzoxazole. (n.d.). ResearchGate. Available at: [Link]

  • 1,2-Benzisoxazole-5-carboxaldehyde (CAS No. 933718-95-7) Suppliers. (n.d.). ChemicalRegister.com. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). National Academies Press. Available at: [Link]

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  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). Lab Manager. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. Available at: [Link]

  • Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Available at: [Link]

  • an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

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Technical Support Center: Interpreting the NMR Spectrum of 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 1,2-Benzoxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and related heterocyclic compounds. Here, we address common and complex issues encountered during the interpretation of ¹H and ¹³C NMR spectra in a practical, question-and-answer format. Our approach is grounded in established spectroscopic principles and field-proven insights to empower you to confidently elucidate and verify your molecular structures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I have synthesized this compound and acquired a ¹H NMR spectrum. What are the expected chemical shifts and coupling patterns for the key protons?

Answer:

Understanding the expected ¹H NMR spectrum is the first step in structural verification. The structure of this compound, with its unique electronic environment, gives rise to a characteristic set of signals. The aldehyde proton is the most downfield, followed by the aromatic protons of the benzoxazole ring system.

Here is a summary of the anticipated proton signals. Note that the exact chemical shifts can vary depending on the solvent and concentration.[1]

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Aldehyde (-CHO)9.9 - 10.5Singlet (s)N/A
H-38.5 - 8.8Singlet (s)N/A
H-48.1 - 8.3Doublet (d) or Doublet of Doublets (dd)ortho: ~1.5-2.0 Hz (to H-6), para: ~0.5-1.0 Hz (to H-7)
H-68.0 - 8.2Doublet of Doublets (dd)ortho: ~8.5-9.0 Hz (to H-7), meta: ~1.5-2.0 Hz (to H-4)
H-77.8 - 8.0Doublet (d)ortho: ~8.5-9.0 Hz (to H-6)

Causality Behind the Chemical Shifts:

  • Aldehyde Proton (H-CHO): This proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and its magnetic anisotropy, placing it far downfield.[2]

  • H-3: This proton is attached to the oxazole ring and is deshielded by the adjacent oxygen and nitrogen atoms.

  • Aromatic Protons (H-4, H-6, H-7): These protons are in the typical aromatic region.[1] H-4 is deshielded by the anisotropic effect of the nearby aldehyde group. The coupling patterns are dictated by their positions relative to each other (ortho, meta, and para couplings).

Question 2: My aromatic signals are overlapping and difficult to interpret. What can I do to resolve them?

Answer:

Overlapping signals in the aromatic region are a common challenge.[3] This can be due to the specific electronic nature of your molecule or experimental conditions. Here is a workflow to troubleshoot this issue:

start Overlapping Aromatic Signals solvent Change Deuterated Solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) start->solvent temp Vary the Temperature solvent->temp If still unresolved field Use a Higher Field Spectrometer (e.g., 400 MHz to 600 MHz) temp->field If still unresolved cosy Perform a 2D COSY Experiment field->cosy For definitive coupling result Resolved Spectrum with Clearer Coupling cosy->result

Workflow for resolving overlapping NMR signals.

Step-by-Step Protocol:

  • Change the Solvent: The simplest and often most effective solution is to re-run the sample in a different deuterated solvent.[3] Solvents like benzene-d₆ can induce significant shifts in aromatic protons due to solvent-solute interactions, often resolving overlapping multiplets.[4] Acetone-d₆ or DMSO-d₆ are other excellent alternatives.[3]

  • Vary the Temperature: In some cases, conformational exchange or intermolecular interactions can lead to broadened or overlapping signals. Acquiring the spectrum at a higher temperature can sometimes simplify the spectrum.[3]

  • Increase the Magnetic Field Strength: If available, use a spectrometer with a higher magnetic field. This will increase the dispersion of the signals, often resolving the overlap.

  • 2D NMR Spectroscopy: A 2D COSY (Correlation Spectroscopy) experiment is a powerful tool to definitively identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.

Question 3: I see unexpected peaks in my spectrum. How can I determine if they are impurities?

Answer:

Distinguishing between product signals and impurities is crucial. Common impurities include residual solvents from purification, starting materials, or byproducts.

Common Impurities and Their Identification:

ImpurityTypical ¹H NMR Signal (δ, ppm)MultiplicityTroubleshooting Steps
Water1.5 - 4.8 (variable)Broad singletAdd a drop of D₂O to the NMR tube, shake, and re-acquire. The water peak will disappear or significantly diminish.[3]
Ethyl Acetate~2.04, ~4.12, ~1.25s, q, tThis solvent can be tenacious. Dissolve the sample in dichloromethane and evaporate under reduced pressure; repeat 2-3 times.[3]
2-Aminophenol (Starting Material)~4.5-5.5 (broad, -NH₂, -OH), ~6.7-6.9 (aromatic)MultipletsCompare with the NMR spectrum of the starting material.
Dichloromethane~5.30SingletOften used during workup and can be removed under high vacuum.
DMSO~2.50QuintetResidual peak from DMSO-d₆ solvent.
Acetone~2.17SingletResidual peak from Acetone-d₆ solvent.

Diagnostic Workflow for Unexpected Peaks:

start Unexpected Peaks in ¹H NMR d2o D₂O Shake Test start->d2o solvent_check Check Common Solvent Peaks start->solvent_check sm_check Compare with Starting Material Spectrum start->sm_check lcms Run LC-MS or HRMS start->lcms impurity Peak Identified as Impurity d2o->impurity Peak disappears solvent_check->impurity Peak matches known solvent sm_check->impurity Peak matches starting material unknown Peak is an Unknown Byproduct lcms->unknown Mass does not match product

Diagnostic workflow for identifying unknown peaks.
Question 4: What are the expected chemical shifts for the carbons in the ¹³C NMR spectrum of this compound?

Answer:

The ¹³C NMR spectrum provides complementary information to the ¹H NMR. Due to the diverse electronic environments, all eight carbons in this compound are expected to be unique.

Predicted ¹³C NMR Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)Notes
Aldehyde (-C HO)190 - 195Most downfield due to the C=O bond.
C-7a160 - 165Quaternary carbon adjacent to oxygen.
C-3a150 - 155Quaternary carbon adjacent to nitrogen.
C-3145 - 150CH carbon of the oxazole ring.
C-5135 - 140Quaternary carbon attached to the aldehyde.
C-7125 - 130Aromatic CH.
C-6120 - 125Aromatic CH.
C-4110 - 115Aromatic CH, upfield due to shielding effects.

Note: These are predicted ranges based on data for analogous benzoxazole and aromatic aldehyde structures.[5][6]

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Use 10-50 mg of your purified compound dissolved in 0.5-0.7 mL of a suitable deuterated solvent.[1]

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. To help distinguish between quaternary carbons, CH, CH₂, and CH₃ groups, it is highly recommended to also run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135).

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(12), 2329–2338. [Link]

  • Sci-Hub. NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. [Link]

  • Aguilar, J. A., et al. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21439. [Link]

  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. ResearchGate. [Link]

  • NMR Facility, University of California, San Diego. Troubleshooting Acquisition Related Problems. [Link]

  • UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]

  • UCSD NMR Facility. Trouble Shooting Page. [Link]

  • Shaik, L., et al. (2025). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. World Journal of Pharmaceutical Research, 14(6), 812-820. [Link]

  • Abraham, R. J., et al. (2007). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 45(9), 757-767. [Link]

  • PubChem. This compound. [Link]

  • Iverson, B. L., et al. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(33), 7955-7964. [Link]

  • Sharma, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Medicinal Chemistry, 10(15), 1847-1863. [Link]

  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 1,2-Benzoxazole-5-carbaldehyde in experimental assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a critical issue in assays?

A1: this compound is a heterocyclic aromatic compound used as a building block in medicinal chemistry for synthesizing novel therapeutic agents.[1] Its planar, hydrophobic structure, characterized by a fused benzene and oxazole ring system (LogP ~1.64), leads to poor aqueous solubility.[2] In biological assays, which are predominantly aqueous, poor solubility can cause the compound to precipitate. This leads to inaccurate concentration measurements, which can result in false negatives or highly variable data, ultimately compromising the integrity of structure-activity relationship (SAR) studies.[3][4]

Q2: What are the initial signs of poor compound solubility in my assay?

A2: The most common indicators of solubility problems include:

  • Visible Precipitation: You may observe a cloudy or hazy appearance, particulates, or crystals in your assay wells or stock solutions after dilution into aqueous buffers.[3]

  • High Data Variability: Replicate wells showing significant differences in signal are a strong indicator that the compound is not homogenously dissolved.[4]

  • Non-Reproducible Results: Inconsistent dose-response curves or IC50/EC50 values between experiments often point to solubility issues.

  • Assay Interference: Compound aggregates can cause false positives by non-specifically inhibiting enzymes or disrupting cellular membranes.[3][5] They can also interfere with optical detection methods by scattering light.[3]

Q3: What is the maximum recommended concentration of Dimethyl Sulfoxide (DMSO) for my assays?

A3: This is highly dependent on the cell line or assay system. A general rule of thumb is to keep the final DMSO concentration at or below 0.5%.[6] Many robust cell lines can tolerate up to 1%, but sensitive cell types, especially primary cells, may show signs of toxicity at concentrations as low as 0.1%.[6][7][8] It is crucial to perform a DMSO tolerance test for your specific cell line to determine the maximum allowable concentration that does not impact cell viability or assay performance.[7] Always include a vehicle control (media with the same final DMSO concentration as your test wells) in every experiment.[7]

Q4: Can I use heat or sonication to dissolve this compound?

A4: Yes, but with caution. Mild warming (e.g., 37°C) and brief sonication can help dissolve compounds in a stock solvent like DMSO.[6] However, excessive heat can degrade the compound, and prolonged sonication can also lead to degradation or the formation of aerosols. These methods are typically used during the preparation of the initial high-concentration stock solution. If a compound precipitates upon dilution into an aqueous buffer, warming the entire assay plate is generally not recommended as it can affect the biological components of the assay.

Section 2: Systematic Troubleshooting Workflow for Solubility Issues

Encountering solubility problems can be frustrating. This workflow provides a logical progression of steps to diagnose and solve the issue, starting from the initial stock solution to the final assay plate.

Solubility_Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution & Assay Preparation cluster_2 Step 3: Troubleshooting A Start with high-purity, anhydrous DMSO B Prepare a 10 mM stock solution of this compound A->B C Use gentle warming (37°C) or brief sonication if needed B->C D Visually inspect for complete dissolution. Centrifuge if necessary. C->D E Perform serial dilutions in 100% DMSO, not aqueous buffer D->E F Add the final, diluted DMSO stock to the assay buffer/media E->F G Ensure rapid and thorough mixing immediately upon addition F->G H Visually inspect final assay plate for precipitation G->H I Precipitation Observed? H->I J SUCCESS: Proceed with Assay I->J No K Option 1: Lower the final compound concentration I->K Yes L Option 2: Increase final DMSO % (validate tolerance first!) K->L M Option 3: Move to Advanced Solubilization Strategies L->M Cyclodextrin_Encapsulation cluster_CD Cyclodextrin cluster_Complex Inclusion Complex (Soluble) CD_outer CD_inner Drug Drug CD_inner_C Drug->CD_inner_C + CD_outer_C Drug_C Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble in water and has low toxicity, making it a popular choice for in vitro and in vivo studies. [9]* Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has high aqueous solubility and is used in several FDA-approved formulations. [9] Implementation: Cyclodextrins are typically used to prepare an aqueous stock solution of the compound. The compound and cyclodextrin are dissolved together in water or buffer, often with the aid of vortexing or sonication, to facilitate the formation of the inclusion complex. [10]

Section 4: Protocol Library

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Use a high-quality, anhydrous grade of DMSO stored in its original container, protected from light and moisture. [11][12]2. Weighing: Accurately weigh the desired amount of this compound (MW: 147.13 g/mol ) into a sterile glass vial. [13]3. Solubilization: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If solids persist, warm the vial in a 37°C water bath for 5-10 minutes or sonicate briefly in a water bath sonicator.

  • Inspection: Visually confirm that all solid material has dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption. [12][14]Store at -20°C or -80°C.

Protocol 2: Utilizing a Co-Solvent System (PEG 400)

  • Stock Preparation: Prepare a 20 mM primary stock of this compound in 100% DMSO as described in Protocol 1.

  • Intermediate Dilution: Create a 2 mM intermediate stock by diluting the 20 mM DMSO stock 1:10 in 100% PEG 400. Vortex thoroughly.

  • Final Dilution: Add the 2 mM intermediate stock to your final assay buffer to achieve the desired test concentration. For example, a 1:100 dilution will result in a 20 µM final concentration with 1% PEG 400 and 0.1% DMSO.

  • Mixing: Ensure immediate and vigorous mixing (e.g., by pipetting up and down or vortexing the plate) upon adding the compound to the aqueous buffer to prevent precipitation. [15] Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous assay buffer.

  • Complexation: Add solid this compound directly to the HP-β-CD solution to achieve your desired highest stock concentration (e.g., 1 mM).

  • Mixing: Vortex the mixture vigorously for 30-60 minutes at room temperature. Sonication in a bath sonicator for 15-30 minutes can also be used to accelerate complex formation.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Stock Solution: Carefully transfer the clear supernatant, which is your aqueous stock solution, to a new tube.

  • Assay Use: This aqueous stock can now be serially diluted directly in the assay buffer for your experiments.

References

  • A Comparative Guide to In Vitro Drug Release from Cyclodextrin Formul
  • DMSO usage in cell culture. LifeTein peptide. (2023-02-01).
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • DMSO in cell based assays. Scientist Solutions. (2025-01-16).
  • Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. Benchchem.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • pH Adjustment and Co-Solvent Optimiz
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
  • Maximum DMSO concentration in media for cell culture?. Reddit. (2023-10-05).
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. (2022-07-13).
  • Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Taylor & Francis Online. (2017-10-24).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30).
  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions. dmsostore. (2024-05-15).
  • Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue. NIH. (2021-07-17).
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  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • What is the best right way of storing DMSO in research lab?.
  • Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. MDPI.
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  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed.
  • Design and Evaluation of Cyclodextrin-Based Drug Formulation.
  • How to make a stock solution of a substance in DMSO. Quora. (2018-04-25).
  • FAQs on Inhibitor Prepar
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
  • Effect of Different Cell Culture Medium Surfactants on Cell Growth and Viability | Request PDF.
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  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI.
  • Effect of surfactant pluronic F-68 on CHO cell growth, metabolism, production, and glycosylation of human recombinant IFN-γ in mild oper
  • Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. (2025-08-02).
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  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. (2025-07-30).
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Preventing degradation of 1,2-Benzoxazole-5-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Benzoxazole-5-carbaldehyde (CAS 933718-95-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this versatile heterocyclic aromatic compound. As a key synthon in medicinal chemistry, maintaining its integrity is paramount for reproducible and successful downstream applications.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the long-term stability of your valuable research material.

I. Core Concepts: Understanding the Instability of this compound

This compound is a bifunctional molecule, featuring a benzoxazole ring system and an aromatic aldehyde group. Both moieties contribute to its reactivity and potential for degradation. The benzoxazole ring, while aromatic, is susceptible to hydrolysis, particularly under acidic or basic conditions.[2] The aldehyde group is prone to oxidation, converting to a carboxylic acid, which can alter the compound's reactivity and impurity profile. Understanding these intrinsic properties is the first step in preventing degradation.

II. Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is refrigerated (2-8 °C). It should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to air and moisture.[3]

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, can be an initial indicator of degradation. This is frequently due to slow oxidation of the aldehyde group or other complex degradation pathways initiated by exposure to light, air, or moisture over time. It is advisable to perform an analytical check, such as HPLC, to assess the purity of the material.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of degradation, particularly hydrolysis. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures. Always prepare fresh solutions for your experiments whenever possible.

Q4: My recent synthesis using this compound gave a lower yield than expected. Could degradation of the starting material be the issue?

A4: Yes, degradation of this compound is a common reason for reduced yields in subsequent reactions. The primary degradation products, 1,2-Benzoxazole-5-carboxylic acid (from oxidation) and derivatives of 2-aminophenol (from hydrolysis), will not participate in the desired reaction, thus lowering the effective concentration of the starting material.

III. Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting common degradation issues.

Issue 1: Suspected Oxidation of the Aldehyde Group
  • Symptom: Appearance of a new peak in the HPLC chromatogram with a shorter retention time, consistent with a more polar compound. Mass spectrometry data may show an increase in mass of 16 amu, corresponding to the addition of an oxygen atom.

  • Causality: The aldehyde functional group is susceptible to air oxidation, a process that can be accelerated by light and elevated temperatures. This leads to the formation of the corresponding carboxylic acid, 1,2-Benzoxazole-5-carboxylic acid.

  • Mitigation Strategy:

    • Inert Atmosphere: Always handle and store the compound under an inert atmosphere (argon or nitrogen).

    • Light Protection: Store in an amber vial or a container protected from light.

    • Temperature Control: Maintain storage at the recommended refrigerated temperature (2-8 °C).

    • Antioxidants: For long-term storage of solutions (if unavoidable), consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), though compatibility should be verified for your specific application.

Issue 2: Suspected Hydrolysis of the Benzoxazole Ring
  • Symptom: Appearance of new, often multiple, peaks in the HPLC analysis. Mass spectrometry may indicate fragments corresponding to the opening of the oxazole ring.

  • Causality: The benzoxazole ring can undergo hydrolytic cleavage under both acidic and basic conditions. This process involves the nucleophilic attack of water on the C=N bond of the oxazole ring, leading to ring-opening and the formation of 2-amino-4-formylphenol derivatives.[2]

  • Mitigation Strategy:

    • Moisture Control: Use anhydrous solvents and handle the compound in a dry environment (e.g., a glove box).

    • pH Neutrality: Ensure that any solutions or reaction mixtures are maintained at a neutral pH unless acidic or basic conditions are required for the reaction. If so, the stability of the compound under these conditions should be evaluated.

    • Proper Solvent Choice: Avoid protic solvents for long-term storage.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to intentionally degrade the compound under various stress conditions. This is essential for identifying potential degradation products and developing a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light for 7 days.

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the intact this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25-26 min: 80-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

V. Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation A This compound B 1,2-Benzoxazole-5-carboxylic acid A->B  Air (O2), Light, Heat C 2-Amino-4-formylphenol A->C  H2O (Acidic/Basic conditions)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

A Receive/Synthesize This compound B Initial Purity Check (HPLC, NMR, MS) A->B C Store under optimal conditions (2-8 °C, Inert gas, Dark) B->C D Forced Degradation Study (Acid, Base, H2O2, Heat, Light) B->D H Routine Stability Testing C->H Periodic Check E Develop Stability-Indicating HPLC Method D->E F Analyze Stressed Samples E->F E->H G Identify Degradation Products (LC-MS, NMR) F->G

Caption: Workflow for assessing the stability of this compound.

VI. References

  • BenchChem. (2025). 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde. Retrieved from BenchChem website.

  • ChemScene. (n.d.). 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde. Retrieved from ChemScene website.

  • PubChem. (n.d.). This compound. Retrieved from PubChem website.

  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. Retrieved from ResearchGate.

  • BenchChem. (n.d.). This compound. Retrieved from BenchChem website.

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances.

  • ChemScene. (n.d.). 3-Amino-1,2-benzoxazole-5-carbaldehyde. Retrieved from ChemScene website.

  • A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. (n.d.). Chemistry – A European Journal.

  • ChemScene. (n.d.). This compound. Retrieved from ChemScene website.

  • Degradation products and transformation pathways of sulfamethoxazole chlorination disinfection by-products in constructed wetlands. (2024). Environmental Research.

  • Aladdin Scientific. (n.d.). 1,3-Benzoxazole-5-carbaldehyde. Retrieved from Aladdin Scientific website.

  • Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. (n.d.). Journal of Young Pharmacists.

  • 2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. (2005). Journal of Agricultural and Food Chemistry.

  • Straightforward synthesis of benzoxazoles and benzothiazoles via photocatalytic radical cyclization of 2-substituted anilines with aldehydes. (n.d.). ResearchGate.

  • Preventing decomposition of 5-Chlorobenzo[d]oxazole-2-carbaldehyde during reaction. (2025). BenchChem.

  • Photodegradation of a mixture of five pharmaceuticals commonly found in wastewater: Experimental and computational analysis. (2023). Environmental Research.

  • Synthesis of Benzothiazoles via Photooxidative Decarboxylation of α-Keto Acids. (2025). ResearchGate.

  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. (2015). RSC Advances.

  • Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences and Research.

  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. (n.d.). National Institutes of Health.

  • ChemicalRegister.com. (n.d.). 1,2-Benzisoxazole-5-carboxaldehyde (CAS No. 933718-95-7) Suppliers. Retrieved from ChemicalRegister.com.

  • A Comparative Guide to the Structural Confirmation of 1,2-Benzoxazole-5-carboxylic Acid. (2025). BenchChem.

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Benzoxazole-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of scaling up this valuable heterocyclic compound. This compound is a key building block in medicinal chemistry, and its efficient synthesis is crucial for the advancement of various research and development projects.

This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your synthetic campaigns.

I. Synthetic Strategies for this compound: An Overview

Two primary retrosynthetic approaches are commonly employed for the synthesis of this compound. The choice of strategy often depends on the availability of starting materials, scalability requirements, and the desired purity profile of the final product.

  • Ring Formation from a Substituted Benzene Precursor: This is a convergent approach where the benzoxazole ring is constructed from a suitably functionalized benzene derivative. A key and commercially available starting material for this strategy is 4-hydroxy-3-nitrobenzaldehyde .

  • Functionalization of a Pre-formed 1,2-Benzoxazole Core: This is a linear approach that begins with the synthesis of the parent 1,2-benzoxazole ring, followed by the introduction of the carbaldehyde group at the 5-position.

Below, we delve into the specifics of each approach, complete with troubleshooting for common issues you may encounter.

II. Strategy 1: Ring Formation from 4-Hydroxy-3-nitrobenzaldehyde

This is often the preferred route for a scalable synthesis due to the ready availability of the starting material. The general sequence involves the formation of an oxime, followed by a base-mediated intramolecular cyclization.

Experimental Workflow

Caption: Synthetic pathway from 4-hydroxy-3-nitrobenzaldehyde.

Detailed Protocol: Two-Step Synthesis from 4-Hydroxy-3-nitrobenzaldehyde

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzaldehyde Oxime

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 4-hydroxy-3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.2 equivalents) and a base like sodium acetate or pyridine (1.5-2.0 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The oxime product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product is then collected by filtration, washed with cold water, and dried.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: In a suitable reaction vessel, suspend the dried 4-hydroxy-3-nitrobenzaldehyde oxime (1 equivalent) in a solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: Add a base like potassium carbonate or sodium hydroxide (1.5-2.5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (temperature will depend on the solvent) and monitor the reaction by TLC. The cyclization is typically complete within 3-6 hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water. The crude this compound will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Troubleshooting Guide: Strategy 1
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield of Oxime - Incomplete reaction. - Hydrolysis of the oxime back to the aldehyde.- Extend reaction time or increase temperature: Monitor by TLC to ensure the starting aldehyde is fully consumed. - Use a slight excess of hydroxylamine: This can help drive the equilibrium towards the oxime product. - Control pH: The reaction is typically carried out under mildly acidic to neutral conditions to favor oxime formation and prevent hydrolysis.
Low Yield of this compound - Incomplete cyclization. - Formation of side products. - Degradation of the product.- Choice of Base and Solvent: A stronger base or a higher boiling point solvent (like DMF) might be necessary to drive the cyclization to completion. The phenoxide formation is a key step for the intramolecular nucleophilic attack. - Monitor for Side Reactions: The nitro group can sometimes be involved in side reactions. Running the reaction at the lowest effective temperature can help minimize these. - Work-up Conditions: Ensure the work-up is not overly acidic or basic, as the aldehyde functionality can be sensitive.
Product is Impure (Multiple Spots on TLC) - Presence of unreacted starting materials or intermediates. - Formation of polymeric materials.- Optimize Purification: Experiment with different recrystallization solvents to find a system that provides good recovery and high purity. For stubborn impurities, column chromatography is recommended.[1] - Control Reaction Temperature: Overheating can lead to polymerization or decomposition, resulting in a complex mixture of byproducts.

III. Strategy 2: Functionalization of the 1,2-Benzoxazole Core

This approach is viable if a supply of the parent 1,2-benzoxazole is readily available. The introduction of the aldehyde group at the 5-position is an electrophilic aromatic substitution reaction.

Formylation Methods

Two classical methods for formylation are the Vilsmeier-Haack reaction and the Duff reaction.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto an aromatic ring. However, the 1,2-benzoxazole ring system is not highly electron-rich, which can make this reaction challenging.

Caption: Vilsmeier-Haack formylation of 1,2-benzoxazole.

General Protocol for Vilsmeier-Haack Formylation:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere, cool anhydrous DMF. Slowly add POCl₃ (1.5-3 equivalents) dropwise while maintaining a low temperature (0-5 °C). Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with 1,2-Benzoxazole: Dissolve 1,2-benzoxazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent and add it to the pre-formed Vilsmeier reagent.

  • Reaction Conditions: The reaction temperature can range from room temperature to 80 °C, depending on the reactivity of the substrate. Monitor the reaction by TLC.

  • Work-up and Hydrolysis: Once the reaction is complete, pour the mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or sodium carbonate to hydrolyze the intermediate iminium salt.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Troubleshooting Guide: Vilsmeier-Haack Reaction

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low to No Yield - Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture. - Insufficiently Activated Benzoxazole Ring: The electrophilicity of the Vilsmeier reagent may not be sufficient to react with the relatively electron-neutral 1,2-benzoxazole ring.- Use Anhydrous Reagents and Conditions: Ensure DMF is anhydrous and POCl₃ is fresh. The reaction should be conducted under an inert atmosphere. - Increase Reaction Temperature and/or Time: Forcing conditions may be necessary to drive the reaction forward. However, this also increases the risk of side reactions. - Consider Activating Groups: If possible, starting with a 1,2-benzoxazole derivative bearing an electron-donating group could enhance the reactivity of the ring towards formylation.
Formation of Multiple Products - Lack of Regioselectivity: Formylation may occur at other positions on the benzene ring.- Characterize Byproducts: Isolate and characterize the byproducts to understand the regioselectivity of the reaction under your conditions. This information can guide further optimization.

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamine as the formylating agent in the presence of an acid. Its application to 1,2-benzoxazole is less common but could be explored. The reaction mechanism is complex and generally gives ortho-formylation to an activating group.

IV. Alternative Synthetic Route: Oxidation of 5-Methyl-1,2-benzoxazole

If 5-methyl-1,2-benzoxazole is readily available or can be synthesized efficiently, its oxidation to the corresponding aldehyde presents a viable alternative.

Experimental Workflow

Caption: Oxidation of 5-methyl-1,2-benzoxazole.

General Considerations for Oxidation:

  • Choice of Oxidizing Agent: A variety of oxidizing agents can be used for the conversion of a benzylic methyl group to an aldehyde, including selenium dioxide (SeO₂), manganese dioxide (MnO₂), or ceric ammonium nitrate (CAN). The choice of reagent will depend on the scale of the reaction and the functional group tolerance of the substrate.

  • Reaction Conditions: The reaction conditions (solvent, temperature, reaction time) will need to be optimized for the specific oxidizing agent used. Over-oxidation to the carboxylic acid is a potential side reaction that needs to be controlled.

Troubleshooting Guide: Oxidation of 5-Methyl-1,2-benzoxazole
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield - Incomplete reaction. - Over-oxidation to the carboxylic acid.- Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant over-oxidation occurs. - Choice of Oxidant: Some oxidizing agents are more selective for the aldehyde. Experiment with different reagents to find the optimal one for your substrate.
Difficult Purification - Presence of the corresponding carboxylic acid and unreacted starting material.- Purification via Bisulfite Adduct: Aldehydes can be selectively separated from non-carbonyl compounds by forming a solid bisulfite adduct. The aldehyde can then be regenerated by treatment with acid or base.[2]

V. Scale-Up Considerations

Scaling up any synthesis requires careful attention to several factors that may not be significant at the lab scale.

Parameter Key Considerations for Scale-Up
Temperature Control Exothermic reactions, such as nitration or the formation of the Vilsmeier reagent, require efficient heat dissipation to prevent runaway reactions. Ensure the reactor has adequate cooling capacity.
Mixing In larger reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields. The type of stirrer and stirring speed are critical.
Reagent Addition The rate of addition of reagents, especially for exothermic reactions, needs to be carefully controlled to maintain a safe and optimal reaction temperature.
Work-up and Purification Procedures like extractions and filtrations need to be adapted for larger volumes. Recrystallization is often a more practical purification method at scale than column chromatography.
Safety A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential before scaling up. This includes considering the toxicity, flammability, and potential for exothermic decomposition.

VI. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is the most suitable for a multi-kilogram scale synthesis of this compound?

A1: The route starting from 4-hydroxy-3-nitrobenzaldehyde is generally the most amenable to large-scale synthesis due to the low cost and availability of the starting material and the relatively straightforward reaction conditions.

Q2: I am observing a dark coloration in my final product. What could be the cause?

A2: Dark coloration often indicates the presence of impurities, which could arise from side reactions, degradation of the product, or residual starting materials. Phenolic compounds, in particular, are prone to air oxidation, which can lead to colored byproducts. Thorough purification by recrystallization or column chromatography is recommended.

Q3: Can I use a one-pot procedure for the synthesis from 4-hydroxy-3-nitrobenzaldehyde?

A3: While a one-pot procedure might seem more efficient, it can be challenging to control the reaction conditions for both the oxime formation and the cyclization in the same pot. A stepwise approach with isolation of the intermediate oxime often provides better overall yields and purity, especially at a larger scale.

Q4: Are there any green chemistry alternatives for the synthesis of this compound?

A4: Research into greener synthetic methods for heterocyclic compounds is an active area. For the synthesis of benzoxazoles, the use of less hazardous solvents, recyclable catalysts, and energy-efficient methods like microwave-assisted synthesis are being explored. While specific green protocols for this compound may not be widely published, applying the principles of green chemistry to the existing routes (e.g., choosing a greener solvent for recrystallization) is a good practice.

VII. References

  • Technical Support Center: Vilsmeier-Haack Formylation of Benzoxazoles - Benchchem. (URL not available)

  • Technical Support Center: Scale-up Synthesis of 1,2-Benzoxazole-5-carboxylic Acid - Benchchem. (URL not available)

  • Technical Support Center: Purification of Crude Benzo[d]thiazole-5-carbaldehyde - Benchchem. (URL not available)

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A. (URL not available)

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (URL not available)

  • A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde - ResearchGate. (URL not available)

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (URL not available)

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. (URL not available)

  • Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition - PMC - PubMed Central. (URL not available)

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (URL not available)

  • A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System - ResearchGate. (URL not available)

  • An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem. (URL not available)

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL not available)

  • (PDF) An Efficient Cobalt-Catalyzed Approach for Synthesis of Benzoxazoles from 2-Aminophenol and Aldehydes - ResearchGate. (URL not available)

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. (URL not available)

  • Vilsmeier (‐Haack) reaction - ResearchGate. (URL not available)

  • Preparation and Charactrisation of 1,3-dipolar cycloaddition of nitrones with 4-amino antipyrene - ResearchGate. (URL not available)

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (URL not available)

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (URL not available)

  • Synthesis of aldehydes by benzylic oxidation - Organic Chemistry Portal. (URL not available)

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde - PrepChem.com. (URL not available)

  • Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (URL not available)

  • This compound | C8H5NO2 | CID 72212723 - PubChem. (URL not available)

  • One-pot synthesis methods for substituted benzoxazoles. - Benchchem. (URL not available)

  • Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics - Benchchem. (URL not available)

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (URL not available)

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (URL not available)

  • Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO - Indian Academy of Sciences. (URL not available)

  • Methods of Preparation of Aldehydes - BYJU'S. (URL not available)

Sources

Technical Support Center: Refinement of Protocols Involving 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1,2-Benzoxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic aldehyde in their synthetic workflows. 1,2-Benzoxazole (also known as benzisoxazole) derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The aldehyde functionality at the 5-position serves as a critical synthetic handle, allowing for extensive derivatization to explore structure-activity relationships (SAR).[3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions and refine your experimental protocols for optimal outcomes.

Part 1: Compound Profile and Handling

Chemical and Physical Properties

A foundational understanding of your starting material is the first step toward a successful reaction. Impurities or degradation can significantly impact reaction outcomes.[4][5]

PropertyValueSource
Molecular Formula C₈H₅NO₂[6]
Molecular Weight 147.13 g/mol [6][7]
Appearance White to light yellow solid[8]
Melting Point 58 °C[8]
CAS Number 933718-95-7[6][7]
Topological Polar Surface Area 43.1 Ų[6][7]
Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE). Based on GHS classifications, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

  • H302: Harmful if swallowed[6]

  • H315: Causes skin irritation[6]

  • H319: Causes serious eye irritation[6]

  • H335: May cause respiratory irritation[6]

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[8] The aldehyde group can be susceptible to oxidation over time.

Part 2: Core Synthetic Protocols & Troubleshooting

This section details common synthetic transformations starting from this compound and provides solutions to frequently encountered problems.

FAQ 1: My reductive amination reaction is giving low yields. What are the common causes and how can I fix it?

Reductive amination is a cornerstone transformation, but its success hinges on the delicate balance between imine/enamine formation and reduction.

Answer: Low yields in reductive amination can typically be traced back to one of four areas: imine formation, choice of reducing agent, reaction conditions, or the stability of the starting materials and product.

Causality & Troubleshooting Steps:

  • Inefficient Imine Formation: The reaction's first step is the formation of a Schiff base (imine) intermediate. This is a reversible equilibrium.

    • The Problem: If water is not effectively removed, the equilibrium may not favor the imine, leading to unreacted aldehyde and amine.

    • The Solution: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves into the reaction. Alternatively, if the solvent allows, use a Dean-Stark apparatus to azeotropically remove water.

  • Incorrect Choice or Reactivity of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.

    • The Problem: A highly reactive hydride source like lithium aluminum hydride (LiAlH₄) will readily reduce the starting aldehyde, consuming it before it can form an imine. A very mild reducing agent may not be strong enough to reduce the imine.

    • The Solution: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is moisture-tolerant and selectively reduces the protonated imine, which is more electrophilic than the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is another classic choice, but requires careful pH control and is toxic.

  • Suboptimal Reaction Conditions: Temperature and pH play a crucial role.

    • The Problem: Imine formation is typically favored under slightly acidic conditions (pH 4-6), which protonates the aldehyde's carbonyl oxygen, making it more electrophilic. However, if the pH is too low, the starting amine will be fully protonated and non-nucleophilic. The reaction may also be too slow at low temperatures.[9]

    • The Solution: Add a catalytic amount of acetic acid (AcOH) to buffer the reaction in the optimal pH range. If the reaction is sluggish, consider gently warming it to 30-50°C while monitoring progress by Thin Layer Chromatography (TLC).[9]

  • Side Reactions: The primary side reaction is the reduction of the starting aldehyde to 1,2-Benzoxazole-5-methanol.

    • The Problem: This occurs if the reducing agent is added too early or is too reactive.

    • The Solution: Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before introducing the reducing agent. This gives the desired equilibrium a chance to establish.

Workflow: Reductive Amination

reagents 1. This compound 2. Primary/Secondary Amine 3. Solvent (e.g., DCE, THF) stir Stir at RT (30-60 min) Allow imine formation reagents->stir reductant Add NaBH(OAc)₃ (1.2 - 1.5 equiv) stir->reductant monitor Monitor by TLC (2-12 h) reductant->monitor quench Quench Reaction (e.g., sat. NaHCO₃) monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Purification (Column Chromatography) extract->purify analyze Characterization (NMR, MS) purify->analyze

Caption: A typical workflow for reductive amination.

FAQ 2: I am attempting a Knoevenagel condensation, but my reaction is messy with multiple byproducts. How can I improve selectivity?

Answer: The Knoevenagel condensation, which involves reacting your aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate), is sensitive to the choice of base and reaction conditions. A "messy" reaction profile often points to self-condensation, polymerization, or decomposition.[4]

Causality & Troubleshooting Steps:

  • Base Strength and Stoichiometry: The base deprotonates the active methylene compound to form a nucleophilic enolate.

    • The Problem: A strong, non-nucleophilic base like sodium hydride (NaH) or LDA can deprotonate other sites or promote unwanted side reactions. Using a stoichiometric amount of a strong base when a catalytic amount is sufficient can lead to a higher concentration of reactive intermediates and more byproducts.

    • The Solution: Use a mild, catalytic amount of a weaker base. Piperidine or pyridine are classic choices that are highly effective.[10] The basicity is sufficient to generate the required nucleophile without causing widespread side reactions.

  • Reaction Temperature: Temperature control is critical.

    • The Problem: High temperatures can provide the activation energy for undesired pathways, including polymerization of the starting aldehyde or the α,β-unsaturated product.[9]

    • The Solution: Begin the reaction at room temperature. If it is slow, gently warm the reaction to 40-60°C. Avoid aggressive heating unless literature for a closely related substrate suggests it is necessary.

  • Purity of this compound:

    • The Problem: Acidic impurities in the aldehyde starting material can neutralize the catalytic base, stalling the reaction. Other impurities might act as alternative reaction partners.

    • The Solution: Ensure the aldehyde is pure before starting. If in doubt, purify it by flash column chromatography or recrystallization.[4][11] You can assess purity via TLC, melting point analysis, or NMR spectroscopy.[4][12]

Protocol: Knoevenagel Condensation with Diethyl Malonate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), diethyl malonate (1.1 eq), and a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1M HCl) to remove the piperidine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.[11]

FAQ 3: My purification by column chromatography is resulting in significant product loss. What are some effective strategies?

Answer: Product loss during purification is a common and frustrating issue. For benzoxazole derivatives, this can be due to compound instability on silica gel, poor choice of solvent system, or improper column packing and running.[4]

Causality & Troubleshooting Steps:

  • Silica Gel Acidity: Standard silica gel is slightly acidic.

    • The Problem: If your synthesized derivative has acid-sensitive functional groups (e.g., certain protecting groups) or basic nitrogen atoms that can be protonated, it may streak, decompose, or bind irreversibly to the column.

    • The Solution: Deactivate the silica gel by adding 1-2% triethylamine (Et₃N) to your eluent system. This neutralizes the acidic sites and significantly improves the chromatography of basic compounds. Alternatively, use neutral alumina as the stationary phase.

  • Solvent System (Eluent) Selection: The choice of eluent is crucial for achieving good separation.

    • The Problem: An eluent that is too polar will cause all compounds to elute quickly with the solvent front, resulting in no separation. An eluent that is not polar enough will lead to very slow elution and broad, diffuse bands, increasing the volume of solvent needed and the risk of product loss.

    • The Solution: Methodically determine the optimal eluent using TLC. A good solvent system will give your desired product an Rf value of ~0.25-0.35. Test various mixtures of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane).[4]

  • Column Loading and Technique:

    • The Problem: Overloading the column with crude material is a primary cause of poor separation. Applying the sample in a large volume of strong solvent will also ruin the separation.

    • The Solution: As a rule of thumb, use a mass ratio of silica gel to crude material of at least 50:1. Dissolve your crude product in a minimal amount of the eluent or a less polar solvent, or adsorb it onto a small amount of silica gel ("dry loading") before carefully adding it to the top of the column.

Troubleshooting Logic Tree: Low Reaction Yield

q1 Low Yield Observed q2 TLC shows only starting material? q1->q2 q3 TLC shows multiple new spots? q1->q3 a1 Incomplete Reaction q2->a1 Yes a2 Side Product Formation q3->a2 Yes s1 -> Increase Temp/Time -> Check Catalyst Activity -> Verify Reagent Purity a1->s1 s2 -> Optimize Stoichiometry -> Re-evaluate Temp/Catalyst -> Consider Protective Atmosphere a2->s2

Caption: A decision tree for troubleshooting low yields.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC, NIH. Available from: [Link]

  • Benzoxazole derivatives: Significance and symbolism. Google Books.
  • an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. Available from: [Link]

  • This compound | C8H5NO2. PubChem. Available from: [Link]

  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. Available from: [Link]

  • Process for the purification of substituted benzoxazole compounds. Google Patents.
  • Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. Available from: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Unambiguous Structural Elucidation

1,2-Benzoxazole-5-carbaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its benzoxazole core is a privileged scaffold, appearing in numerous pharmacologically active agents, while the aldehyde functional group offers a versatile handle for synthetic diversification. Given the potential for isomeric substitution on the benzoxazole ring, rigorous and unambiguous confirmation of the compound's structure is a critical prerequisite for any meaningful research and development endeavor.

The Isomeric Challenge: 1,2- vs. 1,3-Benzoxazole-5-carbaldehyde

The primary challenge in the structural confirmation of this compound lies in differentiating it from its constitutional isomer, 1,3-Benzoxazole-5-carbaldehyde. Both isomers share the same molecular formula (C₈H₅NO₂) and molecular weight (147.13 g/mol ), rendering simple mass determination insufficient for conclusive identification. The key to differentiation lies in the subtle yet significant differences in the electronic environments of the atoms within each molecule, which are revealed by spectroscopic techniques.

Workflow for Structural Elucidation

A systematic approach is essential for the robust structural confirmation of a synthesized compound. The following workflow outlines the logical progression of analytical techniques.

Structural Elucidation Workflow Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesis of Benzoxazole Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Isomer Differentiation IR->NMR Confirmation Structural Confirmation & Data Interpretation NMR->Confirmation

Caption: A typical experimental workflow for the synthesis and structural confirmation of benzoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum provides a map of the different proton environments in a molecule. For this compound and its 1,3-isomer, the aromatic region of the spectrum is particularly informative for distinguishing between them.

Predicted ¹H NMR Data

Proton Assignment This compound (Predicted Chemical Shift, δ ppm) 1,3-Benzoxazole-5-carbaldehyde (Predicted Chemical Shift, δ ppm) Expected Multiplicity & Coupling
Aldehyde-H~9.9 - 10.1~9.9 - 10.1s (singlet)
H4~8.2 - 8.4~8.1 - 8.3d (doublet), J ≈ 1.5-2.0 Hz (meta coupling)
H6~7.9 - 8.1~7.8 - 8.0dd (doublet of doublets), J ≈ 8.5, 1.5 Hz (ortho & meta coupling)
H7~7.6 - 7.8~7.5 - 7.7d (doublet), J ≈ 8.5 Hz (ortho coupling)
H2 (1,3-isomer)N/A~8.3 - 8.5s (singlet)

Causality Behind Experimental Choices:

  • Choice of Deuterated Solvent: A common deuterated solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample without introducing interfering proton signals. DMSO-d₆ can be particularly useful for ensuring the solubility of crystalline aromatic compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to provide a reference point (0 ppm) for the chemical shifts.

  • Spectrometer Frequency: A higher field strength (e.g., 400 or 500 MHz) provides better signal dispersion and resolution, which is crucial for accurately resolving the complex splitting patterns in the aromatic region.

Distinguishing Features: The key differentiator in the predicted ¹H NMR spectra is the presence of a singlet for the H2 proton in the 1,3-isomer, which is absent in the 1,2-isomer. Additionally, the precise chemical shifts and coupling constants of the aromatic protons will differ due to the different electronic effects of the nitrogen and oxygen atoms in the oxazole ring relative to the benzene ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. This technique is highly complementary to ¹H NMR and is essential for confirming the carbon framework.

Predicted ¹³C NMR Data

Carbon Assignment This compound (Predicted Chemical Shift, δ ppm) 1,3-Benzoxazole-5-carbaldehyde (Predicted Chemical Shift, δ ppm)
C=O (Aldehyde)~190 - 192~190 - 192
C2~150 - 152~155 - 157
C3a~120 - 122~133 - 135
C4~125 - 127~116 - 118
C5~130 - 132~128 - 130
C6~123 - 125~126 - 128
C7~110 - 112~110 - 112
C7a~163 - 165~150 - 152

Trustworthiness Through Self-Validation:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This NMR experiment is used to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. This helps in the unambiguous assignment of the carbon signals.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are invaluable for confirming connectivity.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.

Distinguishing Features: The chemical shifts of the carbons in the benzoxazole ring, particularly C2, C3a, and C7a, are expected to be significantly different between the two isomers due to the varying electronic environments. These differences provide a robust method for distinguishing between the 1,2- and 1,3-benzoxazole structures.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation.

Predicted IR Data

Vibrational Mode This compound (Predicted Wavenumber, cm⁻¹) 1,3-Benzoxazole-5-carbaldehyde (Predicted Wavenumber, cm⁻¹) General Expected Observations
C-H stretch (aromatic)~3100 - 3000~3100 - 3000Multiple weak to medium bands.
C-H stretch (aldehyde)~2850 and ~2750~2850 and ~2750Two characteristic weak to medium bands.[1]
C=O stretch (aldehyde)~1700 - 1710~1700 - 1710Strong, sharp absorption. Conjugation to the aromatic ring lowers the frequency.[2]
C=N stretch (oxazole)~1640 - 1660~1570 - 1590Medium to strong absorption.
C=C stretch (aromatic)~1600, ~1500, ~1450~1600, ~1500, ~1450Multiple medium to strong bands.
C-O stretch (oxazole)~1240 - 1260~1240 - 1260Strong absorption.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The software automatically subtracts the background spectrum. Identify the characteristic absorption bands.

Distinguishing Features: While many of the IR absorptions will be similar for both isomers, the "fingerprint region" (below 1500 cm⁻¹) will likely show subtle differences in the pattern of peaks, reflecting the different overall symmetry and vibrational modes of the two molecules. The C=N stretching frequency may also show a discernible difference.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

Predicted Mass Spectrometry Data

Analysis This compound 1,3-Benzoxazole-5-carbaldehyde General Expected Observations
Molecular Ion (M⁺˙) m/z 147m/z 147Confirms the molecular weight.
[M-H]⁺ m/z 146m/z 146Loss of a hydrogen radical from the aldehyde.
[M-CO]⁺˙ m/z 119m/z 119Loss of carbon monoxide.
[M-CHO]⁺ m/z 118m/z 118Loss of the formyl radical.

Fragmentation Pathway Visualization

Mass Spectrometry Fragmentation Predicted Fragmentation of Benzoxazole-5-carbaldehyde M Molecular Ion (M⁺˙) m/z 147 MH [M-H]⁺ m/z 146 M->MH - H• MCO [M-CO]⁺˙ m/z 119 M->MCO - CO MCHO [M-CHO]⁺ m/z 118 M->MCHO - CHO•

Caption: A simplified predicted fragmentation pathway for benzoxazole-5-carbaldehyde isomers under electron ionization.

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, HRMS is the gold standard. It can measure the mass of an ion with very high accuracy, allowing for the calculation of its elemental formula. For C₈H₅NO₂, the expected exact mass is 147.0320.

Distinguishing Features: While the major fragments are likely to be the same for both isomers, the relative intensities of these fragments may differ, providing a potential avenue for differentiation. The fragmentation of the benzoxazole ring itself might also produce unique daughter ions for each isomer, which could be investigated using tandem mass spectrometry (MS/MS).

Conclusion: A Multi-faceted Approach to Certainty

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. While mass spectrometry can confirm the molecular formula, and IR spectroscopy can identify the key functional groups, it is NMR spectroscopy that provides the definitive evidence for the specific isomeric structure. The predicted differences in the ¹H and ¹³C NMR spectra, particularly in the chemical shifts and coupling patterns of the aromatic protons and the chemical shifts of the benzoxazole ring carbons, offer a clear and robust basis for distinguishing between the 1,2- and 1,3-isomers. By carefully acquiring and interpreting this multi-faceted spectroscopic data, researchers can proceed with confidence in the structural integrity of their synthesized compounds, a crucial step in the journey of drug discovery and development.

References

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A Comparative Guide to the Purity Analysis of Synthesized 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity of a drug candidate is fundamentally linked to the purity of its starting materials. For 1,2-Benzoxazole-5-carbaldehyde, a seemingly minor impurity can lead to significant downstream consequences, including altered biological activity, increased toxicity, or complications in process scale-up. Therefore, a multi-faceted, or orthogonal, approach to purity analysis is not just recommended; it is essential for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1][2]

Understanding the Synthetic Landscape and Potential Impurities

This compound is typically synthesized via the cyclization of a suitably substituted phenol derivative. A common route involves the reaction of 2-aminophenols with aldehydes.[3][4] Given this, potential impurities may include:

  • Starting Materials: Unreacted 2-aminophenol or the starting aldehyde.

  • Reaction Intermediates: Partially cyclized or side-reaction products.

  • Solvents: Residual solvents from the reaction or purification steps.

  • Isomers: Structural isomers that may form under certain reaction conditions.

A thorough understanding of the synthetic pathway is the first step in developing a targeted and effective purity analysis plan.

Orthogonal Analytical Approaches for Robust Purity Determination

Relying on a single analytical method is insufficient as it may not detect all potential impurities.[2] An orthogonal approach, which utilizes multiple techniques based on different chemical and physical principles, provides a more comprehensive and trustworthy purity profile.[1][5][6] This guide compares four key methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e-g., C18 silica gel) and a liquid mobile phase.[7] It is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

Causality of Experimental Choices: A reversed-phase HPLC method is the logical starting point for a moderately polar molecule like this compound. The C18 stationary phase provides a nonpolar environment, and a mobile phase of acetonitrile and water allows for the effective elution and separation of the main compound from both more polar and less polar impurities. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[7]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for analyzing volatile and thermally stable compounds.[8] The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, providing both quantitative data and structural information.[9][10]

Causality of Experimental Choices: For this compound, GC-MS serves as an excellent orthogonal method to HPLC, particularly for detecting non-polar and volatile impurities such as residual solvents or certain reaction byproducts that may not be well-retained or resolved by reversed-phase HPLC.[11] The use of a non-polar column (e.g., DB-5ms) is suitable for this type of analysis.

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Hold at 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Prepare a solution of the sample in a high-purity solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample. Identify and quantify impurities based on their retention times and mass spectra, often by comparison to a spectral library.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[12][13] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[14] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[15][16]

Causality of Experimental Choices: qNMR is a powerful tool that provides a purity value based on a different principle than chromatography, making it an excellent orthogonal technique.[13][15] It is particularly useful for obtaining an absolute purity value and for quantifying impurities that may not have a chromophore for UV detection in HPLC. The choice of a suitable internal standard is critical; it should have a simple spectrum with signals that do not overlap with the analyte's signals, be chemically stable, and not react with the sample. Maleic acid or dimethyl sulfone are often good candidates.

Experimental Protocol: Purity Determination by ¹H qNMR

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials: Certified internal standard (e.g., maleic acid), deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh approximately 5-10 mg of the internal standard.

    • Dissolve both in a known volume of deuterated solvent in a vial before transferring to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ value) to ensure full signal relaxation.

    • A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[17][18] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[17][19] This makes melting point a quick and simple, albeit less specific, indicator of purity.[20][21]

Causality of Experimental Choices: While not a quantitative method on its own, melting point analysis is a valuable, low-cost technique for a preliminary assessment of purity.[20] A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.[18] It serves as a rapid check before committing to more resource-intensive techniques.

Experimental Protocol: Melting Point Determination

  • Instrumentation: Calibrated melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[21] Pack a small amount (2-3 mm height) into a capillary tube.[20]

  • Analysis:

    • Place the capillary tube in the apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point.

    • Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[21]

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[21]

  • Interpretation: Compare the observed melting point range with the literature value for pure this compound. A narrow range (e.g., < 2 °C) indicates high purity.

Comparative Summary of Analytical Techniques

Technique Principle Information Provided Advantages Limitations
HPLC Differential partitioningRelative purity, detection of non-volatile impuritiesHigh resolution, high sensitivity, quantitative, well-establishedRequires a chromophore for UV detection, may not detect all impurities
GC-MS Volatility and mass-to-charge ratioDetection of volatile impurities and residual solvents, structural informationHigh sensitivity for volatiles, provides mass for identificationSample must be volatile and thermally stable, potential for thermal degradation
qNMR Nuclear magnetic resonanceAbsolute purity, structural confirmationPrimary method (no analyte standard needed), non-destructive, highly accurateLower sensitivity than chromatographic methods, requires expensive equipment
Melting Point Thermal property of solidsQualitative indication of purityFast, inexpensive, simpleNon-specific, not quantitative, requires a crystalline solid

Logical Framework for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.

PurityAnalysisWorkflow cluster_0 Initial Assessment cluster_1 Preliminary Purity Check cluster_2 Quantitative & Orthogonal Analysis cluster_3 Final Validation & Reporting Crude_Sample Synthesized Crude Sample Purification Purification (e.g., Recrystallization, Chromatography) Crude_Sample->Purification MP Melting Point Analysis Purification->MP TLC Thin-Layer Chromatography Purification->TLC HPLC HPLC-UV (Relative Purity, Impurity Profile) MP->HPLC TLC->HPLC Data_Review Data Review & Comparison HPLC->Data_Review GCMS GC-MS (Residual Solvents, Volatile Impurities) GCMS->Data_Review qNMR ¹H qNMR (Absolute Purity Assay) qNMR->Data_Review Final_Report Certificate of Analysis (Purity Specification Met?) Data_Review->Final_Report

Caption: A logical workflow for the purity analysis of synthesized compounds.

Decision-Making in Method Selection

Choosing the right combination of analytical techniques depends on the intended purpose of the analysis.

MethodSelection cluster_0 cluster_1 Start Goal of Purity Analysis? Routine_QC Routine QC / Batch Release Start->Routine_QC Impurity_ID Impurity Identification & Structural Confirmation Start->Impurity_ID Primary_Standard Reference Standard Characterization Start->Primary_Standard QC_Methods HPLC (Relative Purity) Melting Point (Quick Check) Routine_QC->QC_Methods ID_Methods LC-MS/MS High-Resolution MS Preparative HPLC + NMR Impurity_ID->ID_Methods Standard_Methods ¹H qNMR (Absolute Purity) Elemental Analysis DSC/TGA Primary_Standard->Standard_Methods

Caption: Decision tree for selecting appropriate purity analysis methods.

Conclusion

The purity analysis of this compound is a critical process that demands a rigorous, multi-faceted approach. While HPLC is indispensable for routine purity checks and impurity profiling, it should be complemented by orthogonal methods. GC-MS is vital for assessing volatile impurities and residual solvents, while qNMR provides an absolute measure of purity, anchoring the entire analysis with a high degree of confidence. Simple techniques like melting point analysis remain useful for rapid, preliminary assessments. By integrating these methods into a logical workflow, researchers and drug development professionals can ensure the quality and consistency of this important synthetic intermediate, thereby safeguarding the integrity of their research and development programs. The validation of these analytical procedures should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are suitable for their intended purpose.[22][23][24][25]

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A Comparative Guide to the Biological Activity of 1,2-Benzoxazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1,2-Benzoxazole

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with diverse biological targets. The 1,2-benzoxazole (also known as benzisoxazole) nucleus is a prominent member of this group.[1][2] This heterocyclic system, consisting of a benzene ring fused to an isoxazole ring, serves as a cornerstone for designing novel therapeutic agents.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[3][4][5][6][7][8]

The strategic placement of functional groups on this scaffold is paramount for modulating its biological profile. The 1,2-Benzoxazole-5-carbaldehyde variant is of particular interest as a synthetic intermediate. The aldehyde group at the 5-position provides a versatile chemical handle for elaboration, allowing for the systematic synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and chalcones. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation therapeutic agents.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antibacterial and antifungal properties.[9] Benzoxazole derivatives have emerged as a promising class of compounds in this arena.[10]

Scientific Rationale & Structure-Activity Relationship (SAR)

The antimicrobial efficacy of benzoxazole derivatives is often linked to their ability to interfere with essential cellular processes in pathogens. While specific mechanisms vary, the planar, aromatic nature of the benzoxazole ring allows it to intercalate with microbial DNA or interact with key enzymatic active sites.

Our analysis of various studies reveals critical structure-activity relationships. For instance, the introduction of electron-withdrawing groups (e.g., halogens like chloro and bromo) on the benzoxazole scaffold has been shown to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4] This is likely because such groups can modulate the electronic properties of the molecule, improving its interaction with biological targets or its cellular uptake. Conversely, bulky or electron-donating substituents can sometimes diminish activity.[1]

Comparative Data: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 1,2-benzoxazole derivatives against representative microbial strains. A lower MIC value indicates higher potency.

Compound IDDerivative Type (Modification at 5-position)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
BZ-01 Unsubstituted Phenyl Schiff Base12.52550[4][5]
BZ-02 4-Chloro Phenyl Schiff Base6.2512.525[4]
BZ-03 4-Nitro Phenyl Schiff Base3.126.2512.5[4]
BZ-04 4-Methoxy Phenyl Schiff Base2550>100[4]
Ofloxacin Standard Antibiotic0.50.25N/A[10]
Fluconazole Standard AntifungalN/AN/A8[10]

Data compiled and interpreted from multiple sources for illustrative comparison.

The data clearly indicates that derivatives featuring electron-withdrawing groups at the para-position of the phenyl ring (BZ-02, BZ-03) exhibit significantly enhanced antimicrobial activity compared to the unsubstituted (BZ-01) or electron-donating (BZ-04) counterparts.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a cornerstone for quantitative antimicrobial susceptibility testing, providing a reliable method for determining the MIC of a compound.[9][11][12]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Test compounds (1,2-benzoxazole derivatives) dissolved in DMSO

  • Bacterial/fungal inoculum, adjusted to 0.5 McFarland standard

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Multichannel pipette

  • Plate reader (optional, for quantitative measurement)

  • Positive control (standard antibiotic/antifungal) and negative control (medium only)

Procedure:

  • Preparation of Compound Dilutions: Perform a two-fold serial dilution of the test compounds directly in the 96-well plate. Start with 100 µL of broth in wells 2 through 12. Add 200 µL of the highest concentration of the test compound (in broth) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as controls.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth so that the final concentration in each well is approximately 5 x 10^5 CFU/mL. Add 100 µL of this inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the absorbance at 600 nm with a plate reader.

Causality Behind Choices: The use of a standardized 0.5 McFarland inoculum ensures result reproducibility.[12] Serial dilution allows for the efficient testing of a wide concentration range to pinpoint the inhibitory level.[9]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis A Prepare 2x Compound Stock C Perform 2-fold Serial Dilution of Compound in Broth A->C B Standardize Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Microbe B->D C->D F Incubate Plate (e.g., 24h at 37°C) D->F E Include Growth & Sterility Controls G Visually Inspect for Turbidity F->G H Determine MIC: Lowest Concentration with No Growth G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Malignant Cells

The development of novel cytotoxic agents remains a high priority in cancer research.[13][14] Benzoxazole derivatives have shown significant promise, with some compounds exhibiting potent activity against a range of human cancer cell lines.[10]

Scientific Rationale & Mechanism of Action

The anticancer activity of benzoxazole derivatives often stems from their ability to induce apoptosis (programmed cell death) in cancer cells. One notable mechanism involves the Aryl Hydrocarbon Receptor (AhR). Certain benzoxazole derivatives can act as agonists for AhR, leading to the induction of cytochrome P450 enzymes like CYP1A1.[15] The metabolites produced by this process can be highly cytotoxic to tumor cells. Other proposed mechanisms include the inhibition of crucial signaling pathways, such as those involving kinases like PI3K and Akt, which are often dysregulated in cancer.[16]

Comparative Data: Cytotoxic Efficacy

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The table below compares the IC50 values of several 1,2-benzoxazole derivatives against common cancer cell lines. A lower IC50 value indicates greater cytotoxic potential.

Compound IDDerivative Type (Modification at 5-position)HCT116 (Colon) IC50, µMMCF-7 (Breast) IC50, µMA549 (Lung) IC50, µMReference
BZ-05 Hydrazone derivative15.218.522.1[10][13]
BZ-06 Piperazine-linked derivative2.53.14.6[15]
BZ-07 Thiazole-linked derivative8.911.414.3[13]
BZ-08 4-Sulfonamidophenyl derivative5.67.89.2[17][18]
Doxorubicin Standard Chemotherapeutic0.450.81.1[15]

Data compiled and interpreted from multiple sources for illustrative comparison.

The data highlights that modifications incorporating nitrogen-containing heterocycles, such as piperazine (BZ-06), or sulfonamide groups (BZ-08) can lead to a substantial increase in cytotoxic activity. This underscores the importance of the 5-position for introducing moieties that can engage in specific interactions with biological targets.

Experimental Protocol: The MTT Assay for Cell Viability

The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Objective: To quantify the viable cell population after treatment with test compounds.

Principle: In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[21][22] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[23]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[23]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[23]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[20][22] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Principle of the MTT Assay

MTT_Principle cluster_cell Inside a Viable Cell cluster_measurement Quantification Mitochondrion Mitochondrion Enzymes NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan MTT MTT (Yellow, Soluble) MTT->Enzymes Reduction by enzymes in metabolically active cells Solubilization Add DMSO to Solubilize Crystals Formazan->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Caption: Principle of the colorimetric MTT cell viability assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[24][25] Developing novel anti-inflammatory agents with improved safety profiles is a major goal of drug discovery.

Scientific Rationale & Mechanism of Action

Inflammation is a complex biological response involving various enzymes and signaling molecules.[26] A primary mechanism for anti-inflammatory drugs is the inhibition of enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[26][27] These enzymes are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes.[26] Another key indicator of inflammation is protein denaturation, which can be mimicked in vitro.[25] The ability of a compound to prevent heat-induced denaturation of proteins like albumin is a well-established method for screening anti-inflammatory potential.[25][28]

Comparative Data: Anti-inflammatory Efficacy

The table below shows the percentage inhibition of bovine serum albumin denaturation by various benzoxazole derivatives, a common in vitro measure of anti-inflammatory activity.

Compound IDDerivative Type (Modification at 5-position)% Inhibition of Protein Denaturation (at 100 µg/mL)Reference
BZ-09 Phenylhydrazone derivative68.5%[5][29]
BZ-10 4-Hydroxyphenyl Schiff Base75.2%[5][7]
BZ-11 Indole-linked derivative82.1%[30]
BZ-12 Unsubstituted (parent aldehyde)45.3%[5][29]
Diclofenac Sodium Standard NSAID92.4%[28]

Data compiled and interpreted from multiple sources for illustrative comparison.

The results suggest that derivatization of the 5-carbaldehyde group is crucial for anti-inflammatory activity. Compounds incorporating phenolic hydroxyl groups (BZ-10) or other heterocyclic systems like indole (BZ-11) show significantly higher activity, likely due to their ability to scavenge free radicals or engage in hydrogen bonding at enzyme active sites.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in vitro assay provides a simple and rapid method to screen for potential anti-inflammatory activity.[24][25][28]

Objective: To evaluate the ability of test compounds to inhibit the heat-induced denaturation of protein.

Materials:

  • Test compounds (1,2-benzoxazole derivatives)

  • Bovine Serum Albumin (BSA) solution (0.2% w/v in Tris buffer saline, pH 6.8)

  • Standard drug (e.g., Diclofenac Sodium)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Water bath

  • UV-Visible Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In separate test tubes, prepare the reaction mixtures containing 0.5 mL of the test compound or standard drug at various concentrations (e.g., 10-100 µg/mL). Add 0.5 mL of the BSA solution to each tube. A control tube should contain 0.5 mL of BSA and 0.5 mL of distilled water.

  • Incubation (Pre-denaturation): Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the water bath to 72°C and incubating the tubes for 5 minutes.

  • Cooling: After heating, cool the tubes down to room temperature.

  • Absorbance Measurement: Add 2.5 mL of PBS to each tube and measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Causality Behind Choices: BSA is used as it is a readily available and stable protein that denatures upon heating, a process analogous to what occurs during inflammation.[27] Measuring turbidity at 660 nm provides a direct quantification of protein aggregation, which is prevented by effective anti-inflammatory agents.

Arachidonic Acid Inflammatory Pathway

Inflammatory_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid (AA) PLA2->AA Cell Injury / Stimuli COX COX Enzymes (COX-1, COX-2) AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (PGs) Thromboxanes COX->PGs LTs Leukotrienes (LTs) LOX->LTs Inflammation1 Inflammation, Pain, Fever PGs->Inflammation1 Inflammation2 Inflammation, Bronchoconstriction LTs->Inflammation2 Inhibitor1 Benzoxazole Derivatives (Potential COX Inhibitors) Inhibitor1->COX Inhibition Inhibitor2 Benzoxazole Derivatives (Potential LOX Inhibitors) Inhibitor2->LOX Inhibition

Caption: Key enzymatic targets in the arachidonic acid inflammatory cascade.

Conclusion and Future Directions

This guide demonstrates that this compound is a highly valuable scaffold for the development of novel therapeutic agents. By leveraging the reactivity of the aldehyde group, a diverse library of derivatives can be synthesized, each with a distinct biological profile.

  • Antimicrobial agents with enhanced potency can be designed by incorporating electron-withdrawing substituents.

  • Anticancer compounds with significant cytotoxicity can be developed by introducing moieties capable of interacting with key oncogenic pathways, such as piperazine and sulfonamide groups.

  • Anti-inflammatory derivatives show promise, particularly when functionalized with groups that can inhibit protein denaturation and potentially modulate enzymatic activity.

The experimental data and protocols provided herein serve as a foundation for further research. Future work should focus on comprehensive in vivo studies to validate the efficacy and safety of the most promising lead compounds identified through these in vitro screens. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and structure-activity relationships, paving the way for the rational design of potent and selective 1,2-benzoxazole-based drugs.

References

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  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
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A Senior Application Scientist's Guide to the Benzoxazole Scaffold: A Comparative Analysis of 1,2-Benzoxazole-5-carbaldehyde and its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets through diverse, high-affinity binding modes. The benzoxazole moiety, a bicyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, is a quintessential example of such a scaffold.[1][2][3] Its rigid, planar structure and the presence of heteroatoms (nitrogen and oxygen) make it an ideal foundation for designing molecules that can engage with the complex topographies of protein active sites.

Benzoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][4][5][6][7] This versatility stems from the fact that the core structure can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This guide provides a comparative analysis, contrasting the role of a key synthetic intermediate, 1,2-Benzoxazole-5-carbaldehyde , with several classes of functionally diverse benzoxazole derivatives, supported by experimental data and protocols.

A crucial point of clarification: the term "benzoxazole" most commonly refers to the 1,3-isomer. The subject of our primary focus, 1,2-Benzoxazole (also known as benzisoxazole or anthranil), is an isomer with a different arrangement of heteroatoms. While distinct, both scaffolds are central to drug discovery. This guide will primarily discuss derivatives of the more common 1,3-benzoxazole scaffold as comparative alternatives to the 1,2-benzoxazole-based building block.

Part 1: this compound - The Versatile Synthon

This compound is not typically valued for its intrinsic biological activity but rather for its exceptional utility as a chemical intermediate.[8] Its structure is characterized by the benzisoxazole core with a highly reactive aldehyde (formyl group) at the 5-position.

Chemical Structure and Properties:

  • Molecular Formula: C₈H₅NO₂[9]

  • Core Scaffold: 1,2-Benzoxazole (Benzisoxazole). This isomeric arrangement influences the electronic distribution and geometry compared to the 1,3-isomer.

  • Key Functional Group: The 5-carbaldehyde (-CHO) group is an electrophilic center, making it a prime site for nucleophilic attack. This reactivity is the cornerstone of its utility.[8] It serves as a "synthetic handle" for building molecular complexity.

Synthetic Utility and Reaction Pathways:

The aldehyde functionality enables a vast array of chemical transformations, allowing researchers to generate large libraries of derivatives for structure-activity relationship (SAR) studies. Key reactions include:

  • Reductive Amination: Reaction with primary or secondary amines to form Schiff bases, which are then reduced to secondary or tertiary amines, respectively. This is a fundamental method for introducing diverse amine-containing side chains.

  • Wittig Reaction: Conversion of the aldehyde to an alkene, enabling the extension of carbon chains and the introduction of new functional groups.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to another set of derivatives with different physicochemical properties (e.g., hydrogen bonding capabilities).

  • Condensation Reactions: Reactions with active methylene compounds (e.g., malononitrile) or other nucleophiles to form more complex heterocyclic systems.

The strategic importance of this compound lies in its ability to act as a launchpad for exploring the chemical space around the benzoxazole core, a critical step in hit-to-lead optimization during drug discovery.[8]

Illustrative Synthetic Workflow: Library Generation

The following diagram illustrates the central role of this compound in generating a diverse chemical library.

G cluster_0 Derivatization Reactions cluster_1 Resulting Derivative Classes start This compound reductive_amination Reductive Amination (e.g., + R-NH2, NaBH3CN) start->reductive_amination wittig Wittig Reaction (e.g., + Ph3P=CHR) start->wittig oxidation Oxidation (e.g., KMnO4) start->oxidation reduction Reduction (e.g., NaBH4) start->reduction amines Amine Derivatives reductive_amination->amines alkenes Alkene Derivatives wittig->alkenes acids Carboxylic Acid Derivatives oxidation->acids alcohols Alcohol Derivatives reduction->alcohols

Caption: Workflow for diversifying this compound.

Part 2: Comparative Analysis with Bioactive Benzoxazole Derivatives

While this compound is a starting point, its derivatized cousins (primarily of the 1,3-benzoxazole type) are the final, biologically active products. We will now compare its profile to three classes of derivatives defined by their therapeutic applications.

A. Antimicrobial Benzoxazole Derivatives

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzoxazole derivatives have emerged as a promising class of compounds in this area.[4][10]

  • Mechanism of Action: While varied, a common mechanism for antibacterial benzoxazoles is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[11] This provides a degree of selectivity for bacterial cells over mammalian cells.

  • Structure-Activity Relationship (SAR):

    • Position 2: Often substituted with an aromatic or heteroaromatic ring. Hydrophobic and electronic properties of this substituent are critical for activity. Compound 2b from one study, bearing a hydrophobic aromatic tie, was found to be highly active against a range of bacteria.[10]

    • Benzene Ring: Substitution with electron-withdrawing groups (e.g., halogens, nitro groups) can enhance antimicrobial potency.

    • Methylene Bridge: Studies have shown that benzoxazole derivatives without a methylene bridge between the oxazole and a phenyl ring at position 2 are more active than those with the bridge.[11]

Supporting Experimental Data: Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium. Lower values indicate higher potency.

Compound IDSubstituent at Position 2Target OrganismMIC (µg/mL)Reference
2b 4-ChlorophenylS. aureus0.195[10]
2b 4-ChlorophenylE. coli0.098[10]
Compound 10 (See reference)B. subtilis1.14 x 10⁻³ µM[5]
Ciprofloxacin (Standard Antibiotic)S. aureus>0.125[4]
B. Anticonvulsant Benzoxazole Derivatives

Epilepsy is a major neurological disorder, and many current anticonvulsant drugs have significant side effects, driving the search for safer alternatives.[12] Benzoxazole derivatives have shown considerable promise in preclinical models of seizures.[6][13]

  • Mechanism of Action: The anticonvulsant activity of many benzoxazoles is linked to the modulation of the GABAergic system.[6][13] Specifically, they may enhance the effects of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain, potentially by binding to a site on the GABA-A receptor.[6]

  • Structure-Activity Relationship (SAR):

    • Position 2: Often features a thioalkyl group.

    • Position 5: Substitution with nitrogen-containing heterocycles like 1,2,4-triazole or 1,2,4-triazolone is common. The presence of a carbonyl group in the triazolone ring was hypothesized to increase receptor affinity and, consequently, anticonvulsant activity.[13]

    • Hydrophobic Groups: The presence of hydrophobic aryl rings, particularly with electron-withdrawing groups at the para position, has been shown to improve activity.[12]

Supporting Experimental Data: Anticonvulsant Efficacy

Efficacy is often measured in the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) models in mice. The ED₅₀ is the dose required to protect 50% of animals from seizures.

Compound IDKey Structural FeatureMES Model ED₅₀ (mg/kg)scPTZ Model ED₅₀ (mg/kg)Reference
4g 2-(propylthio)-5-(triazolone)3030[13]
5f 2-(ethylthio)-5-(triazolone)22.0>100[6]
Carbamazepine (Standard Drug)8.845.1[6]
C. Anticancer Benzoxazole Derivatives (Kinase Inhibitors)

The dysregulation of protein kinases is a hallmark of many cancers. Kinase inhibitors are a major class of targeted cancer therapies. Benzoxazole derivatives have been successfully designed as potent inhibitors of several key kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[14][15][16]

  • Mechanism of Action: These derivatives act as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway that promotes cell proliferation and survival.

  • Structure-Activity Relationship (SAR):

    • The design often mimics known pharmacophoric features of established kinase inhibitors like Sorafenib.[16]

    • Position 2: Typically features a substituted phenyl or other aromatic group that can form key hydrogen bonds and hydrophobic interactions within the ATP binding site.

    • Position 5/6: Often contains an amide or urea linkage to a terminal aromatic or heteroaromatic ring, which occupies another region of the active site.

Mechanism of Kinase Inhibition by Benzoxazole Derivatives

G cluster_0 Normal Kinase Function cluster_1 Inhibition by Benzoxazole Derivative ATP_1 ATP Kinase_1 Kinase Active Site ATP_1->Kinase_1 Binds Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase_1->Phospho_Substrate Phosphorylates Substrate_1 Substrate Protein Substrate_1->Kinase_1 Binds Inhibitor Benzoxazole Inhibitor Kinase_2 Kinase Active Site Inhibitor->Kinase_2 Competitively Binds Blocked Signaling Blocked Kinase_2->Blocked ATP_2 ATP ATP_2->Kinase_2 Binding Blocked

Caption: ATP-competitive inhibition of a protein kinase.

Supporting Experimental Data: Kinase Inhibition & Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) measures the concentration of a drug required to inhibit a given biological process (like enzyme activity or cell growth) by 50%.

Compound IDTarget KinaseKinase IC₅₀ (µM)Cancer Cell LineCytotoxicity IC₅₀ (µM)Reference
5e VEGFR-20.07HepG2 (Liver)4.13[16]
5c VEGFR-20.08HepG2 (Liver)5.93[16]
11b VEGFR-20.145MCF-7 (Breast)Potent (data in ref)[14]
Sorafenib VEGFR-20.10HepG2 (Liver)9.18[16]

Part 3: Experimental Protocol - A Validating Synthesis

To ensure trustworthiness and provide actionable insights, we describe a standard, self-validating protocol for the synthesis of 2-substituted benzoxazoles. This method, involving the condensation of a 2-aminophenol with an aldehyde, is a cornerstone of benzoxazole chemistry and is widely adaptable.[17][18][19]

Protocol: One-Pot Synthesis of 2-Phenyl-1,3-benzoxazole

Objective: To synthesize a representative 2-substituted benzoxazole via a nickel-catalyzed condensation/cyclization reaction.

Materials:

  • 2-Aminophenol (1.5 mmol)

  • Benzaldehyde (1.0 mmol)

  • Nickel Sulfate (NiSO₄) (10 mol%)

  • Ethanol (EtOH) (10 mL)

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-aminophenol (1.5 mmol), benzaldehyde (1.0 mmol), and nickel sulfate (10 mol%).

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Reaction: Stir the mixture vigorously at room temperature.

    • Causality Insight: The nickel sulfate acts as a mild Lewis acid catalyst, activating the aldehyde's carbonyl group towards nucleophilic attack by the amino group of the 2-aminophenol. The subsequent intramolecular cyclization and dehydration (aromatization) are facilitated under these conditions. Using a catalyst like NiSO₄ allows the reaction to proceed under milder conditions (room temperature) and often with higher yields and shorter reaction times compared to uncatalyzed, high-temperature methods.[18]

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 1.5 to 2 hours.[18]

  • Workup: Once the reaction is complete (as indicated by TLC), filter the reaction mixture to recover the catalyst. The nickel sulfate can be washed with ethanol, dried, and potentially reused.[18]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-phenyl-1,3-benzoxazole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Summary and Conclusion

This guide demonstrates the dual nature of the benzoxazole scaffold in drug discovery. On one hand, we have versatile intermediates like This compound , whose value lies not in its own bioactivity but in the chemical potential locked within its reactive aldehyde group. It is a gateway to vast chemical libraries.

On the other hand, we have the highly functionalized, bioactive derivatives that emerge from such synthetic explorations. By strategically modifying the benzoxazole core, particularly at the 2- and 5-positions, researchers can develop compounds with potent and selective activity against a range of therapeutic targets.

Comparative Overview

FeatureThis compoundAntimicrobial DerivativesAnticonvulsant DerivativesAnticancer (Kinase Inhibitor) Derivatives
Primary Role Synthetic Intermediate / Building BlockActive Pharmaceutical Ingredient (API)Active Pharmaceutical Ingredient (API)Active Pharmaceutical Ingredient (API)
Key Functional Group 5-Carbaldehyde (-CHO)2-Aryl/Heteroaryl5-(Triazolone/Triazole)2-Aryl & 5/6-Amide Linkage
Primary Utility Library synthesis via derivatizationInhibition of bacterial growthSeizure suppressionInhibition of tumor growth/angiogenesis
Example Biological Target N/A (used for synthesis)DNA GyraseGABA-A ReceptorVEGFR-2 Kinase

The journey from a simple, reactive synthon to a potent, targeted therapeutic is the essence of medicinal chemistry. The benzoxazole scaffold, in all its isomeric and derivatized forms, continues to be a rich and fruitful starting point for this journey, promising new solutions for pressing medical needs.

References

  • Synthesis, characterization, and antimicrobial activity of benzoxazole deriv
  • Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. PubMed Central.
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  • Synthesis and Anticonvulsant Activity of Some Novel Semicarbazone Containing Benzoxazole: Pharmacophore Model Study. (2018). Bentham Science.
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  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). PubMed Central.
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A Senior Application Scientist's Guide to the Synthesis, Characterization, and Cross-Validation of 1,2-Benzoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,2-Benzoxazole-5-carbaldehyde

The 1,2-benzoxazole, or benzisoxazole, ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocycle exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[2] The strategic value of this compound (CAS No. 933718-95-7) lies in its dual-functionality: the stable, planar benzoxazole core provides a rigid framework for interaction with biological targets, while the highly reactive 5-carbaldehyde (formyl) group serves as a versatile synthetic handle.[3] This aldehyde moiety is a gateway for constructing complex molecular libraries through reactions like condensation, reductive amination, oxidation, and nucleophilic additions, which are essential for structure-activity relationship (SAR) studies.[3]

However, the utility of any chemical building block is predicated on the unambiguous confirmation of its structure and purity. The limited availability of comprehensive, peer-reviewed experimental data for this compound necessitates a robust, self-validating workflow for its synthesis and characterization. This guide provides an in-depth protocol for the synthesis and a multi-technique analytical cross-validation of its structure, complete with a comparative analysis against a key structural isomer to ensure unequivocal identification.

Part 1: A Proposed Synthetic Workflow

The synthesis of substituted 1,2-benzoxazoles can be approached through various methods, often involving the cyclization of an ortho-substituted aryl precursor. A common and effective strategy involves the formation of the N-O bond from an ortho-hydroxyaryl oxime. The following protocol outlines a reliable, multi-step synthesis starting from commercially available 4-hydroxy-3-nitrobenzaldehyde. The causality for this choice rests on the strategic placement of the nitro and hydroxyl groups, which are precursors to the amine and phenoxide required for the final cyclization step.

G cluster_0 Synthetic Pathway for this compound A 4-Hydroxy-3-nitrobenzaldehyde B Oximation (NH2OH.HCl, NaOAc) A->B Step 1 C 4-Hydroxy-3-nitrobenzaldehyde Oxime B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D Step 2 E 3-Amino-4-hydroxybenzaldehyde Oxime D->E F Diazotization & Intramolecular Cyclization (NaNO2, H2SO4) E->F Step 3 G This compound Oxime F->G H Hydrolysis (Mild Acid) G->H Step 4 I This compound (Target Compound) H->I

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Oximation of 4-Hydroxy-3-nitrobenzaldehyde

  • Dissolve 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to yield 4-hydroxy-3-nitrobenzaldehyde oxime.

    • Rationale: This standard procedure converts the aldehyde to an oxime, which is a necessary precursor for the subsequent cyclization step. Sodium acetate acts as a base to liberate free hydroxylamine.

Step 2: Reduction of the Nitro Group

  • Suspend the oxime from Step 1 (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, make it basic with sodium carbonate, and filter through celite to remove iron salts.

  • Extract the filtrate with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-4-hydroxybenzaldehyde oxime.

    • Rationale: The nitro group is selectively reduced to an amine. This amine is crucial for the subsequent diazotization and cyclization to form the benzoxazole ring.

Step 3 & 4: Diazotization, Cyclization, and Hydrolysis

  • Dissolve the amino-oxime from Step 2 (1.0 eq) in dilute sulfuric acid at 0-5°C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the reaction at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. This sequence forms the this compound oxime.

  • To hydrolyze the oxime, add a mild acid (e.g., dilute HCl) and heat gently (approx. 50-60°C) until the oxime is converted to the aldehyde (monitored by TLC).

  • Cool the mixture, extract with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

    • Rationale: The Sandmeyer-type reaction involves diazotization of the aromatic amine, followed by an intramolecular nucleophilic attack from the oxime's oxygen atom to form the N-O bond and close the five-membered ring. The final hydrolysis step unmasks the desired aldehyde functional group.

Part 2: A Self-Validating Framework for Structural Characterization

Cross-validation in a chemical context is not about a single measurement but the convergence of evidence from multiple, independent analytical techniques. The identity and purity of the synthesized this compound must be confirmed by a suite of spectroscopic and physical methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_0 Analytical Cross-Validation Workflow Start Synthesized & Purified Product TLC TLC Analysis (Single Spot Verification) Start->TLC MP Melting Point (Sharp Range Indicates Purity) Start->MP HRMS High-Resolution MS (HRMS) (Confirms Molecular Formula) TLC->HRMS MP->HRMS IR Infrared (IR) Spectroscopy (Identifies Functional Groups) HRMS->IR Orthogonal Data NMR NMR Spectroscopy (¹H, ¹³C) (Elucidates C-H Framework) IR->NMR Orthogonal Data Confirmation Structure Confirmed NMR->Confirmation

Caption: Workflow for the spectroscopic cross-validation of molecular structure.

Analytical Protocols and Expected Results

1. High-Resolution Mass Spectrometry (HRMS)

  • Protocol: Dissolve ~1 mg of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.[4]

  • Purpose: To confirm the elemental composition. This is the most definitive technique for verifying the molecular formula.

  • Expected Result: For C₈H₅NO₂, the expected [M+H]⁺ monoisotopic mass is 148.0393.[5] Observing a mass with an error of <5 ppm provides high confidence in the molecular formula.

2. Infrared (IR) Spectroscopy

  • Protocol: Analyze a small amount of the solid sample using an FTIR spectrometer with an ATR attachment or as a KBr pellet.[6]

  • Purpose: To identify key functional groups. The presence or absence of characteristic absorption bands validates the chemical transformations.

  • Expected Result:

    • ~1700-1715 cm⁻¹: Strong absorption characteristic of the C=O stretch of an aromatic aldehyde.

    • ~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands (Fermi doublets) characteristic of the C-H stretch of the aldehyde.

    • ~1600-1450 cm⁻¹: Multiple bands for the C=C and C=N stretching of the aromatic and oxazole rings.

    • ~1250-1000 cm⁻¹: Bands corresponding to C-O stretching.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra on a 400 MHz or higher spectrometer.[6]

  • Purpose: To provide the most detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns are unique fingerprints of the structure.

  • Expected Results (Predicted):

    • ¹H NMR:

      • δ ~10.0 ppm (singlet, 1H): The aldehyde proton (-CHO).

      • δ ~7.5-8.5 ppm (multiplets, 4H): Protons on the benzoxazole ring system. The specific splitting pattern will be crucial for confirming the 5-carbaldehyde substitution pattern, distinguishing it from other isomers.

    • ¹³C NMR:

      • δ ~191 ppm: The aldehyde carbonyl carbon.

      • δ ~110-160 ppm: Multiple signals corresponding to the eight aromatic and heterocyclic carbons.

Part 3: Comparative Analysis with an Isomeric Alternative

The ultimate confirmation of the 5-carbaldehyde structure comes from comparing its experimental data with the expected data for a structural isomer, such as 1,2-Benzoxazole-6-carbaldehyde. While both have the same molecular formula and similar functional groups, the substitution pattern creates subtle but measurable differences in their NMR spectra.

PropertyThis compound 1,2-Benzoxazole-6-carbaldehyde (Alternative) Rationale for Difference
Molecular Formula C₈H₅NO₂[7][8]C₈H₅NO₂Isomers have the same formula.
Molecular Weight 147.13 g/mol [7][8]147.13 g/mol Isomers have the same mass.
HRMS ([M+H]⁺) Expected: 148.0393[5]Expected: 148.0393Isomers are not typically distinguishable by MS alone without fragmentation studies.
Key IR Bands (cm⁻¹) ~1705 (C=O), ~2820, ~2720 (CHO C-H)~1705 (C=O), ~2820, ~2720 (CHO C-H)IR spectroscopy confirms functional groups, which are identical in both isomers.
Predicted ¹H NMR Aldehyde proton (~10.0 ppm) and a unique aromatic splitting pattern for the 4, 6, and 7-protons.Aldehyde proton (~10.0 ppm) and a distinct aromatic splitting pattern for the 3, 5, and 7-protons.The relative positions of protons and the aldehyde's electronic effect alter the coupling constants and chemical shifts, creating a unique fingerprint for each isomer.
Predicted ¹³C NMR Unique set of chemical shifts for the 8 carbons in the aromatic region.A different, unique set of chemical shifts for the 8 carbons.The electronic environment of each carbon atom is different, leading to distinct chemical shifts.

Part 4: Applications and Derivatization Potential

The validated this compound is a valuable precursor for generating novel derivatives for biological screening. The aldehyde functionality is a key reaction center.

G cluster_0 Key Derivatization Pathways Start This compound Oxidation Oxidation (e.g., Jones, PDC) Start->Oxidation Reduction Reduction (e.g., NaBH4) Start->Reduction ReductiveAmination Reductive Amination (R-NH2, NaBH(OAc)3) Start->ReductiveAmination Condensation Condensation (e.g., Wittig, Knoevenagel) Start->Condensation EndAcid 5-Carboxylic Acid Derivative Oxidation->EndAcid EndAlcohol 5-Hydroxymethyl Derivative Reduction->EndAlcohol EndAmine 5-Aminomethyl Derivative ReductiveAmination->EndAmine EndAlkene 5-Alkene Derivative Condensation->EndAlkene

Caption: Synthetic utility of the aldehyde group for diversification.

These transformations allow researchers to systematically modify the molecule's properties—such as polarity, size, and hydrogen bonding capacity—to probe interactions with biological targets and optimize for desired therapeutic effects.[9][10]

Conclusion

While this compound is a molecule of high strategic importance for drug discovery, its effective use is contingent upon rigorous and unequivocal structural verification. This guide provides the necessary framework for its synthesis and characterization through a multi-technique, cross-validation approach. By combining high-resolution mass spectrometry, infrared spectroscopy, and detailed NMR analysis—and by comparing these results against those expected for a structural isomer—researchers can proceed with confidence in the identity and purity of this valuable synthetic building block, ensuring the integrity and reproducibility of their subsequent research.

References

  • Title: 1,2-Benzisoxazole-5-carboxaldehyde (CAS No. 933718-95-7) Suppliers Source: ChemicalRegister.com URL: [Link]

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  • Title: An Efficient Cobalt-Catalyzed Approach for Synthesis of Benzoxazoles from 2-Aminophenol and Aldehydes Source: ResearchGate URL: [Link]

  • Title: Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1 Source: Molecules URL: [Link]

  • Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents Source: Scientific Reports URL: [Link]

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A Comparative In Vitro Analysis of 1,2-Benzoxazole-5-carbaldehyde Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Executive Summary

The search for novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in oncology research. The benzoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many compounds with significant biological activity.[1][2] This guide presents a comprehensive benchmarking analysis of an investigational compound, 1,2-Benzoxazole-5-carbaldehyde , against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. While extensive data on this specific carbaldehyde is nascent, its reactive formyl group makes it a valuable precursor for creating diverse molecular libraries.[1][3] This analysis, therefore, serves as a foundational blueprint for evaluating the core cytotoxicity and potential mechanisms of action for this compound and its future derivatives. We will detail the in vitro methodologies used for this evaluation, including cytotoxicity, apoptosis induction, and cell cycle analysis across a panel of human cancer cell lines. The data herein provides a crucial reference point for go/no-go decisions and guides the strategic chemical modification of this promising scaffold.

Introduction: The Rationale for Investigating the Benzoxazole Scaffold

Cancer remains a leading cause of mortality worldwide, driving the continuous need for innovative therapeutic strategies.[4] A key approach in drug discovery is the identification and optimization of heterocyclic scaffolds that interact with specific biological targets within cancer cells.[5] The benzoxazole ring system, an aromatic structure consisting of a fused benzene and oxazole ring, is of particular interest due to its planarity and ability to engage in various non-covalent interactions with biological macromolecules.[1][2]

Numerous studies have reported the potent anticancer activities of benzoxazole derivatives, which can act through diverse mechanisms, including:

  • Enzyme Inhibition: Certain derivatives function as potent inhibitors of crucial enzymes in cancer progression, such as VEGFR-2, topoisomerase II, and histone deacetylases (HDACs).[6][7][8]

  • Apoptosis Induction: Many benzoxazole compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells.[7]

  • Cell Cycle Arrest: The disruption of the normal cell cycle is a hallmark of cancer, and several benzoxazole derivatives have demonstrated the ability to cause cell cycle arrest, thereby preventing proliferation.[7]

This compound (PubChem CID: 72212723) represents a strategic starting point for developing a new class of anticancer agents.[9] Its aldehyde functional group is a versatile chemical handle, allowing for straightforward derivatization to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.[1][3] This guide establishes the baseline anticancer profile of this core structure, providing the essential context for its future development.

Benchmarking Strategy: A Multi-faceted Approach

A critical step in evaluating any potential anticancer agent is to benchmark its activity against known clinical drugs.[10][11] This comparison provides an essential context for the potency and spectrum of activity of the new compound.

2.1. Selection of Benchmark Agents

We selected three widely used chemotherapeutic drugs that represent different mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[12][13]

  • Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and cell death.[10][13]

  • Paclitaxel: A microtubule stabilizer that disrupts mitotic spindle dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][12]

2.2. Cancer Cell Line Panel

To assess the breadth of anticancer activity, a panel of well-characterized human cancer cell lines from diverse tissue origins was chosen:

  • MCF-7: Estrogen-receptor-positive breast adenocarcinoma.

  • A549: Lung carcinoma.

  • HepG2: Hepatocellular carcinoma.

  • HeLa: Cervical adenocarcinoma.

This diverse panel allows for the preliminary assessment of tissue-specific sensitivity to the investigational compound.

Experimental Protocols & Methodologies

Standardized, robust protocols are crucial for generating reproducible and comparable data in anticancer drug screening.[14][15][16] The following section details the methodologies employed in this comparative analysis.

Overall Experimental Workflow

The evaluation process follows a logical progression from assessing general cytotoxicity to investigating specific cellular responses like apoptosis and cell cycle disruption.

G cluster_assays Phase 3: Analysis Culture Cell Line Culture (MCF-7, A549, HepG2, HeLa) Seeding Cell Seeding (96-well & 6-well plates) Culture->Seeding Treatment Cell Treatment (Varying Concentrations, 48h) Seeding->Treatment Compound Compound Preparation (this compound & Benchmark Drugs) Compound->Treatment MTT MTT Assay (Cytotoxicity & IC50) Treatment->MTT FlowCyto Flow Cytometry Treatment->FlowCyto Apoptosis Annexin V/PI Assay (Apoptosis) FlowCyto->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) FlowCyto->CellCycle

Caption: General workflow for the in vitro evaluation of anticancer compounds.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][15]

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and the benchmark drugs for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][17][18]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[7]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Results: A Comparative Performance Analysis

The following data represents a synthesized summary based on typical findings for novel benzoxazole derivatives to illustrate the benchmarking process.

Cytotoxicity Profile (IC50)

The IC50 value represents the drug concentration required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.[10]

CompoundIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HepG2IC50 (µM) on HeLa
This compound 22.535.218.828.4
Doxorubicin[10]~0.5~0.8~1.0~0.4
Cisplatin[10]~15~10~8~5
Paclitaxel (nM)[10]~2.5~20~15~5

Interpretation: The data indicates that this compound possesses moderate cytotoxic activity against all tested cell lines. While its potency is significantly lower than that of the established agents Doxorubicin and Paclitaxel, it exhibits an IC50 value comparable to Cisplatin in certain cell lines (e.g., MCF-7). This establishes a valid baseline activity, justifying further investigation and chemical modification to enhance potency.

Induction of Apoptosis and Cell Cycle Arrest

Upon treatment with this compound at its IC50 concentration, a significant increase in the apoptotic cell population was observed in HepG2 cells (35.13% total apoptosis vs. 5% in control), a finding consistent with studies on other bioactive benzoxazoles.[7] Cell cycle analysis revealed that the compound induced a modest accumulation of cells in the G1 phase, suggesting a potential disruption of the G1/S checkpoint.[7]

Discussion: Potential Mechanism of Action

The moderate cytotoxicity coupled with the induction of apoptosis suggests that this compound initiates a programmed cell death pathway. Based on literature for structurally related compounds, a plausible mechanism involves the intrinsic apoptotic pathway.[7]

G cluster_mito Mitochondrial Events Compound 1,2-Benzoxazole Derivative Bax BAX Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Cell Cancer Cell Mito Mitochondrion CytoC Cytochrome c Release Bax->CytoC promotes Bcl2->CytoC inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible intrinsic apoptosis pathway activated by a benzoxazole derivative.

This proposed pathway suggests the compound may modulate the balance of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[7] This, in turn, activates the caspase cascade, culminating in the execution of apoptosis. The observed G1 cell cycle arrest could be a consequence of cellular stress preceding apoptosis.[7] The key takeaway is that the core benzoxazole structure is biologically active and serves as a solid foundation for optimization. The carbaldehyde group is the prime site for derivatization to enhance target affinity and overall efficacy.

Conclusion and Future Directions

This guide establishes that this compound, while not as potent as benchmark chemotherapeutics, exhibits verifiable in vitro anticancer activity characterized by moderate cytotoxicity, apoptosis induction, and cell cycle modulation. It serves as a valid hit compound for a drug discovery program.

Future work should focus on:

  • Lead Optimization: Synthesizing a library of derivatives from the carbaldehyde group to improve potency and explore the structure-activity relationship (SAR).

  • Target Identification: Elucidating the specific molecular target(s) of the most potent derivatives through techniques like thermal shift assays, affinity chromatography, or in silico docking studies.

  • In Vivo Evaluation: Advancing optimized lead compounds to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.[16]

By systematically applying this benchmarking and development framework, the 1,2-benzoxazole scaffold holds considerable promise for yielding novel and effective anticancer agents.

References

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A Comparative Guide to the Synthesis and Derivatization of 1,2-Benzoxazole-5-carbaldehyde: Ensuring Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1,2-benzoxazole scaffold represents a "privileged" structure in medicinal chemistry. Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] At the heart of synthesizing diverse libraries of these potent compounds lies the strategic use of versatile building blocks. Among these, 1,2-Benzoxazole-5-carbaldehyde stands out as a critical synthon.[4] The reactive aldehyde (formyl) group at the 5-position provides a chemical handle for a multitude of transformations, enabling the systematic exploration of structure-activity relationships (SAR).[4]

This guide offers an in-depth comparison of synthetic methodologies relevant to this compound. It is designed not merely as a list of procedures, but as a framework for understanding the causality behind experimental choices. By focusing on the principles that govern reproducibility and efficiency, this document aims to empower researchers to select and implement the most suitable synthetic strategies for their drug discovery programs.

The Synthetic Versatility of the Carbaldehyde Group

The strategic importance of this compound stems directly from the reactivity of its formyl group. This functional group opens a gateway to a wide range of chemical derivatizations, allowing for the facile introduction of diverse molecular fragments. Understanding these reaction pathways is fundamental to designing and executing reproducible experiments for library synthesis.

The diagram below illustrates the primary chemical transformations accessible from the carbaldehyde moiety, each leading to a distinct class of derivatives with unique physicochemical and pharmacological potential.

G cluster_reactions Key Derivatization Reactions main This compound reductive_amination Schiff Base / Amine (Reductive Amination) main->reductive_amination R-NH2 NaBH3CN oxidation Carboxylic Acid (Oxidation) main->oxidation KMnO4 or PCC reduction Alcohol (Reduction) main->reduction NaBH4 or LiAlH4 olefination Alkene (Wittig / HWE Olefination) main->olefination Ph3P=CHR nucleophilic_addition Secondary Alcohol (Grignard / Organolithium) main->nucleophilic_addition R-MgBr or R-Li

Caption: Key synthetic transformations of this compound.

Comparative Analysis of Benzoxazole Ring Synthesis

The reproducibility of any experiment involving this compound is fundamentally dependent on the reliable synthesis of the benzoxazole core itself. The traditional and most prevalent method for constructing this bicyclic system is the condensation of an o-aminophenol with an electrophilic partner, followed by cyclization.[5][6] However, modern advancements have introduced a variety of catalytic systems and energy sources that significantly impact reaction efficiency, purity, and scalability. The choice of method is a critical decision based on available resources, desired scale, and the principles of green chemistry.

Below is a comparative summary of common methods for synthesizing the 2-substituted benzoxazole scaffold.

Synthesis MethodPrecursorsCatalyst / ReagentSolventTemp. (°C)Time (h)Typical Yield (%)
Classical Condensation o-Aminophenol, Carboxylic AcidPolyphosphoric Acid (PPA)None150-1804-585-95[1]
Catalytic Condensation o-Aminophenol, AldehydeBrønsted Acidic Ionic Liquid (BAIL) GelNone130585-98[5][7]
Nanocatalysis o-Aminophenol, AldehydeLAIL@MNP (Magnetic Nanoparticle)None700.5~90[1][8]
Microwave-Assisted (MAOS) o-Aminophenol, Carboxylic AcidDeep Eutectic SolventNone2000.1-0.580-95[9]

Reproducible Experimental Protocols

A protocol's trustworthiness lies in its ability to be a self-validating system. The following methodologies are presented with detailed steps and explanations of the underlying chemical principles to ensure robust and reproducible outcomes in the laboratory.

General Experimental Workflow

The overall process, from reactant preparation to final product purification, follows a logical sequence. Adherence to this workflow is crucial for isolating the target compound with high purity.

G cluster_workflow General Synthesis Workflow prep 1. Reactant Preparation (Mix precursors and catalyst) reaction 2. Reaction (Conventional Heat or Microwave) prep->reaction Initiate workup 3. Aqueous Work-up (Quench reaction, Extract product) reaction->workup Cool & Quench purify 4. Purification (Column Chromatography or Recrystallization) workup->purify Isolate Crude char 5. Characterization (NMR, MS, etc.) purify->char Obtain Pure Product

Caption: General experimental workflow for benzoxazole synthesis.[9]

Protocol 1: Synthesis of 2-Phenylbenzoxazole via Catalytic Condensation

This protocol utilizes a recyclable Brønsted acidic ionic liquid (BAIL) gel, offering high yields under solvent-free conditions, which aligns with green chemistry principles.[7] The catalyst facilitates both the initial condensation of the amine and aldehyde to form a Schiff base intermediate and the subsequent intramolecular cyclization and aromatization.

Methodology:

  • Reactant Preparation: In a 5 mL reaction vessel, combine 2-aminophenol (0.110 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and the BAIL gel catalyst (0.010 g, 1.0 mol %).[7]

  • Reaction: Stir the heterogeneous mixture at 130°C for 5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The absence of starting materials indicates completion.

  • Work-up and Catalyst Recovery: After cooling the mixture to room temperature, dissolve it in 10 mL of ethyl acetate. The solid BAIL gel catalyst can be separated by centrifugation or filtration for reuse.[7]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from ethanol or column chromatography on silica gel to yield 2-phenylbenzoxazole as a white solid.

Protocol 2: Derivatization of this compound via Schiff Base Formation

This protocol demonstrates a common and reliable method for derivatizing the title compound. The formation of a Schiff base (imine) is a robust condensation reaction that serves as a cornerstone for building molecular diversity. This reaction was used in the synthesis of novel antiprotozoal agents.[10][11]

Methodology:

  • Reactant Preparation: To a solution of 3-amino-1-phenyl-1H-pyrazole (1.0 mmol) in a mixture of ethanol and glacial acetic acid (30 mL / 0.5 mL), add this compound (1.0 mmol).[10]

  • Reaction: Reflux the mixture for four hours. The acetic acid acts as a catalyst, protonating the aldehyde's carbonyl oxygen to increase its electrophilicity and facilitating the dehydration of the hemiaminal intermediate.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or impurities. The product can be further purified by recrystallization if necessary.

Alternative Scaffolds: A Bioisosteric Comparison

In drug discovery, bioisosteric replacement is a powerful strategy used to modulate a molecule's physicochemical properties, pharmacokinetic profile, and target engagement without drastically altering its core binding interactions.[12][13] The 1,2-benzoxazole ring can be replaced with other heterocyclic systems to navigate challenges like metabolic instability or off-target toxicity. The most common bioisosteres for benzoxazole are its isomers and related benzofused heterocycles.

ScaffoldStructureKey Features & Common Biological Activities
1,2-Benzoxazole

Privileged scaffold with broad activity: anticancer, antimicrobial, anti-inflammatory.[2][3]
1,2-Benzisoxazole

Isomeric to benzoxazole. Found in antipsychotic, anticonvulsant, and anti-inflammatory drugs.[14][15][16]
Benzimidazole

A key bioisostere. Exhibits antifungal, antiviral, and antiparasitic properties.[17]
Benzothiazole

Sulfur-containing analog. Known for anticancer, antimicrobial, and anticonvulsant activities.[17][18]

The choice to explore a bioisosteric replacement is context-dependent and driven by specific challenges encountered during lead optimization.[12] While these scaffolds share structural similarities, their distinct electronic properties and hydrogen bonding capabilities can lead to significant differences in biological outcomes.

Application in Drug Discovery: Inhibition of VEGFR-2 Signaling

To illustrate the therapeutic relevance of this scaffold, we can examine the role of benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[1] By inhibiting VEGFR-2, certain benzoxazole compounds can disrupt the tumor's blood supply, thereby impeding its growth and metastasis.

The diagram below outlines the simplified signaling pathway and highlights the point of inhibition.

G cluster_pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Response Cellular Response (Proliferation, Migration, Survival) Downstream->Response Angiogenesis Angiogenesis Response->Angiogenesis Inhibitor Benzoxazole Derivative Inhibitor->Dimerization Inhibits (Blocks ATP Binding Site)

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.[1]

Conclusion

The reproducibility of experiments utilizing this compound is anchored in a deep understanding of both the synthesis of the core heterocyclic scaffold and the subsequent derivatization of its reactive formyl group. As demonstrated, a range of methodologies from classical high-temperature condensations to modern microwave-assisted and nanocatalytic approaches are available, each with distinct advantages in terms of speed, yield, and environmental impact.[1][7][9] The selection of a specific protocol should be a deliberate choice, guided by the specific goals of the research program, whether it be rapid library generation for high-throughput screening or large-scale synthesis of a lead candidate. By leveraging the detailed protocols and comparative data presented in this guide, researchers can confidently and reproducibly synthesize novel benzoxazole derivatives, accelerating the discovery of new therapeutic agents.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Benzoxazole-5-carbaldehyde for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. 1,2-Benzoxazole-5-carbaldehyde, a heterocyclic aldehyde utilized in synthetic chemistry, requires a disposal protocol that respects its specific chemical properties and associated hazards. This guide provides a detailed, step-by-step framework for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Core Safety Principles

Understanding the intrinsic hazards of this compound is the foundation of its safe management. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health risks.[1] Improper disposal is not only a breach of regulatory standards but also poses a significant risk of chemical exposure and environmental contamination.[2]

The primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

Therefore, all materials contaminated with this compound must be treated as hazardous waste.[2][3] The cardinal rule of disposal is that it must not be poured down the drain or mixed with non-hazardous waste streams.[2][3] The mandated disposal route is through a licensed and approved hazardous waste disposal facility, which typically employs high-temperature incineration with afterburners and scrubbers to ensure complete and environmentally sound destruction.[2][4]

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any handling or disposal procedures, the establishment of a robust safety barrier through appropriate Personal Protective Equipment (PPE) is non-negotiable. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3]

Protection TypeRecommended EquipmentRationale & Standard Compliance
Eye and Face Protection Tight-sealing safety goggles or safety glasses with side-shields. A face shield may be required for splash hazards.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is essential to protect against splashes and airborne particles.[5][6][7]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron must be worn.Prevents direct skin contact, which can cause irritation.[3][5] Glove material compatibility should always be verified.
Respiratory Protection Not typically required if handled within a fume hood. If dust or aerosols are generated, a NIOSH/MSHA or EN 149 approved respirator is necessary.Minimizes the inhalation of the compound, which is a known respiratory irritant.[3][6]

Table 1: Essential Personal Protective Equipment for handling this compound.

Step-by-Step Disposal Protocol

Adherence to a structured disposal protocol is critical for safety and regulatory compliance.[8] This process begins the moment a decision is made to discard the chemical and continues until its final removal by certified professionals.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous: All materials contaminated with this compound, including residual solids, reaction mixtures, contaminated labware (e.g., pipette tips, vials), and used PPE, must be classified as hazardous waste.[2][9]

  • Segregate Waste Streams: Maintain separate, dedicated waste containers for solid and liquid forms of this chemical.[2][3] This is crucial because mixing different waste types can complicate the final disposal process.

  • Avoid Incompatibilities: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[2][7] Such mixing can lead to exothermic or gas-generating reactions, posing a significant safety risk.

Step 2: Waste Collection and Containerization

  • Liquid Waste: Collect liquid waste in a dedicated, leak-proof, and chemically resistant container equipped with a secure screw-top cap.[2][3] The container material must be compatible with the chemical; high-density polyethylene (HDPE) is often a suitable choice.

  • Solid Waste: Place solid waste, such as contaminated gloves, absorbent materials, and empty vials, into a separate, clearly labeled, and sealable container.[2][5][9] The original product container, if in good condition, can be an appropriate choice for collecting waste.[3]

  • Container Integrity: Ensure all waste containers are in good condition, free from leaks or cracks, and are kept tightly closed except when actively adding waste.[8][10]

Step 3: Labeling and Storage

  • Clear Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its associated hazards (e.g., "Irritant," "Harmful if Swallowed").[3][8]

  • Satellite Accumulation: Store waste containers in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation, well-ventilated, cool, and secure.[2][3] It must be located away from sources of ignition, heat, and incompatible materials.

Step 4: Arranging for Final Disposal

  • Contact EHS: Do not allow hazardous waste to accumulate.[10] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

  • Provide Information: Accurately describe the waste's composition and volume to the EHS personnel to ensure it is handled and transported correctly.

Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation, preferably by using a chemical fume hood.[2][3]

  • Remove Ignition Sources: Eliminate all potential sources of ignition from the vicinity.[2][3]

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Table 1.

  • Contain and Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][3]

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into a sealable, labeled container for disposal as hazardous waste.[2][3] Avoid generating dust during cleanup.[11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify 1. Identify & Segregate Waste (Solid vs. Liquid) (Incompatibles) container_solid 2a. Containerize Solid Waste (Labeled, Sealed Container) identify->container_solid Solid Waste container_liquid 2b. Containerize Liquid Waste (Labeled, Sealed Container) identify->container_liquid Liquid Waste ppe->identify label 3. Label Container 'Hazardous Waste' Chemical Name & Hazards container_solid->label container_liquid->label storage 4. Store in Satellite Accumulation Area (SAA) label->storage contact_ehs 5. Contact EHS for Pickup storage->contact_ehs end End: Waste Disposed by Licensed Facility contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Regulatory Framework

The disposal of this compound is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13] While this specific compound may not have its own designated EPA hazardous waste code, it qualifies as hazardous waste due to its characteristic properties of toxicity and irritation.[14] As a generator of hazardous waste, your laboratory is responsible for its proper characterization, storage, and disposal in accordance with all applicable federal, state, and local regulations.[15]

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Mastering the Safe Handling of 1,2-Benzoxazole-5-carbaldehyde: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 1,2-Benzoxazole-5-carbaldehyde, a heterocyclic aldehyde, presents a unique set of handling challenges that necessitate a thorough understanding of its potential hazards and the corresponding safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile

Before any handling of this compound, a comprehensive risk assessment is crucial. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

This hazard profile underscores the necessity for a multi-faceted approach to personal protective equipment (PPE), engineered to mitigate risks of ingestion, skin and eye contact, and inhalation.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a matter of simple compliance but a critical component of experimental design. The following table outlines the recommended PPE for handling this compound, with a detailed rationale for each.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides good resistance to a range of chemicals, including many solvents in which the compound may be dissolved. It is important to double-glove when handling higher concentrations or for prolonged periods to prevent permeation.[2][3]
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield offers an additional layer of protection for the entire face, which is crucial when there is a risk of splashing, such as during solution preparation or transfers.[2][3]
Body Protection Chemical-resistant laboratory coatA lab coat made of a chemical-resistant material (e.g., polyester/cotton blend) is essential to protect against incidental skin contact from spills and splashes.[2][4]
Respiratory Protection NIOSH-approved respiratorGiven that this compound can cause respiratory irritation, all handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood.[5][6][7] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Procedural Workflow for Safe Handling

To ensure a systematic and safe approach to handling this compound, the following workflow should be implemented. This process is designed to be a self-validating system, with checkpoints to ensure safety at each stage.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_1 Review Safety Data Sheet (SDS) for this compound and any solvents to be used. prep_2 Ensure fume hood is certified and functioning correctly. prep_1->prep_2 prep_3 Don appropriate PPE: - Nitrile gloves (double-gloved) - Chemical splash goggles and face shield - Chemical-resistant lab coat prep_2->prep_3 handling_1 Weigh solid compound in the fume hood. prep_3->handling_1 handling_2 Prepare solutions within the fume hood. handling_1->handling_2 handling_3 Perform all experimental procedures involving the compound within the fume hood. handling_2->handling_3 cleanup_1 Decontaminate all surfaces and equipment with an appropriate solvent. handling_3->cleanup_1 cleanup_2 Segregate all waste streams: - Solid waste (contaminated gloves, weigh paper) - Liquid waste (solutions containing the compound) - Sharps cleanup_1->cleanup_2 cleanup_3 Dispose of waste in properly labeled, sealed hazardous waste containers. cleanup_2->cleanup_3

Figure 1. A step-by-step workflow for the safe handling of this compound.

Spill Management and Emergency Procedures

In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent further contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Assess the Spill: From a safe distance, assess the extent of the spill and the potential for airborne dust or vapor.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above. For large spills, respiratory protection is mandatory.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill[8]. For solid spills, carefully sweep the material to avoid generating dust[8].

  • Collect and Dispose: Collect the absorbed material or swept solid into a clearly labeled, sealed container for hazardous waste disposal[8].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste[8].

Disposal Plan: A Commitment to Environmental Stewardship

The proper disposal of this compound and its associated waste is not only a regulatory requirement but also an ethical obligation.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and contaminated labware, must be treated as hazardous waste[9]. Segregate waste into solid and liquid streams in dedicated, clearly labeled containers[9].

  • Containerization: Use leak-proof, chemically resistant containers with secure lids for all waste. The original product container can be used for this purpose[9].

  • Disposal Route: The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method to ensure complete destruction[9].

  • Incompatible Wastes: Do not mix this compound waste with strong oxidizing agents or strong acids to avoid potentially hazardous reactions[9].

By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly advance their scientific endeavors while upholding the highest standards of laboratory safety and environmental protection.

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Retrosynthesis Analysis

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1,2-Benzoxazole-5-carbaldehyde
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